molecular formula C6H6FN B130116 3-Fluoro-2-methylpyridine CAS No. 15931-15-4

3-Fluoro-2-methylpyridine

Cat. No.: B130116
CAS No.: 15931-15-4
M. Wt: 111.12 g/mol
InChI Key: IRIHSZDBTACXCT-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H6FN and its molecular weight is 111.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIHSZDBTACXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616342
Record name 3-Fluoro-2-methylpyridine
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Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15931-15-4
Record name 3-Fluoro-2-methylpyridine
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Record name 3-Fluoro-2-methylpyridine
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Foundational & Exploratory

Technical Guide: 3-Fluoro-2-methylpyridine (CAS 15931-15-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic incorporation of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Physicochemical Properties

This compound is a colorless to yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15931-15-4[1][2]
Molecular Formula C₆H₆FN[1][4]
Molecular Weight 111.12 g/mol [1][4]
Appearance Clear, colorless to yellow liquid[1]
Density 1.077 g/mL[1][5]
Boiling Point 113.9 - 114 °C at 760 mmHg[1][3][5]
Melting Point -70 °C[6]
Flash Point 22.7 - 23 °C[2][5]
Refractive Index 1.477[5]
Solubility Slightly soluble in water.[7]
Purity ≥99% (GC)[1]

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be inferred from methodologies used for similar fluorinated pyridine compounds. One common approach involves the fluorination of a corresponding aminopyridine derivative via a Sandmeyer-type reaction (Balz-Schiemann reaction), where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.

A general workflow for a potential synthesis is outlined below.

G cluster_synthesis Plausible Synthetic Pathway 2-Methyl-3-aminopyridine 2-Methyl-3-aminopyridine Diazonium_Salt Diazonium_Salt 2-Methyl-3-aminopyridine->Diazonium_Salt NaNO2, HBF4 This compound This compound Diazonium_Salt->this compound Heat (Δ)

Caption: Plausible synthetic route for this compound.

Note: This represents a generalized pathway, and specific reaction conditions would require optimization.

Applications in Research and Development

This compound is a versatile intermediate with applications primarily in the pharmaceutical and agrochemical sectors.[3][4]

Pharmaceutical Intermediate

The compound serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4] The introduction of the this compound moiety can enhance the therapeutic properties of drug candidates, including:

  • Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[2]

  • Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as enzymes and receptors.[2]

  • Modified Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

G cluster_drug_dev Role in Drug Discovery Start This compound (Building Block) Synthesis Multi-step Organic Synthesis Start->Synthesis Lead_Compound Novel Fluorinated Drug Candidate Synthesis->Lead_Compound Optimization Pharmacokinetic & Pharmacodynamic Optimization Lead_Compound->Optimization Structure-Activity Relationship Studies API Active Pharmaceutical Ingredient (API) Optimization->API

Caption: Workflow of this compound in drug development.

Agrochemicals

Similar to its role in pharmaceuticals, this compound is used in the synthesis of advanced herbicides and pesticides.[3] The resulting agrochemicals can exhibit improved efficacy and potentially a more favorable environmental profile.[3]

Cholinesterase Reactivators

An interesting application of this compound is in the synthesis of fluorine-containing pyridinealdoximes.[8][9] These molecules have potential use as reactivators of cholinesterase enzymes that have been inhibited by organophosphates, such as nerve agents and pesticides.

Organophosphates phosphorylate a serine residue in the active site of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. Oxime-containing compounds can reactivate the inhibited enzyme by removing the phosphoryl group.

G cluster_cholinesterase Mechanism of Cholinesterase Reactivation AChE_active Active Acetylcholinesterase (AChE-OH) AChE_inhibited Inhibited Acetylcholinesterase (AChE-O-P) AChE_active->AChE_inhibited Phosphorylation AChE_inhibited->AChE_active Reactivation (Dephosphorylation) Organophosphate Organophosphate (e.g., nerve agent) Organophosphate->AChE_inhibited Oxime Oxime Reactivator (R-CH=NOH) Oxime->AChE_inhibited

Caption: General mechanism of cholinesterase reactivation by an oxime.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed or inhaled.[6] It is toxic in contact with skin and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[6]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[6]
Acute Toxicity, Oral4H302: Harmful if swallowed.[6]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[6]
Skin Corrosion/Irritation1CH314: Causes severe skin burns and eye damage.[6]
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage.[6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[6]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation.[6]

Precautionary Statements (selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P405: Store locked up.[6][8]

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique structural features allow for the fine-tuning of molecular properties, leading to the development of more effective and safer products. While detailed experimental data is somewhat limited in publicly accessible sources, the foundational knowledge of its properties and applications provides a strong basis for its use in innovative research and development projects. As with all reactive chemical intermediates, strict adherence to safety protocols is essential when handling this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its strategic incorporation of a fluorine atom onto the pyridine scaffold can profoundly influence the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and discusses its applications in drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthetic and medicinal chemistry. While experimental data for some properties are limited, the available information is summarized below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₆FN[2][6]
Molecular Weight 111.12 g/mol [2][6]
Appearance Clear, colorless to yellow liquid[2]
Boiling Point 114 °C[2]
Density 1.077 g/mL[2]
Solubility Slightly soluble in water[7][8]
Acidity

The basicity of the pyridine nitrogen is a key parameter influencing its behavior in physiological environments and its potential for forming salts. An experimental pKa value for this compound is not available in the cited literature; however, a predicted value has been reported.

PropertyValueSource
pKa (Predicted) 3.53 ± 0.10[7]

Spectroscopic Data

A comprehensive search of the available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound. Spectroscopic data is available for its isomer, 2-Fluoro-3-methylpyridine, and related compounds, but not for the title compound itself. The lack of published experimental spectra represents a significant data gap for this molecule.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly described in the literature. However, standard methodologies for characterizing substituted pyridines can be applied.

Determination of Melting and Boiling Points

A generalized workflow for the determination of melting and boiling points is presented below.

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp_sample Sample Preparation: Place a small amount of solid This compound in a capillary tube (if applicable). mp_instrument Melting Point Apparatus: Place the capillary tube in the apparatus. mp_sample->mp_instrument mp_heat Heating: Heat the sample slowly (1-2 °C/min) near the expected melting point. mp_instrument->mp_heat mp_observe Observation: Record the temperature range from the first appearance of liquid to the complete melting of the solid. mp_heat->mp_observe bp_sample Sample Preparation: Place a small volume of liquid This compound in a distillation flask. bp_instrument Distillation Setup: Assemble a simple distillation apparatus. bp_sample->bp_instrument bp_heat Heating: Heat the liquid to boiling. bp_instrument->bp_heat bp_observe Observation: Record the temperature at which the vapor pressure equals the atmospheric pressure and a steady stream of distillate is collected. bp_heat->bp_observe

Caption: General workflow for melting and boiling point determination.

Determination of pKa

The pKa of a pyridine derivative can be determined experimentally using potentiometric titration.

G start Start prep_solution Prepare a dilute aqueous solution of This compound of known concentration. start->prep_solution titration Titrate with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter. prep_solution->titration data_collection Record the pH at regular intervals of added acid volume. titration->data_collection plot Plot the titration curve (pH vs. volume of titrant). data_collection->plot determination Determine the pKa from the half-equivalence point of the titration curve. plot->determination end End determination->end

Caption: Workflow for experimental pKa determination by potentiometric titration.

Synthesis

A specific, validated laboratory synthesis protocol for this compound was not found in the reviewed literature. However, a potential synthetic route can be proposed based on a patented method for a structurally related compound, 3-fluoropyridine-2-methanol. This would likely involve the fluorination of an appropriate precursor followed by functional group manipulation. A plausible precursor would be 3-amino-2-methylpyridine.

G start 3-Amino-2-methylpyridine diazotization Diazotization: Reaction with NaNO₂ in the presence of HBF₄ to form the diazonium salt. start->diazotization fluorination Fluorination (Balz-Schiemann reaction): Thermal decomposition of the diazonium tetrafluoroborate salt to yield this compound. diazotization->fluorination product This compound fluorination->product

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules for pharmaceutical applications.[1][2][3][4][5] The introduction of a fluorine atom at the 3-position of the 2-methylpyridine scaffold can significantly alter the properties of a lead compound in drug discovery.

Modulation of Physicochemical Properties

The strategic placement of fluorine can be used to fine-tune key drug-like properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.[1]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially enhancing binding affinity and potency.[1]

Role as a Synthetic Intermediate

This compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] For instance, it has been used in the synthesis of fluorine-containing pyridinealdoximes, which have potential applications as reactivators of cholinesterase.[7][9] Its unique electronic and steric properties make it a valuable synthon for creating novel drug candidates with improved therapeutic profiles.[5]

Conclusion

This compound is a valuable chemical entity for the pharmaceutical and agrochemical industries.[2][3] This guide has summarized its key physicochemical properties based on available data. While there are notable gaps in the experimental data, particularly concerning its melting point, experimental pKa, and comprehensive spectroscopic characterization, the provided information and generalized protocols offer a solid foundation for researchers. Further experimental investigation is warranted to fully characterize this important building block and unlock its full potential in the development of new chemical entities.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3-Fluoro-2-methylpyridine (CAS No. 15931-15-4), a key building block in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from closely related analogs, primarily 3-fluoropyridine, and complements it with established principles of physical organic chemistry and computational chemistry. The strategic placement of the fluorine atom and the methyl group on the pyridine ring significantly influences its electronic properties, reactivity, and ultimately its utility in designing novel bioactive molecules.[1] This document presents a detailed analysis of its molecular geometry, bonding characteristics, and spectroscopic signatures, providing a foundational understanding for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₆H₆FN.[1][2] Its molecular structure, featuring a fluorine atom at the 3-position and a methyl group at the 2-position of the pyridine ring, imparts unique physicochemical properties that are highly sought after in modern drug discovery. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic profile of drug candidates.[1] This guide aims to provide a detailed understanding of the molecule's structural and electronic characteristics.

Molecular Structure and Geometry

A definitive crystal structure for this compound is not publicly available. However, a reasonable approximation of its geometry can be derived from microwave spectroscopy data of 3-fluoropyridine and standard bond lengths and angles for a methyl group attached to an aromatic ring. The pyridine ring is expected to be planar.

Bond Lengths and Angles

The following table summarizes the expected bond lengths and angles for this compound, based on data for 3-fluoropyridine. The presence of the adjacent methyl group may cause minor steric and electronic perturbations.

Parameter Value (Estimated) Basis of Estimation
Bond Lengths (Å)
C2-N11.340Based on 3-fluoropyridine
C6-N11.335Based on 3-fluoropyridine
C2-C31.385Based on 3-fluoropyridine
C3-C41.390Based on 3-fluoropyridine
C4-C51.394Based on 3-fluoropyridine
C5-C61.394Based on 3-fluoropyridine
C3-F1.355Based on 3-fluoropyridine
C2-C(methyl)1.510Standard sp²-sp³ C-C bond
C(methyl)-H1.090Standard C-H bond
**Bond Angles (°) **
C6-N1-C2117.0Based on 3-fluoropyridine
N1-C2-C3123.5Based on 3-fluoropyridine
C2-C3-C4118.5Based on 3-fluoropyridine
C3-C4-C5118.5Based on 3-fluoropyridine
C4-C5-C6118.5Based on 3-fluoropyridine
C5-C6-N1124.0Based on 3-fluoropyridine
F-C3-C2119.0Based on 3-fluoropyridine
F-C3-C4119.0Based on 3-fluoropyridine
N1-C2-C(methyl)118.0Estimated
C3-C2-C(methyl)120.0Estimated
H-C(methyl)-H109.5Standard tetrahedral angle

Table 1: Estimated Bond Lengths and Angles for this compound.

Bonding and Electronic Structure

The bonding in this compound is characterized by the aromatic π-system of the pyridine ring, influenced by the inductive and mesomeric effects of the fluorine and methyl substituents.

  • Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the C-F bond and influencing the electron density of the entire ring.

  • Mesomeric Effect: The fluorine atom also possesses lone pairs that can be donated to the aromatic system (+M effect), although this is generally weaker than its inductive effect.

  • Hyperconjugation: The methyl group is an electron-donating group through hyperconjugation (+I effect), which can partially counteract the electron-withdrawing nature of the fluorine atom.

The interplay of these electronic effects modulates the reactivity of the pyridine ring, particularly towards electrophilic and nucleophilic aromatic substitution.

Spectroscopic Properties

Vibrational Spectroscopy (IR and Raman)

The infrared and Raman spectra of this compound are expected to exhibit characteristic vibrational modes of the substituted pyridine ring and the methyl group. A study on 2-fluoro- and 3-fluoropyridine provides a basis for the assignment of the ring vibrations.[3][4]

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H stretching (aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the pyridine ring.
C-H stretching (methyl)2850 - 3000Symmetric and asymmetric stretching of the C-H bonds in the methyl group.
C=C and C=N stretching1400 - 1650Aromatic ring stretching vibrations.
C-H in-plane bending1000 - 1300Bending vibrations of the aromatic C-H bonds within the plane of the ring.
C-F stretching1200 - 1300Stretching vibration of the carbon-fluorine bond.[3]
Ring breathing modes990 - 1050Symmetric expansion and contraction of the pyridine ring.
C-H out-of-plane bending700 - 900Bending vibrations of the aromatic C-H bonds out of the plane of the ring.

Table 2: Expected Vibrational Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show three signals for the aromatic protons and one signal for the methyl protons. The chemical shifts will be influenced by the positions of the fluorine and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. Long-range couplings to the protons on the ring are also expected.

Experimental Protocols

Synthesis

A common route for the synthesis of 3-halopyridines involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction. For this compound, this would likely involve the following steps:

  • Diazotization: 3-Amino-2-methylpyridine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like fluoroboric acid) at low temperatures to form the diazonium salt.

  • Fluoro-dediazoniation (Balz-Schiemann reaction): The diazonium tetrafluoroborate salt is then thermally decomposed to yield this compound.

A general protocol for the synthesis of 3-substituted pyridines via ortho-lithiation of 3-halopyridines has also been described and could potentially be adapted.[5]

Spectroscopic Analysis
  • NMR Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.

  • Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two KBr or NaCl plates, and the IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Raman Spectroscopy: The liquid sample is placed in a glass capillary tube, and the Raman spectrum is excited using a laser source (e.g., 532 nm or 785 nm) and recorded with a suitable spectrometer.

Visualizations

Molecular Structure

molecular_structure Figure 1: 2D Structure of this compound cluster_ring Figure 1: 2D Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 C8 CH₃ C2->C8 C4 C C3->C4 F7 F C3->F7 C5 C C4->C5 C6 C C5->C6 C6->N1 center

Caption: 2D molecular structure of this compound.

General Workflow for Characterization

workflow Figure 2: General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 3-Amino-2-methylpyridine diazotization Diazotization start->diazotization sandmeyer Fluoro-dediazoniation diazotization->sandmeyer product This compound sandmeyer->product extraction Extraction product->extraction chromatography Column Chromatography extraction->chromatography nmr NMR (¹H, ¹³C, ¹⁹F) chromatography->nmr ir FTIR Spectroscopy chromatography->ir raman Raman Spectroscopy chromatography->raman ms Mass Spectrometry chromatography->ms

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule of significant interest in the fields of medicinal chemistry and materials science. While direct experimental data on its detailed molecular structure and spectroscopic properties are limited, this guide provides a robust, data-driven overview based on closely related compounds and established chemical principles. The electronic interplay between the fluorine and methyl substituents on the pyridine ring is key to its utility as a versatile synthetic building block. Further experimental and computational studies are warranted to provide a more precise characterization of this important molecule.

References

Theoretical Stability of 3-Fluoro-2-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylpyridine is a key structural motif in medicinal chemistry and materials science, valued for the unique properties conferred by its fluorine and methyl substituents. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles of parent compounds.[1][2] This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of this compound. It outlines detailed protocols for computational analysis of its thermodynamic and kinetic stability, as well as a framework for experimental stability testing under forced degradation conditions as stipulated by ICH guidelines. This document is intended to serve as a resource for researchers and professionals engaged in the development of novel molecules incorporating the this compound scaffold.

Introduction to this compound

This compound (CAS No. 15931-15-4) is a colorless to yellow liquid with a molecular formula of C₆H₆FN and a molecular weight of 111.12 g/mol .[1][2][3] Its utility as a versatile building block in organic synthesis stems from the influence of the fluorine atom on the electronic distribution and reactivity of the pyridine ring.[1] This strategic fluorination is a common tactic in drug design to enhance metabolic stability and improve the overall pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2][4] Beyond pharmaceuticals, this compound also finds applications in the agrochemical and material science sectors.[1][2] Understanding the intrinsic stability of this molecule is paramount for predicting its behavior in various chemical environments and for the development of robust formulations.

Theoretical Stability Assessment

A thorough in-silico evaluation of this compound provides foundational insights into its inherent stability. This involves the calculation of thermodynamic properties to determine its relative energy and the investigation of the rotational barrier of the methyl group, which can influence its conformational dynamics and interactions.

Computational Methodology

Density Functional Theory (DFT) is a robust method for predicting the thermodynamic properties, stability, and reactivity of organic molecules.[5] The following protocol outlines a typical computational workflow for assessing the stability of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[6] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the necessary data to compute thermodynamic properties.

  • Thermodynamic Properties Calculation: From the frequency calculations, key thermodynamic parameters such as the enthalpy of formation (ΔH), Gibbs free energy of formation (ΔG), and entropy (S) are determined.[5] These values indicate the thermodynamic stability of the molecule.

  • Conformational Analysis: The rotational barrier of the methyl group is investigated by performing a scan of the potential energy surface. This involves rotating the methyl group in small increments (e.g., 10-15 degrees) and calculating the energy at each step. This analysis reveals the most stable conformation and the energy required to rotate the methyl group, which can be important for understanding its interactions in different environments.

G cluster_0 Computational Workflow A Initial Structure of This compound B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C E Conformational Analysis (Methyl Group Rotation Scan) B->E D Thermodynamic Properties (ΔH, ΔG, S) C->D G Stability Assessment D->G F Rotational Energy Barrier E->F F->G G cluster_0 Forced Degradation Workflow A This compound (Solid and Solution) B Stress Conditions A->B C Acid Hydrolysis (0.1 M HCl, 60°C) B->C D Base Hydrolysis (0.1 M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (80°C, Solid) B->F G Photolytic (ICH Q1B Light Exposure) B->G H Sample Analysis (HPLC-UV/MS) C->H D->H E->H F->H G->H I Identification of Degradation Products H->I J Stability Profile I->J

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the historical evolution and synthetic methodologies for 3-Fluoro-2-methylpyridine, a critical intermediate in modern medicinal chemistry.

Abstract

This compound, also known as 3-fluoro-2-picoline, has emerged as a pivotal structural motif in the design and synthesis of a wide array of pharmaceutical agents and agrochemicals.[1][2] Its unique electronic properties, conferred by the strategic placement of a fluorine atom on the pyridine ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, offering detailed experimental protocols for key methodologies and a comparative analysis of their efficiencies.

Introduction: The Rise of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can dramatically alter the biological activity of a compound.[3] When introduced into a pyridine ring, these effects are particularly pronounced, making fluorinated pyridines highly sought-after intermediates in the pharmaceutical and agrochemical industries. This compound (CAS 15931-15-4) is a prime example of such a valuable building block, appearing as a colorless liquid with a molecular weight of 111.12 g/mol .[3][4]

Historical Perspective: The Quest for Efficient Fluorination

Over the decades, synthetic chemists have developed a range of alternative and complementary methods for the synthesis of this compound and its derivatives. These can be broadly categorized as:

  • Diazotization and Fluorination (Balz-Schiemann type reactions)

  • Halogen Exchange (Halex) Reactions

  • Direct C-H Fluorination

The evolution of these methods reflects a continuous drive towards milder reaction conditions, higher yields, greater functional group tolerance, and improved safety profiles.

Key Synthetic Methodologies

This section provides a detailed examination of the principal synthetic routes to this compound, complete with experimental protocols and comparative data.

The Balz-Schiemann Reaction: A Classic Approach

The Balz-Schiemann reaction remains a widely practiced method for the synthesis of this compound, starting from the readily available 3-amino-2-methylpyridine. The reaction proceeds via the formation of a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired product.[5][7]

Reaction Scheme:

Balz_Schiemann 3-Amino-2-methylpyridine 3-Amino-2-methylpyridine Diazonium Tetrafluoroborate Salt Diazonium Tetrafluoroborate Salt 3-Amino-2-methylpyridine->Diazonium Tetrafluoroborate Salt 1. NaNO2, HBF4 2. Diazotization This compound This compound Diazonium Tetrafluoroborate Salt->this compound Heat (Δ) - N2, - BF3

Figure 1: The Balz-Schiemann reaction pathway for the synthesis of this compound.

Experimental Protocol (Adapted from general Balz-Schiemann procedures):

  • Diazotization: 3-Amino-2-methylpyridine is dissolved in an aqueous solution of fluoroboric acid (HBF₄) at a low temperature (typically 0-5 °C).

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution, maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt is usually observed as a precipitate.

  • Isolation: The precipitated diazonium salt is collected by filtration and washed with a cold solvent (e.g., cold water, then diethyl ether) and dried under vacuum.

  • Thermal Decomposition: The dry diazonium salt is heated, often in an inert, high-boiling solvent or neat, until the evolution of nitrogen gas ceases.

  • Purification: The resulting crude this compound is purified by distillation or chromatography.

Quantitative Data Summary:

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
3-Amino-2-methylpyridine1. NaNO₂, HBF₄2. HeatDiazotization: 0-5Decomposition: VariesVariesModerate to Good[5][7]
Halogen Exchange (Halex) Reactions

Halogen exchange provides an alternative route to this compound, typically involving the displacement of a chlorine or bromine atom with fluoride. This method often utilizes alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures.

Reaction Scheme:

Halogen_Exchange 3-Chloro-2-methylpyridine 3-Chloro-2-methylpyridine This compound This compound 3-Chloro-2-methylpyridine->this compound KF or CsF High-boiling solvent, Heat

Figure 2: Halogen exchange reaction for the synthesis of this compound.

Experimental Protocol (General Procedure):

  • Reaction Setup: A mixture of 3-chloro-2-methylpyridine, an excess of a fluoride source (e.g., spray-dried KF), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane) is prepared in a reaction vessel.

  • Heating: The mixture is heated to a high temperature (typically 150-250 °C) for several hours with vigorous stirring.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by distillation.

Quantitative Data Summary:

Starting MaterialFluoride SourceSolventTemperature (°C)Reaction Time (h)Yield (%)
3-Chloro-2-methylpyridineKFDMSO180-22012-24Moderate
3-Bromo-2-methylpyridineCsFSulfolane150-2008-16Good
Direct C-H Fluorination: A Modern Approach

More recent advancements in fluorination chemistry have led to the development of methods for the direct conversion of C-H bonds to C-F bonds. These reactions often employ electrophilic fluorinating agents and can offer improved regioselectivity and functional group compatibility compared to traditional methods. Reagents like Selectfluor® have been used for the fluorination of pyridine derivatives.[3]

Reaction Scheme:

Direct_Fluorination 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Electrophilic Fluorinating Agent (e.g., Selectfluor®) Catalyst, Solvent

Figure 3: Direct C-H fluorination approach to this compound.

Experimental Protocol (Conceptual):

  • Reaction Setup: 2-Methylpyridine is dissolved in a suitable solvent, often a non-polar organic solvent or a fluorous solvent.

  • Addition of Reagents: An electrophilic fluorinating agent (e.g., Selectfluor®) and potentially a catalyst are added to the solution.

  • Reaction Conditions: The reaction is typically stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period.

  • Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as chromatography.

Quantitative Data Summary:

Starting MaterialFluorinating AgentCatalystSolventTemperature (°C)Yield (%)
2-MethylpyridineSelectfluor®Metal-based catalystAcetonitrile25-80Varies

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthetic methods discussed.

Balz_Schiemann_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification start Start dissolve Dissolve 3-amino-2-methylpyridine in HBF4 start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO2 solution cool->add_nitrite precipitate Precipitate diazonium salt add_nitrite->precipitate filter Filter and wash salt precipitate->filter dry Dry diazonium salt filter->dry heat Heat diazonium salt dry->heat distill Distill crude product heat->distill purify Purify by distillation or chromatography distill->purify product This compound purify->product

Figure 4: Experimental workflow for the Balz-Schiemann synthesis of this compound.

Halex_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start mix Mix 3-chloro-2-methylpyridine, KF, and solvent start->mix heat Heat to 180-220 °C mix->heat cool Cool reaction mixture heat->cool dilute Dilute with water cool->dilute extract Extract with organic solvent dilute->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate wash_dry->concentrate distill Purify by distillation concentrate->distill product This compound distill->product

Figure 5: Experimental workflow for the Halogen Exchange synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its reliance on the classical Balz-Schiemann reaction to the advent of more modern and efficient methodologies. While the Balz-Schiemann and Halex reactions remain industrially relevant, ongoing research into direct C-H fluorination holds the promise of more sustainable and atom-economical routes. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and cost-effective production of this vital pharmaceutical intermediate. The continued development of novel fluorination techniques will undoubtedly expand the synthetic toolbox for accessing this compound and other valuable fluorinated heterocycles, further fueling innovation in medicine and agriculture.

References

An In-depth Technical Guide to 3-Fluoro-2-methylpyridine: Synonyms, Nomenclature, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details its nomenclature, physicochemical properties, a plausible experimental protocol for its synthesis, and a visual representation of its synthetic workflow.

Nomenclature and Synonyms

This compound is a fluorinated heterocyclic compound with a distinct substitution pattern on the pyridine ring. Proper identification is crucial for researchers and chemists.

The systematic and common identifiers for this compound are:

  • Systematic IUPAC Name: this compound[1]

  • Common Synonyms: 3-Fluoro-2-picoline, 2-Methyl-3-fluoropyridine[2]

  • CAS Number: 15931-15-4[1][2]

Physicochemical Properties

The strategic placement of a fluorine atom on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[3] The incorporation of a fluorinated pyridine moiety can enhance metabolic stability, binding affinity to target proteins, and lipophilicity in drug candidates.[3] Below is a summary of its key quantitative properties.

PropertyValueSource
Molecular Formula C₆H₆FN[1][2]
Molecular Weight 111.12 g/mol [1][2]
Appearance Clear, colorless to yellow liquid[2]
Density 1.077 g/mL[2]
Boiling Point 114 °C[2]
InChIKey IRIHSZDBTACXCT-UHFFFAOYSA-N[1]
SMILES CC1=C(F)C=CC=N1[1]

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

The synthesis of this compound can be achieved from its corresponding amine, 2-Amino-3-methylpyridine, through the Balz-Schiemann reaction. This classic method for introducing fluorine to an aromatic ring involves diazotization of an amine followed by thermal decomposition of the resulting diazonium salt.

Materials:

  • 2-Amino-3-methylpyridine

  • Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization:

    • In a flask maintained at 0-5 °C using an ice bath, dissolve 2-Amino-3-methylpyridine in a solution of fluoroboric acid.

    • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the low temperature. The addition should be controlled to prevent a rapid rise in temperature.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt:

    • The resulting diazonium salt precipitate is collected by filtration.

    • Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to remove impurities.

    • Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

  • Thermal Decomposition (Fluoro-dediazoniation):

    • Gently heat the dry diazonium tetrafluoroborate salt in a suitable flask. The decomposition will lead to the evolution of nitrogen gas and boron trifluoride, yielding the crude this compound.

    • The crude product can be collected by distillation.

  • Purification:

    • The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • The final product can be further purified by fractional distillation to obtain high-purity this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis of this compound using the Balz-Schiemann reaction.

G cluster_0 Synthesis Workflow cluster_1 Reagents & Conditions A 2-Amino-3-methylpyridine B Diazonium Tetrafluoroborate Intermediate A->B Diazotization C This compound B->C Thermal Decomposition R1 NaNO₂, HBF₄ 0-5 °C R2 Heat

Synthesis of this compound.

This technical guide provides essential information for researchers working with this compound. Its unique properties and role as a synthetic intermediate underscore its importance in the ongoing development of new molecules in the pharmaceutical and agrochemical industries.

References

Electronic Effects of Fluorine on the Pyridine Ring in 3-Fluoro-2-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the fluorine substituent on the pyridine ring in 3-Fluoro-2-methylpyridine. The strategic placement of a fluorine atom at the 3-position, adjacent to a methyl group at the 2-position, imparts unique electronic properties that significantly influence the molecule's reactivity, basicity, and utility as a building block in medicinal chemistry. This document explores the interplay of inductive and resonance effects, presents key quantitative data, outlines detailed experimental protocols for characterization, and discusses the implications for drug design and development.

Introduction

This compound is a valuable heterocyclic intermediate increasingly utilized in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3] The introduction of a fluorine atom onto the pyridine scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties.[1][4] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and basicity (pKa).[1] Understanding the electronic influence of the fluorine atom in this compound is crucial for predicting its reactivity and effectively employing it in synthetic strategies.

Electronic Effects of Substituents

The electronic landscape of the pyridine ring in this compound is primarily dictated by the interplay of the inductive and resonance effects of both the fluorine and methyl substituents.

Fluorine Substituent (3-position)
  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect polarizes the sigma (σ) bonds, pulling electron density away from the pyridine ring through the C-F bond. This leads to a general decrease in electron density across the ring, particularly at the carbon atom to which it is attached (C3).

  • Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect increases electron density at the ortho and para positions relative to the fluorine atom. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance effect is relatively weak compared to its strong inductive effect.

Methyl Substituent (2-position)
  • Inductive Effect (+I): The methyl group is an electron-donating group through a positive inductive effect, pushing electron density into the pyridine ring.

  • Hyperconjugation: The methyl group can also donate electron density through hyperconjugation, which involves the overlap of the C-H σ bonds with the π-system of the ring.

The combination of these effects in this compound results in a complex electronic distribution that governs its chemical behavior.

Diagram of the electronic effects in this compound.

Quantitative Data

The electronic effects of the substituents can be quantified through various parameters, including pKa values and Hammett constants. While experimental data for this compound is limited, predictions and data from analogous compounds provide valuable insights.

ParameterValueSource/MethodNotes
pKa 3.53 ± 0.10Predicted[5]The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to 2-methylpyridine (pKa ≈ 5.94).[6]
Hammett Constant (σ) of 3-Fluoro σ_meta_ = 0.34Experimental (for benzene systems)Reflects the electron-withdrawing nature of fluorine at the meta position.
Hammett Constant (σ) of 2-Methyl σ_ortho_ ≈ -0.17Experimental (for benzene systems)Reflects the electron-donating nature of the methyl group at the ortho position.

Note: Hammett constants are typically measured in benzene systems and serve as an approximation for pyridine systems.

Reactivity

The electronic modifications induced by the fluorine and methyl groups have a profound impact on the reactivity of the pyridine ring in both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The strong inductive effect of the fluorine atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[7] This is particularly pronounced at positions ortho and para to the fluorine. In this compound, the fluorine itself can act as a leaving group in SNAr reactions, a common strategy in the synthesis of substituted pyridines.[8] The rate of these reactions is often faster with a fluorine leaving group compared to other halogens due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.[8]

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. The electron-withdrawing fluorine atom further deactivates the ring, making electrophilic aromatic substitution challenging. When forced, substitution is predicted to occur at the positions of relatively higher electron density, which are influenced by both the ring nitrogen and the substituents.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a general procedure for determining the pKa of a pyridine derivative.[3][5]

pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 1 mM solution of This compound in deionized water. adjust_ph Acidify to pH ~2 with 0.1 M HCl. prep_solution->adjust_ph start_titration Titrate with 0.1 M NaOH using a calibrated pH meter. adjust_ph->start_titration prep_titrant Prepare standardized 0.1 M NaOH solution. record_data Record pH after each incremental addition of NaOH. start_titration->record_data end_point Continue until pH ~12. record_data->end_point plot_curve Plot pH vs. volume of NaOH added. end_point->plot_curve find_inflection Determine the inflection point (equivalence point). plot_curve->find_inflection calculate_pka pKa = pH at half-equivalence point. find_inflection->calculate_pka NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of This compound in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer setup Insert sample into NMR spectrometer. Lock, tune, and shim. transfer->setup acquire_1h Acquire 1D ¹H spectrum. setup->acquire_1h acquire_13c Acquire 1D ¹³C{¹H} spectrum. acquire_1h->acquire_13c acquire_2d Acquire 2D spectra (COSY, HSQC, HMBC) as needed for full assignment. acquire_13c->acquire_2d ft Fourier transform FID. acquire_2d->ft phase Phase correction. ft->phase baseline Baseline correction. phase->baseline reference Reference spectra to residual solvent peak. baseline->reference

References

Spectroscopic Characterization of 3-Fluoro-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylpyridine is a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its specific fluorine and methyl substitution pattern on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and drug development. This guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and tabulated spectral data are presented to facilitate its application in research and development.

Introduction

This compound (CAS No: 15931-15-4, Molecular Formula: C₆H₆FN, Molecular Weight: 111.12 g/mol ) is a fluorinated pyridine derivative with significant potential in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable modification in drug design.[3] This document serves as a technical resource for the spectroscopic characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.20 - 7.40dddJ(H4-H5) ≈ 8.0, J(H4-F) ≈ 9.0, J(H4-H6) ≈ 1.5
H-57.00 - 7.20dddJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0, J(H5-F) ≈ 2.0
H-68.00 - 8.20dmJ(H6-H5) ≈ 5.0, J(H6-F) ≈ 1.0
CH₃2.40 - 2.60dJ(CH3-F) ≈ 3.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling Constants (J, Hz)
C-2145 - 150d, J(C2-F) ≈ 15
C-3155 - 160d, J(C3-F) ≈ 240
C-4120 - 125d, J(C4-F) ≈ 20
C-5125 - 130d, J(C5-F) ≈ 5
C-6140 - 145d, J(C6-F) ≈ 3
CH₃15 - 20d, J(CH3-F) ≈ 4
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The data below is representative of a typical fluorinated pyridine derivative.

Table 3: Representative IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2980 - 2850Methyl C-H stretch
1600 - 1580C=C and C=N ring stretching
1480 - 1450C=C and C=N ring stretching
1250 - 1200C-F stretch
850 - 750C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information on its molecular weight and fragmentation pattern.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIon
111[M]⁺ (Molecular Ion)
110[M-H]⁺
96[M-CH₃]⁺
84[M-HCN]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent is expected to exhibit absorption bands characteristic of the pyridine chromophore.

Table 5: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Transition
~260π → π
~280n → π

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30-200.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette containing the pure solvent.

    • Record the sample spectrum over a wavelength range of 200-400 nm.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Neat Liquid/\nSolution Neat Liquid/ Solution Sample->Neat Liquid/\nSolution for IR Dilute Solution Dilute Solution Sample->Dilute Solution for MS & UV-Vis NMR NMR Dissolution->NMR IR IR Neat Liquid/\nSolution->IR MS MS Dilute Solution->MS UV_Vis UV_Vis Dilute Solution->UV_Vis Structure Elucidation Structure Elucidation NMR->Structure Elucidation Purity Assessment Purity Assessment NMR->Purity Assessment Functional Group\nIdentification Functional Group Identification IR->Functional Group\nIdentification Molecular Weight\n& Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight\n& Fragmentation Chromophore\nAnalysis Chromophore Analysis UV_Vis->Chromophore\nAnalysis

Caption: General workflow for the spectroscopic characterization of this compound.

NMR_Analysis_Logic Start Start Acquire_1H_NMR Acquire ¹H NMR Spectrum Start->Acquire_1H_NMR Acquire_13C_NMR Acquire ¹³C NMR Spectrum Start->Acquire_13C_NMR Analyze_1H Analyze Chemical Shifts, Multiplicities, and Coupling Constants (J) Acquire_1H_NMR->Analyze_1H Analyze_13C Analyze Chemical Shifts and C-F Couplings Acquire_13C_NMR->Analyze_13C Correlate_Data Correlate ¹H and ¹³C Data (e.g., using HSQC/HMBC if available) Analyze_1H->Correlate_Data Analyze_13C->Correlate_Data Propose_Structure Propose/Confirm Structure of This compound Correlate_Data->Propose_Structure End End Propose_Structure->End

Caption: Logical flow for NMR-based structural analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its effective utilization in research and development. This guide provides a foundational understanding of its expected spectral properties and outlines standard experimental procedures for their acquisition. While the provided NMR data is predictive, it offers a strong basis for the interpretation of experimental results. Researchers are encouraged to acquire experimental data for their specific samples to ensure accurate characterization.

References

The Solubility Profile of 3-Fluoro-2-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Solvent Compatibility of 3-Fluoro-2-methylpyridine for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (CAS No. 15931-15-4) is a key building block in the synthesis of pharmaceuticals and agrochemicals. An understanding of its solubility and solvent compatibility is critical for its effective use in various synthetic and formulation processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and discusses the solubility of structurally related compounds to provide a broader context for its behavior in different solvent systems.

Introduction

This compound, also known as 3-fluoro-2-picoline, is a fluorinated pyridine derivative with a molecular formula of C₆H₆FN and a molecular weight of 111.12 g/mol . The presence of the fluorine atom and the methyl group on the pyridine ring significantly influences its physicochemical properties, including its solubility, which in turn impacts reaction kinetics, purification, and formulation. This guide aims to provide researchers and drug development professionals with a thorough understanding of the solubility characteristics of this versatile intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15931-15-4
Molecular Formula C₆H₆FN
Molecular Weight 111.12 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 114 °C
Density 1.077 g/mL
pKa 3.53 ± 0.10 (Predicted)

Solubility of this compound

Qualitative Solubility Data
Solubility in Context: Structurally Related Compounds

To better understand the potential solubility profile of this compound, it is useful to consider the solubility of its parent compound, pyridine, and other fluorinated methylpyridines.

  • Pyridine: Pyridine (C₅H₅N) is miscible with water and most organic solvents[3]. Its solubility in water is attributed to the ability of the nitrogen atom to form hydrogen bonds with water molecules[4].

  • 2-Fluoro-3-methylpyridine: This isomer of this compound is noted to have enhanced reactivity and solubility in various organic solvents, a property attributed to the fluorine substitution[5]. While quantitative data is not provided, this suggests that fluorinated methylpyridines, in general, may exhibit good solubility in organic media.

Based on the principle of "like dissolves like," it can be inferred that this compound, as a polar aprotic molecule, is likely to be soluble in a range of common organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone, toluene)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase (undissolved liquid) should be visible.

    • Prepare several replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

    • Determine the mass of the collected filtrate.

    • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method such as GC-FID. A calibration curve should be prepared using standard solutions of this compound in the same solvent.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the quantified concentration in the saturated solution.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Shaking at Constant T) prep->equil Excess Solute + Solvent phase_sep Phase Separation (Standing at Constant T) equil->phase_sep 24-48 hours sampling Sampling and Filtration phase_sep->sampling Clear Supernatant analysis Quantitative Analysis (e.g., GC-FID) sampling->analysis result Solubility Calculation analysis->result

Shake-Flask Solubility Determination Workflow

Conclusion

While quantitative solubility data for this compound is not extensively documented, its characterization as "slightly soluble in water" and the properties of structurally similar compounds suggest its miscibility with a range of organic solvents. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust method for determination. A thorough understanding and experimental verification of the solubility of this compound are crucial for optimizing its use in research and development, particularly in the pharmaceutical and agrochemical industries.

References

Quantum Chemical Calculations for 3-Fluoro-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] Its electronic properties, reactivity, and spectroscopic characteristics, influenced by the presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group, make it a valuable scaffold in the design of novel chemical entities.[1][3] Quantum chemical calculations provide a powerful in-silico approach to elucidate the molecular properties of such compounds, offering insights that can guide synthesis and experimental studies.[4]

This technical guide outlines the theoretical background and a generalized computational protocol for conducting quantum chemical calculations on this compound. While specific experimental and computational data for this molecule are not extensively published, this document presents a robust, generalized methodology based on established practices for similar pyridine derivatives.[4][5][6]

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a range of molecular properties.[4] Key parameters that are typically investigated include:

  • Optimized Molecular Geometry: The three-dimensional arrangement of atoms in the molecule corresponding to a minimum on the potential energy surface. This provides data on bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Theoretical prediction of the infrared (IR) and Raman spectra.[7] These calculated frequencies help in the assignment of experimental spectral bands to specific molecular vibrations.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8][9] The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.[8][10] A smaller gap generally suggests higher reactivity.[4]

  • Molecular Electrostatic Potential (MEP): A visualization of the electrostatic potential on the electron density surface of the molecule. The MEP map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting intermolecular interactions and reaction sites.[8][11]

Generalized Computational Methodology

The following protocol describes a standard approach for performing quantum chemical calculations on this compound, based on methods widely applied to similar heterocyclic compounds.[4][6]

1. Molecular Structure Input and Optimization:

  • The initial 3D structure of this compound is generated using a molecular builder.

  • Geometry optimization is then performed to find the lowest energy conformation. A widely used and reliable method for this is DFT with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]

  • A Pople-style basis set, such as 6-311++G(d,p), is commonly employed to provide a good balance between accuracy and computational cost.[4][6]

2. Frequency Calculations:

  • Following geometry optimization, vibrational frequency calculations are carried out at the same level of theory.

  • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • The calculated frequencies can be compared with experimental IR and Raman spectra for validation.[7]

3. Electronic Property Calculations:

  • Using the optimized geometry, electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated.

  • These calculations provide insights into the molecule's electronic structure and reactivity.[8]

Software: A standard software package for these calculations is Gaussian, with the results often visualized using GaussView.[4][6]

Data Presentation

The quantitative results from these calculations are typically summarized in tables for clarity and ease of comparison. Below are illustrative templates for presenting the calculated data for this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length (Å) C2-C3 1.39
C3-F 1.35
C2-N1 1.34
C2-C7(H3) 1.51
Bond Angle (°) C6-N1-C2 117.5
N1-C2-C3 122.0
F-C3-C2 119.0
Dihedral Angle (°) F-C3-C4-C5 180.0

Note: These are hypothetical values for illustrative purposes.

Table 2: Selected Vibrational Frequencies (Illustrative)

Wavenumber (cm⁻¹) Assignment
~3050 C-H stretching
~1600 C=C aromatic stretching
~1450 C-H bending
~1250 C-F stretching

Note: These are typical frequency ranges for the assigned vibrations.

Table 3: Calculated Electronic Properties (Illustrative)

Property Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Energy Gap (ΔE) 5.3

Note: These are hypothetical values for illustrative purposes.

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the molecular structure and a typical computational workflow.

Caption: Molecular structure of this compound.

dft_workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation mol_input Molecular Structure Input (this compound) geom_opt Geometry Optimization (DFT/B3LYP) mol_input->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom verify_min Verify Minimum Energy Structure freq_calc->verify_min vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) verify_min->elec_prop elec_react Electronic Properties & Reactivity elec_prop->elec_react

Caption: Generalized workflow for DFT analysis of pyridine derivatives.

Conclusion

Quantum chemical calculations, particularly DFT, offer a robust framework for characterizing the structural, spectroscopic, and electronic properties of this compound. By following a systematic computational protocol, researchers can obtain valuable data to understand the molecule's behavior and guide its application in drug development and materials science. The methodologies and data presentation formats outlined in this guide provide a template for conducting and reporting such theoretical investigations, fostering a deeper understanding of this and related heterocyclic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-2-methylpyridine from Quinolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the multi-step synthesis of 3-Fluoro-2-methylpyridine, a valuable building block in medicinal chemistry and agrochemical development. The described synthetic route commences with the readily available and cost-effective starting material, quinolinic acid.

This compound serves as a crucial intermediate for introducing fluorinated pyridine moieties into drug candidates, a strategy often employed to enhance metabolic stability, improve binding affinity to target proteins, and modify lipophilicity for optimized pharmacokinetic profiles.[1] Its applications extend to the agrochemical sector and the development of specialized materials.[1][2][3]

The following protocol is based on a patented synthetic pathway for the closely related intermediate, 3-fluoropyridine-2-methanol, starting from quinolinic acid.[4] This is followed by a proposed two-step conversion of the alcohol functionality to the desired methyl group, a standard transformation in organic synthesis.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that yields are based on literature values and may vary depending on experimental conditions.

StepReactionStarting MaterialProductReagentsSolvent(s)Yield (%)
1AnhydrizationQuinolinic acidQuinolinic anhydrideThionyl chloride1,2-DichloroethaneHigh
2EsterificationQuinolinic anhydride3-Carboxy-2-pyridinecarboxylic acid isopropyl esterIsopropanolIsopropanol, Ethyl acetate87.19[4]
3Ammoniation3-Carboxy-2-pyridinecarboxylic acid isopropyl ester3-Amino-2-pyridinecarboxylic acid isopropyl esterNot specified (likely Hofmann or Curtius rearrangement)t-Butanol, Ethyl acetate-
4Amino Fluorination (Balz-Schiemann type)3-Amino-2-pyridinecarboxylic acid isopropyl ester3-Fluoro-2-pyridinecarboxylic acid isopropyl esterPyridinium poly(hydrogen fluoride), Sodium nitrite--
5Ester Reduction3-Fluoro-2-pyridinecarboxylic acid isopropyl ester3-Fluoropyridine-2-methanolSodium borohydride, Anhydrous calcium chlorideMethanol82.96[4]
6Chlorination of Alcohol3-Fluoropyridine-2-methanol2-(Chloromethyl)-3-fluoropyridineThionyl chlorideDichloromethaneHigh
7Reduction of Chloride2-(Chloromethyl)-3-fluoropyridineThis compoundZinc, Acetic acidAcetic acidHigh

Experimental Protocols

Step 1: Synthesis of Quinolinic Anhydride

  • To a solution of quinolinic acid in 1,2-dichloroethane, add thionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain quinolinic anhydride.

Step 2: Synthesis of 3-Carboxy-2-pyridinecarboxylic acid isopropyl ester

  • Dissolve quinolinic anhydride in isopropanol in a four-neck flask equipped with a thermometer, a constant pressure dropping funnel, and a mechanical stirrer.

  • Heat the mixture to 85°C and stir under reflux for 16 hours.

  • Evaporate the solvent under reduced pressure.

  • Add ethyl acetate and heat to reflux for 30 minutes.

  • Cool the mixture to approximately 15°C to induce crystallization.

  • Collect the white solid product by suction filtration.[4]

Step 3: Synthesis of 3-Amino-2-pyridinecarboxylic acid isopropyl ester

Note: The patent mentions ammoniation. A likely method is a Hofmann or Curtius rearrangement of the corresponding amide or acyl azide, respectively. The following is a generalized protocol for a Hofmann rearrangement.

  • Convert the carboxylic acid of 3-carboxy-2-pyridinecarboxylic acid isopropyl ester to the corresponding amide using a standard amidation procedure (e.g., reaction with thionyl chloride followed by ammonia).

  • Dissolve the resulting amide in a suitable solvent such as t-butanol.

  • Treat the amide with a solution of sodium hypobromite or sodium hypochlorite, prepared in situ from bromine or chlorine and sodium hydroxide, at a low temperature (e.g., 0°C).

  • Warm the reaction mixture to effect the rearrangement to the amine.

  • Extract the product with ethyl acetate.

Step 4: Synthesis of 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester (Amino Fluorination)

Note: The patent specifies a hydropyridine fluoride process, which is a variation of the Balz-Schiemann reaction.

  • Dissolve 3-amino-2-pyridinecarboxylic acid isopropyl ester in pyridinium poly(hydrogen fluoride).

  • Cool the mixture to a low temperature (e.g., 0°C).

  • Add a solution of sodium nitrite portion-wise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

Step 5: Synthesis of 3-Fluoropyridine-2-methanol (Ester Reduction)

  • Dissolve 3-fluoro-2-pyridinecarboxylic acid isopropyl ester and anhydrous calcium chloride in methanol.

  • Add sodium borohydride in portions at 0°C.

  • After the addition is complete, heat the mixture to reflux and stir until the reaction is complete.

  • Cool the reaction mixture and add water.

  • Adjust the pH to 7-8 with sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.[4]

Step 6: Synthesis of 2-(Chloromethyl)-3-fluoropyridine

  • Dissolve 3-fluoropyridine-2-methanol in dichloromethane.

  • Cool the solution to 0°C.

  • Add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 7: Synthesis of this compound

  • Dissolve 2-(chloromethyl)-3-fluoropyridine in glacial acetic acid.

  • Add zinc dust portion-wise while stirring.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Filter the reaction mixture to remove excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualized Experimental Workflow

SynthesisWorkflow QuinolinicAcid Quinolinic Acid QuinolinicAnhydride Quinolinic Anhydride QuinolinicAcid->QuinolinicAnhydride 1. Anhydrization (SOCl2) Ester 3-Carboxy-2-pyridinecarboxylic acid isopropyl ester QuinolinicAnhydride->Ester 2. Esterification (Isopropanol) Amine 3-Amino-2-pyridinecarboxylic acid isopropyl ester Ester->Amine 3. Ammoniation (Hofmann/Curtius) FluoroEster 3-Fluoro-2-pyridinecarboxylic acid isopropyl ester Amine->FluoroEster 4. Amino Fluorination (HF-Py, NaNO2) Methanol 3-Fluoropyridine-2-methanol FluoroEster->Methanol 5. Ester Reduction (NaBH4, CaCl2) Chloro 2-(Chloromethyl)-3-fluoropyridine Methanol->Chloro 6. Chlorination (SOCl2) FinalProduct This compound Chloro->FinalProduct 7. Reduction (Zn, AcOH)

Caption: Synthetic pathway of this compound from quinolinic acid.

References

The Strategic Role of 3-Fluoro-2-methylpyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Fluoro-2-methylpyridine, a fluorinated pyridine derivative, is a critical building block in the manufacturing of pharmaceutical intermediates, enabling the development of novel therapeutics with enhanced pharmacological profiles. Its strategic incorporation into active pharmaceutical ingredients (APIs) has been shown to improve metabolic stability, binding affinity to target proteins, and overall pharmacokinetic properties, making it a molecule of significant interest to researchers, scientists, and drug development professionals.[1] This application note provides a detailed overview of its role, supported by experimental protocols and data.

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and biological properties.[1] this compound serves as a key synthon for introducing a fluorinated pyridine moiety, a structural motif present in a range of biologically active compounds, including antiviral and antibacterial agents.[2][3] The presence of the fluorine atom at the 3-position and the methyl group at the 2-position offers unique reactivity and steric hindrance, allowing for selective chemical transformations.

Application in Pharmaceutical Intermediate Manufacturing

A primary application of this compound is its conversion to more functionalized intermediates, such as 3-fluoropicolinic acid and its derivatives. These carboxylic acids are versatile intermediates that can be readily coupled with other molecular fragments to construct complex APIs. For instance, fluorinated picolinic acids are utilized in the synthesis of inhibitors for various biological targets, including G-protein coupled receptors and kinases.

The oxidation of the 2-methyl group to a carboxylic acid is a key transformation that unlocks the synthetic potential of this compound. This conversion allows for subsequent amide bond formation, a cornerstone of many drug synthesis campaigns.

Key Experimental Protocol: Oxidation to 3-Fluoropicolinic Acid Derivative

The following protocol is a representative example of the oxidation of a this compound derivative to its corresponding carboxylic acid, a crucial step in the synthesis of many pharmaceutical intermediates. This protocol is adapted from a patented industrial process for a structurally related compound.

Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-methylpyridine

This reaction transforms the methyl group of a 3-fluoropyridine derivative into a carboxylic acid, a versatile functional group for further elaboration in pharmaceutical synthesis.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 6-chloro-3-fluoro-2-methylpyridine 6-chloro-3-fluoro-2-methylpyridine Heating (70-130°C) Heating (70-130°C) 6-chloro-3-fluoro-2-methylpyridine->Heating (70-130°C) Potassium Dichromate Potassium Dichromate Potassium Dichromate->Heating (70-130°C) Sulfuric Acid (dilute) Sulfuric Acid (dilute) Sulfuric Acid (dilute)->Heating (70-130°C) Sodium Tungstate (catalyst) Sodium Tungstate (catalyst) Sodium Tungstate (catalyst)->Heating (70-130°C) Crown Ether (catalyst) Crown Ether (catalyst) Crown Ether (catalyst)->Heating (70-130°C) Reaction Time (0.5-20h) Reaction Time (0.5-20h) Heating (70-130°C)->Reaction Time (0.5-20h) Quenching (ice) Quenching (ice) Reaction Time (0.5-20h)->Quenching (ice) Filtration Filtration Quenching (ice)->Filtration Dissolution in base Dissolution in base Filtration->Dissolution in base Extraction Extraction Dissolution in base->Extraction Acidification & Crystallization Acidification & Crystallization Extraction->Acidification & Crystallization 6-chloro-3-fluoro-2-pyridinecarboxylic acid 6-chloro-3-fluoro-2-pyridinecarboxylic acid Acidification & Crystallization->6-chloro-3-fluoro-2-pyridinecarboxylic acid

Caption: Workflow for the oxidation of a this compound derivative.

Materials:

  • 6-chloro-3-fluoro-2-methylpyridine

  • Dilute Sulfuric Acid

  • Potassium Dichromate

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • 18-Crown-6

  • Ice

  • Alkaline aqueous solution (e.g., NaOH solution)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Mineral acid for acidification (e.g., HCl)

Procedure:

  • To a reaction vessel, add dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, 18-crown-6, and 6-chloro-3-fluoro-2-methylpyridine.

  • Heat the reaction mixture to a temperature between 70°C and 130°C.

  • Maintain the reaction at this temperature for a period of 0.5 to 20 hours, with stirring.

  • Upon completion, pour the reaction mixture into crushed ice to quench the reaction.

  • Filter the resulting precipitate and wash the filter cake with a small amount of ice-cold water.

  • Dry the crude solid product.

  • Dissolve the crude product in a heated alkaline aqueous solution.

  • After cooling, extract the solution with an organic solvent to remove any unreacted starting material and other impurities.

  • Acidify the aqueous layer with a mineral acid to precipitate the product.

  • Isolate the solid by filtration and dry to obtain pure 6-chloro-3-fluoro-2-pyridinecarboxylic acid as a white solid.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis based on the provided protocol.

ParameterValueReference
Starting Material6-chloro-3-fluoro-2-methylpyridineCN104003934A
Oxidizing AgentPotassium DichromateCN104003934A
Product6-chloro-3-fluoro-2-pyridinecarboxylic acidCN104003934A
Purity98.0%CN104003934A
Yield 93.5% CN104003934A

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from the starting material to a key pharmaceutical intermediate.

G 3-Fluoro-2-methylpyridine_Derivative This compound Derivative Oxidation Oxidation 3-Fluoro-2-methylpyridine_Derivative->Oxidation 3-Fluoropicolinic_Acid_Derivative 3-Fluoropicolinic Acid Derivative Oxidation->3-Fluoropicolinic_Acid_Derivative Amide_Coupling Amide_Coupling 3-Fluoropicolinic_Acid_Derivative->Amide_Coupling API_Precursor API Precursor Amide_Coupling->API_Precursor

Caption: Synthetic pathway from this compound derivative to an API precursor.

Conclusion

This compound and its derivatives are valuable and versatile intermediates in the pharmaceutical industry. The ability to efficiently convert the 2-methyl group into a carboxylic acid provides a robust synthetic handle for the construction of complex molecules with potential therapeutic applications. The high-yielding oxidation protocol presented herein exemplifies a key step in unlocking the synthetic utility of this important building block, paving the way for the development of next-generation pharmaceuticals.

References

The Pivotal Role of 3-Fluoro-2-methylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for more effective and environmentally benign crop protection solutions, the fluorinated building block, 3-Fluoro-2-methylpyridine, has emerged as a critical intermediate in the synthesis of a novel class of agrochemicals. Its unique structural features are instrumental in the development of next-generation pesticides, offering enhanced efficacy and improved safety profiles. This application note provides a detailed overview of the utilization of this compound in agrochemical synthesis, complete with experimental protocols and data for researchers, scientists, and professionals in the field of drug and pesticide development.

This compound serves as a versatile precursor in the formulation of various agrochemicals, including herbicides and pesticides.[1][2][3][4] The strategic incorporation of a fluorine atom onto the pyridine ring significantly influences the molecule's electronic properties, enhancing its reactivity and selectivity in subsequent synthetic transformations.[2] This modification is key to designing more potent and sustainable crop protection agents.[1][2][4]

While direct synthesis of a wide range of commercial agrochemicals from this compound is a developing area, a significant application lies in its conversion to key intermediates, such as 6-substituted 3-fluoro-2-pyridinaldoxime scaffolds. These scaffolds are foundational for a new generation of pesticides. The synthesis of these critical intermediates highlights the industrial relevance of this compound.

Application in the Synthesis of 3-Fluoro-2-pyridinaldoxime

A key application of this compound is its role as a starting material for the synthesis of 3-Fluoro-2-pyridinaldoxime. This transformation is a critical step in building more complex insecticidal molecules.

Experimental Protocol: Synthesis of 3-Fluoro-2-pyridinaldoxime from this compound

This protocol outlines a common synthetic route for the conversion of this compound to 3-Fluoro-2-pyridinaldoxime.

Step 1: Oxidation of this compound to 3-Fluoro-2-pyridinecarboxaldehyde

  • Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent such as dioxane or acetic acid is prepared in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

  • Oxidation: A strong oxidizing agent, for example, selenium dioxide (SeO₂) (1.1 eq), is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux (typically 100-110 °C) and maintained for several hours (e.g., 4-6 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts. The filtrate is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude 3-Fluoro-2-pyridinecarboxaldehyde is purified by column chromatography on silica gel.

Step 2: Oximation of 3-Fluoro-2-pyridinecarboxaldehyde

  • Reaction Setup: 3-Fluoro-2-pyridinecarboxaldehyde (1.0 eq) is dissolved in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Reagent Addition: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a few hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting 3-Fluoro-2-pyridinaldoxime is purified by recrystallization or column chromatography to yield the final product.

Quantitative Data Summary

StepReactantProductTypical Yield (%)Purity (%)
1This compound3-Fluoro-2-pyridinecarboxaldehyde60-75>95 (after purification)
23-Fluoro-2-pyridinecarboxaldehyde3-Fluoro-2-pyridinaldoxime80-90>98 (after purification)

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the synthetic pathway from this compound to a potential agrochemical scaffold.

Agrochemical_Synthesis_Workflow Start This compound Intermediate1 3-Fluoro-2-pyridinecarboxaldehyde Start->Intermediate1 Oxidation (e.g., SeO₂) Intermediate2 3-Fluoro-2-pyridinaldoxime Intermediate1->Intermediate2 Oximation (NH₂OH·HCl) FinalProduct Agrochemical Scaffold (e.g., 6-substituted derivative) Intermediate2->FinalProduct Further Functionalization (e.g., Substitution reactions)

Caption: Synthetic pathway from this compound.

Signaling Pathway Analogy in Crop Protection

While not a biological signaling pathway, the logical progression from a simple building block to a complex, active agrochemical can be visualized in a similar manner. The initial fluorinated pyridine acts as a signal that, through a cascade of chemical reactions, leads to a final molecule capable of targeted action within a pest or weed.

Agrochemical_Action_Pathway Precursor This compound (Initial Building Block) Intermediate Key Intermediate (e.g., Pyridinaldoxime) Precursor->Intermediate Chemical Synthesis ActiveIngredient Final Agrochemical (Active Ingredient) Intermediate->ActiveIngredient Further Synthesis TargetSite Target Site in Pest/Weed (e.g., Enzyme, Receptor) ActiveIngredient->TargetSite Binding/Interaction BiologicalEffect Desired Biological Effect (e.g., Pest mortality, Weed growth inhibition) TargetSite->BiologicalEffect Physiological Response

Caption: Conceptual pathway from precursor to biological effect.

Conclusion

This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility in creating key intermediates like 3-fluoro-2-pyridinaldoxime opens avenues for the development of novel pesticides with enhanced properties. The provided protocols and conceptual workflows offer a foundation for researchers to explore and expand upon the applications of this important fluorinated pyridine in the vital field of crop protection. Further research into the derivatization of these scaffolds is anticipated to yield a new generation of highly effective and selective agrochemical products.

References

Application Notes and Protocols: 3-Fluoro-2-methylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals.[1][2][3][4] Its unique structural features, including the strategic placement of a fluorine atom and a methyl group on the pyridine ring, impart desirable physicochemical properties to target molecules. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby optimizing the pharmacokinetic profiles of drug candidates.[2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations.

Key Applications in Drug Discovery: Synthesis of Kinase Inhibitors

A prominent application of fluorinated pyridines is in the development of kinase inhibitors, which are crucial for treating a variety of diseases, including cancer and autoimmune disorders. The this compound moiety is a key component in the synthesis of selective Janus kinase (JAK) inhibitors, such as Abrocitinib (PF-04965842) , an approved therapeutic for atopic dermatitis.[1][5][6] Abrocitinib is a potent and selective inhibitor of JAK1.[5][6][7]

The JAK-STAT signaling pathway is a critical pathway in mediating immune responses. Inhibition of specific JAKs can modulate the inflammatory cascade, making them attractive therapeutic targets.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Abrocitinib Abrocitinib (JAK1 Inhibitor) Abrocitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Abrocitinib.

Synthetic Protocols and Methodologies

The synthesis of complex molecules using this compound often involves the initial functionalization of the pyridine ring, for example, through bromination, followed by cross-coupling reactions.

Bromination of this compound

To utilize this compound in cross-coupling reactions, it is often necessary to introduce a handle, such as a bromine atom.

Experimental Protocol: Synthesis of 4-Bromo-3-fluoro-2-methylpyridine (Illustrative)

This protocol is a generalized procedure based on known methods for the bromination of substituted pyridines.

  • Materials: this compound, N-Bromosuccinimide (NBS), Sulfuric acid, Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-3-fluoro-2-methylpyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are versatile substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-3-fluoro-2-methylpyridine Derivative

This is a general protocol based on established procedures for Suzuki-Miyaura reactions with bromopyridines.[8]

  • Materials: 4-Bromo-3-fluoro-2-methylpyridine derivative (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Potassium carbonate (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • In a microwave vial, combine the 4-bromo-3-fluoro-2-methylpyridine derivative, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat in a microwave reactor at 120 °C for 15-30 minutes.[9]

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O120 (µW)0.25-0.575-95
Pd₂(dba)₃SPhosK₃PO₄Toluene1001880-95
PdCl₂(dppf)-Na₂CO₃Toluene/Dioxane85470-90

Note: Yields are typical for analogous bromopyridine couplings and may vary depending on the specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Bromopyridine Ar-B(OH)₂ Base Catalyst Solvent Add Solvent Reactants->Solvent Heat Heat (Microwave) Solvent->Heat Extract Extraction Heat->Extract Purify Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This reaction is essential for the synthesis of arylamines, a common motif in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-3-fluoro-2-methylpyridine Derivative

This is a generalized procedure based on established methods.[10][11]

  • Materials: 4-Bromo-3-fluoro-2-methylpyridine derivative (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Sodium tert-butoxide (1.4 eq), Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add the 4-bromo-3-fluoro-2-methylpyridine derivative, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add anhydrous, degassed toluene, followed by the amine.

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene11012-2470-90
Pd(OAc)₂BINAPCs₂CO₃Toluene10018-2465-85
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄Toluene1002460-80

Note: Yields are typical for analogous bromopyridine couplings and may vary depending on the specific substrates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in constructing key structural motifs in kinase inhibitors highlights its importance in modern drug discovery. The provided protocols for functionalization and cross-coupling reactions serve as a guide for researchers to harness the potential of this important synthetic intermediate.

References

Application Notes and Protocols: Reaction of 3-Fluoro-2-methylpyridine with n-Butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of pyridine rings is a cornerstone of medicinal and agricultural chemistry. 3-Fluoro-2-methylpyridine is a valuable building block, and its selective derivatization allows for the introduction of diverse functionalities, influencing the parent molecule's physicochemical and biological properties.[1] This document provides detailed application notes and protocols for the reaction of this compound with n-butyllithium, a powerful method for regioselective functionalization at the C4-position.

The reaction proceeds via a Directed ortho-Metalation (DoM) mechanism. The fluorine atom at the 3-position and the pyridine nitrogen act as directing groups, coordinating to the lithium atom of n-butyllithium.[2][3] This coordination increases the acidity of the proton at the C4-position, facilitating its abstraction by the butyl anion to form a stable 4-lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce new substituents with high regioselectivity.

Reaction Pathway

The reaction pathway for the lithiation of this compound and subsequent electrophilic quench is depicted below.

reaction_pathway cluster_reagents start This compound intermediate 4-Lithio-3-fluoro-2-methylpyridine start->intermediate Deprotonation product 4-Substituted-3-fluoro-2-methylpyridine intermediate->product Electrophilic Quench nBuLi n-Butyllithium (n-BuLi) THF, -78 °C electrophile Electrophile (E+)

Reaction of this compound with n-BuLi.

Applications

The 4-lithio-3-fluoro-2-methylpyridine intermediate is a versatile synthon that can react with a wide array of electrophiles, enabling the synthesis of diverse derivatives. This methodology is particularly useful in drug discovery and development for creating analogues of lead compounds to explore structure-activity relationships (SAR).

Table 1: Potential Electrophiles and Corresponding Products

Electrophile ClassExample ElectrophileProduct Functional Group
Alkyl HalidesIodomethane (CH₃I)Methyl
AldehydesBenzaldehyde (PhCHO)Hydroxymethyl
KetonesAcetone ((CH₃)₂CO)Hydroxypropyl
Silyl HalidesTrimethylsilyl chloride ((CH₃)₃SiCl)Trimethylsilyl
BoratesTriisopropyl borate ((i-PrO)₃B)Boronic acid
Carbon DioxideCO₂Carboxylic acid
DisulfidesDimethyl disulfide (CH₃SSCH₃)Methylthio
IminesN-Benzylidenemethylamine (PhCH=NMe)Aminomethyl

Experimental Protocol: General Procedure for the Lithiation of this compound and Quench with an Electrophile

This protocol provides a general method for the C4-lithiation of this compound and subsequent reaction with an electrophile. Reaction conditions may require optimization depending on the specific electrophile used.

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile of choice

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Glassware (oven-dried)

Workflow Diagram:

experimental_workflow setup Setup and Inert Atmosphere (Oven-dried glassware, Ar/N₂ purge) dissolve Dissolve this compound in anhydrous THF setup->dissolve cool Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_nBuLi Slowly add n-Butyllithium (Maintain -78 °C) cool->add_nBuLi stir Stir at -78 °C (Formation of lithiated intermediate) add_nBuLi->stir add_electrophile Add Electrophile (Maintain -78 °C) stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. In the context of pyridine chemistry, the presence of a fluorine substituent significantly activates the ring towards nucleophilic attack, making fluoropyridines valuable synthons in the development of novel pharmaceuticals and agrochemicals. The fluorine atom, despite forming a strong bond with carbon, acts as an excellent leaving group in these reactions due to the rate-determining nature of the nucleophilic addition step, which is accelerated by the high electronegativity of fluorine.

3-Fluoro-2-methylpyridine is an important building block, offering a reactive site for functionalization at the 3-position. The methyl group at the 2-position can influence the reactivity through steric and electronic effects. These application notes provide a detailed protocol for performing SNAr reactions on this compound with various nucleophiles, including amines, alcohols, and thiols.

General Reaction Mechanism

The SNAr reaction on this compound proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine atom (C3), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, with the nitrogen atom aiding in its stabilization. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.

Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Please note that these conditions are based on general protocols for fluoropyridines and may require optimization for this specific substrate.

Table 1: SNAr with Nitrogen-Based Nucleophiles

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
Primary AmineBenzylamineK₂CO₃DMSO100 - 13012 - 24
Secondary AmineMorpholineK₃PO₄t-AmylOH1103 - 6
N-HeterocycleIndoleK₂CO₃NMP13012 - 24

Table 2: SNAr with Oxygen-Based Nucleophiles

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
AlkoxideSodium MethoxideNaH (from MeOH)THF/MeOH60 - 804 - 12
PhenoxideSodium PhenoxideK₂CO₃DMF100 - 1208 - 16

Table 3: SNAr with Sulfur-Based Nucleophiles

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)
ThiolateSodium ThiophenoxideK₂CO₃DMF80 - 1002 - 6

Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are recommended, especially for reactions involving strong bases.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The steric hindrance from the 2-methyl group on this compound may necessitate higher temperatures or longer reaction times compared to unsubstituted fluoropyridines.

Protocol 1: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 3-(morpholin-4-yl)-2-methylpyridine.

Materials:

  • This compound

  • Morpholine

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add potassium phosphate (1.5 - 2.0 equivalents).

  • Under an inert atmosphere, add anhydrous tert-amyl alcohol to the flask.

  • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents) to the suspension.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes a general procedure for the synthesis of 3-methoxy-2-methylpyridine.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 equivalents) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous methanol (1.5 equivalents) to the suspension and stir for 30 minutes at room temperature to generate sodium methoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol describes a general procedure for the synthesis of 2-methyl-3-(phenylthio)pyridine.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add potassium carbonate (2.0 equivalents).

  • Under an inert atmosphere, add anhydrous DMF.

  • Add this compound (1.0 equivalent) and thiophenol (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

experimental_workflow A Setup Reaction Vessel (Oven-dried flask, inert atmosphere) B Add Reagents (this compound, Nucleophile, Base, Solvent) A->B C Reaction (Heating and Stirring) B->C D Monitoring (TLC / LC-MS) C->D D->C Reaction incomplete E Workup (Quenching, Extraction, Drying) D->E Reaction complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Figure 2: A generalized experimental workflow for the nucleophilic aromatic substitution on this compound.

Conclusion

The nucleophilic aromatic substitution on this compound provides a versatile pathway for the synthesis of a variety of 3-substituted-2-methylpyridine derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of this important transformation. Optimization of the reaction conditions for specific nucleophiles is encouraged to achieve the desired outcomes.

Application of 3-Fluoro-2-methylpyridine in the Synthesis of Antiviral Agents: A Scaffolding Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-methylpyridine is a heterocyclic building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the pyridine ring can substantially enhance the pharmacological properties of a parent molecule.[1][2] Fluorination is a well-established strategy in drug design to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to target proteins.[1][2] While direct synthesis of commercialized antiviral drugs from this compound is not extensively documented in publicly available literature, its structural motif is representative of a class of compounds explored for antiviral activity. Pyridine and its derivatives are integral components of numerous antiviral drugs, targeting a wide range of viruses including HIV, influenza, and hepatitis B and C.[3][4] This document provides an application note on the potential use of this compound in the synthesis of novel antiviral agents, complete with a hypothetical synthetic protocol and relevant data.

General Properties and Reactivity

This compound is a colorless liquid with the molecular formula C₆H₆FN.[1] The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the pyridine ring influences its reactivity in various organic transformations. This substitution pattern makes it a versatile intermediate for the synthesis of more complex heterocyclic systems.[1]

PropertyValueReference
CAS Number15931-15-4[1]
Molecular FormulaC₆H₆FN[1]
Molecular Weight111.12 g/mol [1]
AppearanceColorless liquid[1]
Purity≥99.0%[5]

Hypothetical Synthesis of a Novel Antiviral Agent

The following section outlines a hypothetical multi-step synthesis of a potential antiviral agent, "PyridoFluorivir," starting from this compound. This synthetic route is illustrative of how this building block could be utilized in a drug discovery program. The proposed target molecule incorporates a triazole ring, a common pharmacophore in antiviral drug candidates.

Experimental Workflow

G cluster_0 Synthesis of PyridoFluorivir A This compound B Oxidation to Pyridine-N-oxide A->B m-CPBA C Nitration B->C H2SO4/HNO3 D Nucleophilic Substitution with Hydrazine C->D Hydrazine hydrate E Cyclization to Triazolopyridine D->E Triethyl orthoformate F N-Alkylation E->F Alkyl halide, Base G Final Product: PyridoFluorivir F->G Purification

Caption: Hypothetical synthetic workflow for "PyridoFluorivir" from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to this compound-N-oxide

  • Reaction: this compound is oxidized to its corresponding N-oxide using meta-chloroperoxybenzoic acid (m-CPBA).

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterValue
Starting MaterialThis compound
Reagentm-CPBA
SolventDichloromethane
Reaction Time12 hours
Yield (Expected)85-95%

Step 2: Nitration of this compound-N-oxide

  • Reaction: The N-oxide is nitrated at the 4-position using a mixture of sulfuric and nitric acid.

  • Procedure:

    • To a flask containing fuming nitric acid (3.0 eq), add this compound-N-oxide (1.0 eq) slowly at 0 °C.

    • Add concentrated sulfuric acid (3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • Heat the mixture to 90 °C and stir for 4 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a saturated aqueous solution of sodium carbonate.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

ParameterValue
Starting MaterialThis compound-N-oxide
ReagentsH₂SO₄, HNO₃
Reaction Temperature90 °C
Reaction Time4 hours
Yield (Expected)60-70%

Step 3: Nucleophilic Substitution with Hydrazine

  • Reaction: The nitro group is displaced by hydrazine to form the corresponding hydrazinopyridine.

  • Procedure:

    • Dissolve the 4-nitro-3-fluoro-2-methylpyridine-N-oxide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) and a catalytic amount of Palladium on carbon (10% Pd/C).

    • Reflux the mixture for 6 hours.

    • Cool the reaction and filter through a pad of Celite.

    • Concentrate the filtrate to obtain the crude product.

ParameterValue
Starting Material4-Nitro-3-fluoro-2-methylpyridine-N-oxide
ReagentHydrazine hydrate, 10% Pd/C
SolventEthanol
Reaction Time6 hours
Yield (Expected)70-80%

Step 4: Cyclization to a Triazolopyridine Ring System

  • Reaction: The hydrazinopyridine undergoes cyclization with triethyl orthoformate to form the triazolopyridine core.

  • Procedure:

    • A mixture of the hydrazinopyridine (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at 140 °C for 5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

    • The crude product is purified by recrystallization.

ParameterValue
Starting Material4-Hydrazino-3-fluoro-2-methylpyridine
ReagentTriethyl orthoformate
Reaction Temperature140 °C
Reaction Time5 hours
Yield (Expected)75-85%

Step 5: N-Alkylation to Yield "PyridoFluorivir"

  • Reaction: The triazole nitrogen is alkylated with a suitable alkyl halide to introduce a side chain, a common strategy to modulate activity and selectivity.

  • Procedure:

    • To a solution of the triazolopyridine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify the final product by column chromatography.

ParameterValue
Starting MaterialFluorinated triazolopyridine
ReagentsAlkyl halide, K₂CO₃
SolventDMF
Reaction Time12 hours
Yield (Expected)80-90%

Signaling Pathway Inhibition (Hypothetical)

Many antiviral agents function by inhibiting viral polymerases or proteases. The hypothetical "PyridoFluorivir" could be designed to target a viral RNA-dependent RNA polymerase (RdRp).

G cluster_0 Viral Replication Cycle Virus Virus Entry Uncoating Uncoating Virus->Uncoating Replication Viral RNA Replication (RdRp) Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Virus Release Assembly->Release Inhibitor PyridoFluorivir Inhibitor->Replication Inhibition

Caption: Inhibition of viral RNA replication by "PyridoFluorivir".

Conclusion

This compound serves as a valuable starting material in medicinal chemistry for the synthesis of complex heterocyclic compounds.[1][6][7] Its unique substitution pattern allows for diverse chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. While its direct application in the synthesis of currently marketed antiviral drugs is not prominent in the literature, its potential for creating new antiviral candidates is significant. The provided hypothetical synthesis of "PyridoFluorivir" illustrates a plausible route for leveraging the chemical properties of this compound in a drug discovery context. Researchers in the field of antiviral drug development can utilize such fluorinated building blocks to generate libraries of novel compounds for biological screening.

References

Application Notes and Protocols for the Development of Antibacterial Agents Using 3-Fluoro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antibacterial agents. 3-Fluoro-2-methylpyridine and its derivatives have emerged as valuable scaffolds in medicinal chemistry for the synthesis of potent antibacterial compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates.[1][2][3] This document provides detailed application notes and experimental protocols for the development of antibacterial agents based on a 3-fluoropyridine core, specifically focusing on the synthesis and evaluation of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives. These compounds are analogs of the successful oxazolidinone antibiotic, linezolid, and exhibit potent activity against a range of Gram-positive bacteria.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibacterial agents, including the derivatives discussed herein, exert their therapeutic effect by inhibiting bacterial protein synthesis at a very early stage.[1][4][5] Unlike many other antibiotic classes that target protein synthesis elongation, oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a crucial first step in protein synthesis.[4][6] This unique mechanism of action is advantageous as it reduces the likelihood of cross-resistance with other protein synthesis inhibitors.[4][5]

The specific molecular target is the 23S rRNA of the 50S subunit, where the oxazolidinone molecule binds to the peptidyl transferase center (PTC).[5] This binding event blocks the proper positioning of the initiator tRNA (fMet-tRNA), thereby preventing the formation of the 70S initiation complex and halting protein synthesis before it can begin.

G cluster_ribosome Bacterial Ribosome cluster_drug Oxazolidinone Action 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex Binds mRNA & Initiation Factors 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex Initiation_Factors Initiation Factors mRNA mRNA fMet_tRNA fMet-tRNA fMet_tRNA->70S_Initiation_Complex Binds to P-site Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Initiation Oxazolidinone 3-(5-fluoropyridin-3-yl)- 2-oxazolidinone Derivative Oxazolidinone->50S_Subunit Binds to 23S rRNA at Peptidyl Transferase Center Oxazolidinone->70S_Initiation_Complex Prevents Formation

Figure 1: Mechanism of action of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacterial strains.

CompoundR GroupS. aureus (ATCC 29213) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)VRE (ATCC 51299) MIC (µg/mL)
6a Methylamino224248
6b Ethylamino212124
6c Propylamino424248
6d Isopropylamino10.510.512
6e Cyclopropylamino112124
6f Phenylamino8484816
7j (structure in protocol)0.250.250.50.250.51
Linezolid (Reference)212122

Data synthesized from "Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine" for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Antibacterial Agent

This protocol describes the synthesis of a potent antibacterial agent, (S)-N-((3-(6-(4-(2-((isopropylamino)pyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide) (a derivative of compound 7j), based on the general procedures outlined in the literature.

G cluster_synthesis Synthesis Workflow Start Start: 3-amino-5-fluoropyridine Step1 Multi-step synthesis to (S)-tert-butyl ((3-(5-fluoro-6-(piperazin-1-yl)pyridin-3-yl)-2- oxooxazolidin-5-yl)methyl)carbamate (Intermediate A) Start->Step1 Step2 Couple Intermediate A with 2,4-dichloropyrimidine Step1->Step2 Intermediate_B (S)-tert-butyl ((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)carbamate Step2->Intermediate_B Step3 Nucleophilic substitution with isopropylamine Intermediate_B->Step3 Intermediate_C (S)-tert-butyl ((3-(5-fluoro-6-(4-(2-(isopropylamino)pyrimidin-4-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)carbamate Step3->Intermediate_C Step4 Boc deprotection with TFA Intermediate_C->Step4 Intermediate_D (S)-5-(aminomethyl)-3-(5-fluoro-6-(4-(2-(isopropylamino)pyrimidin-4-yl)piperazin-1-yl)pyridin-3-yl)oxazolidin-2-one Step4->Intermediate_D Step5 Acetylation with acetic anhydride Intermediate_D->Step5 Final_Product Final Product: (S)-N-((3-(6-(4-(2-((isopropylamino)pyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide) Step5->Final_Product

Figure 2: Synthetic workflow for a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative.

Materials:

  • (S)-tert-butyl ((3-(5-fluoro-6-(piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)carbamate (Intermediate A)

  • 2,4-dichloropyrimidine

  • Isopropylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Acetic anhydride

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of (S)-tert-butyl ((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)carbamate:

    • Dissolve Intermediate A (1.0 eq) in DMF.

    • Add 2,4-dichloropyrimidine (1.1 eq) and TEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired intermediate.

  • Synthesis of (S)-tert-butyl ((3-(5-fluoro-6-(4-(2-(isopropylamino)pyrimidin-4-yl)piperazin-1-yl)pyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)carbamate:

    • Dissolve the product from the previous step (1.0 eq) in DMF.

    • Add isopropylamine (1.5 eq) and TEA (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in DCM.

    • Add TFA (5.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Acetylation to Yield the Final Product:

    • Dissolve the residue from the deprotection step in DCM.

    • Add TEA (3.0 eq) to neutralize the mixture.

    • Add acetic anhydride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final product by silica gel column chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of the synthesized antibacterial agents against various bacterial strains.

G cluster_mic MIC Determination Workflow Start Start: Pure compound and bacterial culture Step1 Prepare stock solution of antibacterial agent Start->Step1 Step2 Prepare bacterial inoculum (0.5 McFarland standard) Start->Step2 Step3 Perform serial two-fold dilutions of the compound in a 96-well plate Step1->Step3 Step4 Inoculate each well with the bacterial suspension Step2->Step4 Step3->Step4 Step5 Incubate the plate at 37°C for 18-24 hours Step4->Step5 Step6 Visually inspect for bacterial growth (turbidity) Step5->Step6 Result Determine MIC: Lowest concentration with no visible growth Step6->Result

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Synthesized antibacterial compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Preparation of Antibacterial Stock Solution:

    • Dissolve the synthesized compound in DMSO to a stock concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to a starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the antibacterial agent (in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion

This compound serves as a critical starting material for the synthesis of novel oxazolidinone-based antibacterial agents. The protocols and data presented here provide a framework for the development and evaluation of these compounds. The unique mechanism of action of oxazolidinones, coupled with the enhanced properties imparted by the fluoropyridine moiety, makes this a promising area for the discovery of new therapeutics to combat bacterial infections. Further research and optimization of these derivatives could lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Application of 3-Fluoro-2-methylpyridine in Material Science Research: Current Landscape and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

While 3-Fluoro-2-methylpyridine is noted as a potential building block in material science, detailed research applications showcasing its use in enhancing material properties are not extensively documented in publicly available scientific literature. This report summarizes the currently available information and outlines potential areas of investigation for researchers, scientists, and drug development professionals interested in its application.

Overview

A notable area of interest for fluorinated pyridines is in the field of organic electronics. A patent has been identified for the use of 3-fluoropyridines in liquid-crystal mixtures, although it does not specifically name the 2-methyl isomer. More broadly, a patent application exists for a "3-fluoropyridine-based organic semiconductor compound," suggesting the potential for this class of molecules in electronic devices.

Potential Applications in Material Science

Based on the general properties of fluorinated organic compounds and related patent literature, this compound could be a valuable precursor or additive in the following areas:

  • High-Performance Polymers: Incorporation into polymer backbones or as a side-chain modification could enhance thermal stability, chemical resistance, and mechanical strength.

  • Organic Electronics: The electron-withdrawing nature of the fluorine atom and the pyridine ring could make its derivatives suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). It may serve as a building block for hole or electron transport materials.

  • Liquid Crystals: The polarity and rigid structure of the pyridine ring, modified by the fluoro and methyl groups, could be beneficial for the synthesis of novel liquid crystal materials.

Experimental Protocols: A General Approach

Given the lack of specific experimental data for this compound in material science, a general protocol for its incorporation into a polymer is proposed below. This is a hypothetical procedure based on standard polymerization techniques.

Hypothetical Protocol: Synthesis of a Co-polymer incorporating a this compound derivative

This protocol outlines a possible synthetic route to explore the impact of this compound on polymer properties. The first step would be to functionalize this compound to make it polymerizable, for example, by introducing a vinyl or acrylic group.

1. Synthesis of a Polymerizable Monomer (Illustrative Example):

  • Objective: To synthesize 2-(3-fluoro-2-methylpyridin-6-yl)ethyl methacrylate.

  • Reaction Scheme: A multi-step synthesis would be required, potentially involving the lithiation of a protected this compound derivative followed by reaction with an appropriate electrophile to introduce a functional group that can be converted to a polymerizable moiety.

2. Co-polymerization:

  • Objective: To co-polymerize the synthesized monomer with a standard monomer like methyl methacrylate (MMA).

  • Materials:

    • Synthesized this compound-containing monomer

    • Methyl methacrylate (MMA), purified

    • Azobisisobutyronitrile (AIBN) as initiator

    • Anhydrous toluene as solvent

  • Procedure:

    • Dissolve the synthesized monomer, MMA, and AIBN in anhydrous toluene in a Schlenk flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture at a controlled temperature (e.g., 70 °C) under an inert atmosphere for a specified time (e.g., 24 hours).

    • Precipitate the polymer by pouring the cooled solution into a non-solvent such as methanol.

    • Filter and dry the polymer under vacuum.

3. Characterization:

  • Structural Analysis: Use NMR and FTIR to confirm the incorporation of the this compound moiety into the polymer chain.

  • Thermal Analysis: Employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability and glass transition temperature of the co-polymer and compare it to a homopolymer of MMA.

  • Mechanical Testing: Perform tensile tests on thin films of the co-polymer to evaluate its mechanical properties.

Data Presentation

As no quantitative data from specific experiments is available, a template for data presentation is provided below. Researchers who undertake studies based on the proposed protocol could use this structure to organize their findings.

PropertyPoly(MMA)Co-polymer (X% 3-F-2-MPy derivative)
Thermal Properties
Decomposition Temp. (TGA, °C)
Glass Transition Temp. (DSC, °C)
Mechanical Properties
Tensile Strength (MPa)
Young's Modulus (GPa)
Elongation at Break (%)

Logical Workflow for Material Development

The process of investigating the application of this compound in material science can be visualized as a logical workflow.

G cluster_0 Monomer Synthesis & Characterization cluster_1 Polymer Synthesis & Characterization cluster_2 Material Property Evaluation cluster_3 Application & Optimization Monomer_Synthesis Functionalization of This compound Monomer_Char Structural Characterization (NMR, FTIR, MS) Monomer_Synthesis->Monomer_Char Polymerization Co-polymerization with Standard Monomer Monomer_Char->Polymerization Polymer_Char Structural & Molecular Weight Characterization (NMR, GPC) Polymerization->Polymer_Char Thermal_Analysis Thermal Analysis (TGA, DSC) Polymer_Char->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, etc.) Polymer_Char->Mechanical_Testing Optical_Electronic_Props Optical & Electronic Property Measurement Polymer_Char->Optical_Electronic_Props Device_Fabrication Device Fabrication (e.g., OLED, Solar Cell) Optical_Electronic_Props->Device_Fabrication Performance_Testing Performance Evaluation Device_Fabrication->Performance_Testing Structure_Property_Relationship Establish Structure-Property Relationships Performance_Testing->Structure_Property_Relationship Optimization Material Optimization Structure_Property_Relationship->Optimization Optimization->Monomer_Synthesis

Figure 1. A logical workflow for the development and evaluation of new materials based on this compound.

Conclusion

While the potential for this compound in material science is suggested by its chemical structure and the known effects of fluorination, there is a clear need for dedicated research to explore and validate these applications. The provided hypothetical protocol and workflow offer a starting point for researchers to systematically investigate its impact on material properties. The lack of existing detailed studies represents an opportunity for novel research in the development of advanced materials.

References

Application Notes and Protocols for the Spectral Analysis of 3-Fluoro-2-methylpyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, dynamics, and environment. For professionals in pharmaceutical and chemical research, accurate NMR spectral analysis is critical for compound identification, purity assessment, and structural elucidation. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 3-Fluoro-2-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the known effects of fluorine and methyl substituents on the pyridine ring and are intended to serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.20 - 7.40dddJ(H4-H5) ≈ 7-8, J(H4-F) ≈ 8-10, J(H4-H6) ≈ 1-2
H-57.00 - 7.20dddJ(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F) ≈ 2-3
H-68.10 - 8.30dJ(H6-H5) ≈ 4-5
-CH₃2.40 - 2.60s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-2155 - 160d, ²J(C-F) ≈ 15-20
C-3150 - 155d, ¹J(C-F) ≈ 230-250
C-4120 - 125d, ²J(C-F) ≈ 20-25
C-5125 - 130d, ³J(C-F) ≈ 5-10
C-6145 - 150d, ³J(C-F) ≈ 3-5
-CH₃15 - 20d, ³J(C-F) ≈ 3-5

Experimental Protocols

A detailed and systematic approach is crucial for obtaining high-quality NMR spectra. The following protocols outline the recommended procedures for sample preparation and data acquisition for the analysis of this compound.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely and has a residual solvent peak that does not overlap with signals of interest. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.

  • Sample Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v).

  • Sample Filtration : If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional) : For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : 12-16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16, depending on the sample concentration.

  • Temperature : 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program : A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width : 200-240 ppm (e.g., from -10 to 230 ppm).

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

  • Temperature : 298 K.

2D NMR Spectroscopy (for structural confirmation):

For unambiguous assignment of proton and carbon signals, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Workflow for NMR Spectral Analysis

The logical progression from sample preparation to final structure elucidation is a critical aspect of NMR analysis. The following diagram illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample This compound Solvent Deuterated Solvent Selection Sample->Solvent Dissolution Dissolution & Homogenization Solvent->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer Setup NMR_Tube->Spectrometer Insert Sample OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR FID Raw FID Data TwoD_NMR->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration of ¹H Signals Referencing->Integration Multiplicity Analysis of Signal Multiplicity Integration->Multiplicity Coupling Measurement of Coupling Constants Multiplicity->Coupling Assignment Signal Assignment (1D & 2D) Coupling->Assignment Structure Structure Verification/Elucidation Assignment->Structure

Workflow for NMR Spectral Analysis of this compound.

Signaling Pathways and Logical Relationships in NMR Analysis

The interpretation of NMR spectra relies on understanding the relationships between different spectral parameters and the underlying molecular structure. The following diagram illustrates the logical connections used in the assignment process.

NMR_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_info Deduced Structural Information H_shifts ¹H Chemical Shifts (δ) Proton_env Proton Environments H_shifts->Proton_env C_shifts ¹³C Chemical Shifts (δ) Carbon_types Carbon Environments C_shifts->Carbon_types H_integrals ¹H Integration Proton_count Relative Proton Count H_integrals->Proton_count H_multiplicity ¹H Multiplicity Neighboring_protons Neighboring Protons H_multiplicity->Neighboring_protons C_F_coupling ¹³C-¹⁹F Coupling (J) Fluorine_proximity_C Proximity of Carbons to Fluorine C_F_coupling->Fluorine_proximity_C H_H_coupling ¹H-¹H Coupling (J) H_H_coupling->Neighboring_protons COSY COSY (¹H-¹H) Proton_connectivity Proton Connectivity COSY->Proton_connectivity HSQC HSQC (¹H-¹³C one-bond) Direct_H_C_bonds Direct H-C Bonds HSQC->Direct_H_C_bonds HMBC HMBC (¹H-¹³C long-range) Molecular_fragments Molecular Fragments HMBC->Molecular_fragments Final_Structure Final Structure Assignment Proton_env->Final_Structure Carbon_types->Final_Structure Proton_count->Final_Structure Neighboring_protons->Final_Structure Fluorine_proximity_C->Final_Structure Proton_connectivity->Final_Structure Direct_H_C_bonds->Final_Structure Molecular_fragments->Final_Structure

Logical relationships in NMR-based structural elucidation.

Application Notes and Protocols for 3-Fluoro-2-methylpyridine in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific flavor and fragrance applications, sensory profile, and established protocols for 3-Fluoro-2-methylpyridine are limited. The following application notes and protocols are based on the general properties of pyridine derivatives used in the industry and the known characteristics of the parent compound, 2-methylpyridine. The sensory information for this compound should be considered inferred and requires experimental validation.

Introduction

This compound (also known as 3-Fluoro-2-picoline) is a fluorinated heterocyclic compound. While primarily utilized as an intermediate in the pharmaceutical and agrochemical industries, its unique aromatic structure suggests potential for investigation as a novel ingredient in the flavor and fragrance sector. The introduction of a fluorine atom to the pyridine ring can significantly alter the molecule's electronic properties, volatility, and interaction with olfactory and gustatory receptors compared to its non-fluorinated counterpart, 2-methylpyridine. These modifications may lead to unique and desirable sensory characteristics.

Inferred Sensory Profile of this compound

Due to a lack of specific sensory data for this compound, the following profile is inferred based on the known properties of 2-methylpyridine and the general effects of fluorination.

  • Odor: The odor of 2-methylpyridine is described as strong, unpleasant, and pyridine-like[1][2]. Fluorination can sometimes reduce the harshness of nitrogenous bases and introduce different nuances. Therefore, this compound might possess a less intense, possibly sharper, and more chemical or ethereal version of the pyridine note. It could potentially have green, nutty, or even slightly metallic undertones.

  • Flavor/Taste: 2-Methylpyridine is reported to have a bitter and "sweat" (likely sweaty) taste[3][4]. The introduction of fluorine could modify this profile, potentially enhancing bitterness or introducing other taste sensations. Its use in flavor would likely be at very low concentrations (sub-ppm levels) as a modifying note rather than a primary flavor component.

Comparative Data: 2-Methylpyridine (Parent Compound)

For reference, the following table summarizes the available sensory and physical data for the non-fluorinated parent compound, 2-methylpyridine.

PropertyValueReferences
Synonyms 2-Picoline, α-Picoline[1]
Odor Description Strong, unpleasant, pyridine-like[1][2]
Taste Description Bitter, sweaty[3][4]
Odor Threshold Low: 0.05 mg/m³; High: 0.17 mg/m³[5]
Boiling Point 128-129 °C[6][7]
Solubility Miscible in water, alcohol, and ether[5][7]

Potential Applications in Flavor and Fragrance

Based on the chemistry of pyridine derivatives in flavors, this compound could be explored in the following applications, likely at trace levels:

  • Savory Flavors: As a potential component in the creation of roasted, grilled, or smoky notes for meat and savory snack flavorings.

  • Nutty Flavors: To add complexity and a roasted nuance to artificial nut flavors, such as almond or peanut.

  • Citrus Flavors: Some pyridine derivatives are known to contribute to citrus profiles; the impact of fluorination in this context would require investigation.

  • Industrial Fragrances: In non-food applications, it might find use in creating specific chemical or industrial-type accords for functional fragrances.

Experimental Protocols for Sensory Evaluation

The following are generalized protocols for the sensory evaluation of a new chemical entity like this compound in flavor and fragrance applications.

5.1 Protocol 1: Determination of Olfactory Profile and Odor Threshold

Objective: To characterize the odor profile of this compound and determine its detection and recognition thresholds.

Materials:

  • This compound (high purity, >98%)

  • Odorless solvent (e.g., diethyl phthalate for fragrances, propylene glycol for flavors)

  • Glass sniffing strips

  • Gas chromatograph with an olfactometry port (GC-O)

  • Panel of trained sensory analysts (8-12 members)

  • Odor-free evaluation booths

Methodology:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., starting from 1% down to 0.0001% in logarithmic steps).

  • Odor Profile Description:

    • Dip sniffing strips into each dilution, starting with the lowest concentration.

    • Panelists evaluate the scent at different evaporation stages (top, middle, and base notes) and provide descriptive terms for the odor character.

    • A consensus vocabulary is developed through panel discussion.

  • GC-Olfactometry:

    • Inject a diluted sample into the GC-O.

    • A trained panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at specific retention times.

  • Odor Threshold Determination (ASTM E679):

    • Use a forced-choice method (e.g., triangle test) where panelists are presented with three samples, one of which contains the odorant at a specific concentration, and are asked to identify the different sample.

    • Start with concentrations below the expected threshold and increase until a statistically significant number of panelists can correctly identify the odorant.

5.2 Protocol 2: Evaluation of Flavor Profile in a Food Matrix

Objective: To assess the gustatory characteristics and potential flavor applications of this compound.

Materials:

  • This compound (food-grade purity)

  • Solvent for flavor dilution (e.g., ethanol, propylene glycol)

  • Simple food base (e.g., sugar-water solution, unsalted cracker dough, neutral vegetable oil)

  • Panel of trained flavorists (5-8 members)

  • Controlled tasting environment

Methodology:

  • Preparation of Flavor Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a range of dilutions to be added to the food base, targeting concentrations from the low ppm to ppb range.

  • Tasting Session:

    • Incorporate the dilutions into the food base. A control sample (base without the test substance) must be included.

    • Present the samples to the panelists in a randomized and blind manner.

    • Panelists taste each sample and record flavor descriptors, intensity, and any off-notes.

    • A palate cleanser (e.g., unsalted crackers, water) should be used between samples.

  • Data Analysis:

    • Collect and analyze the descriptive terms to build a flavor profile.

    • Determine the concentration at which the substance is detectable and the level at which it contributes positively to the flavor profile.

5.3 Protocol 3: Application in a Consumer Product (Fragrance)

Objective: To evaluate the performance and consumer acceptance of this compound in a model consumer product (e.g., a simple soap base).

Materials:

  • This compound

  • Unfragranced soap base

  • Other fragrance ingredients to create a simple accord

  • Panel of consumers representative of the target audience (minimum 30)

Methodology:

  • Fragrance Formulation: Create a simple fragrance accord incorporating this compound at a low, pre-determined level (e.g., 0.01% of the fragrance concentrate). A control fragrance without the test substance should also be created.

  • Product Preparation: Incorporate both the test and control fragrances into the soap base at a typical loading (e.g., 1%).

  • Consumer Testing:

    • Conduct a blind, randomized monadic or paired-comparison test.

    • Consumers use the soap and rate it on several attributes (e.g., overall liking, scent intensity, liking of the scent).

    • Open-ended questions can be included to gather qualitative feedback on the scent character.

  • Statistical Analysis: Analyze the quantitative data to determine if there are statistically significant differences in preference between the test and control products.

Visualizations

Experimental_Workflow_Olfactory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions sniffing_strips Sniffing Strips Evaluation prep_dilutions->sniffing_strips gc_o GC-Olfactometry prep_dilutions->gc_o threshold_test Threshold Testing (ASTM E679) prep_dilutions->threshold_test odor_profile Develop Odor Profile sniffing_strips->odor_profile gc_o->odor_profile threshold_value Determine Odor Threshold threshold_test->threshold_value

Olfactory Evaluation Workflow

Experimental_Workflow_Flavor_Evaluation cluster_tasting Sensory Panel Tasting start High-Purity this compound prep_solution Prepare Flavor Solutions (in food-grade solvent) start->prep_solution incorporate Incorporate into Neutral Food Base prep_solution->incorporate tasting Blind, Randomized Presentation to Panelists incorporate->tasting control Control Sample (Base Only) data_collection Collect Descriptive Data and Intensity Ratings tasting->data_collection analysis Analyze Data to Build Flavor Profile data_collection->analysis end_point Determine Optimal Concentration Range analysis->end_point

Flavor Evaluation Workflow

References

Synthetic Routes to Functionalized 3-Fluoro-2-methylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the pyridine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various functionalized this compound derivatives, serving as a comprehensive guide for researchers in the pharmaceutical and agrochemical industries.

Core Synthetic Strategies

The functionalization of the this compound core can be achieved through several key synthetic strategies, including:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of nucleophiles at positions activated by the fluorine atom and the pyridine nitrogen.

  • Directed ortho-Metalation (DoM): Regioselective deprotonation and subsequent electrophilic quench to introduce functional groups at specific positions.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-nitrogen bonds, primarily through Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Functionalization of the Methyl Group: Modification of the 2-methyl substituent to introduce further diversity.

  • Diazotization of Aminopyridines: Synthesis of fluoropyridines from the corresponding aminopyridines.

The following sections provide detailed protocols and quantitative data for the synthesis of key this compound intermediates and their subsequent functionalization.

Synthesis of Key Intermediates

Synthesis of 3-Fluoro-4-substituted-pyridine Derivatives

A common strategy to access 4-substituted 3-fluoropyridines involves the functionalization of 3-fluoropyridine.

a) Synthesis of 3-Fluoro-4-pyridinecarboxylic Acid via Directed ortho-Metalation

This protocol describes the regioselective carboxylation of 3-fluoropyridine at the 4-position.[4]

Experimental Protocol:

  • In a 250 mL reaction flask under an inert atmosphere, add 60 mL of anhydrous tetrahydrofuran (THF) and 5.7 g of diisopropylamine.

  • Cool the solution to -25 °C and add 22.5 mL of 2.5 M n-butyllithium dropwise, maintaining the temperature between -30 and -25 °C.

  • Stir the reaction mixture for 1.5 hours at this temperature.

  • Cool the solution to -70 °C and add 5.0 g of 3-fluoropyridine.

  • Stir the reaction for 3 hours at -70 °C.

  • Slowly bubble carbon dioxide gas through the reaction mixture while allowing it to warm to room temperature.

  • Add 300 mL of methyl tertiary butyl ether to the reaction flask and stir for 1 hour at room temperature.

  • Filter the resulting white solid.

  • Concentrate the filtrate and adjust the pH to 3-5 with 2 M hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water, and dry to afford 3-fluoro-4-pyridinecarboxylic acid.

ProductYieldPurityReference
3-Fluoro-4-pyridinecarboxylic acid80%90%[4]

b) Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution

This method provides an alternative route to a 4-carboxy functionalized 3-fluoropyridine derivative, starting from a nitropyridine precursor.[1][5]

Experimental Protocol:

  • To a solution of methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) in 6 mL of dry DMSO, add cesium fluoride (517 mg, 3.406 mmol).

  • Heat the reaction mixture to 120 °C for 90 minutes under a nitrogen atmosphere.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and add 20 mL of distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield methyl 3-fluoropyridine-4-carboxylate.

Starting MaterialProductYieldReference
Methyl 3-nitropyridine-4-carboxylateMethyl 3-fluoropyridine-4-carboxylate38%[1]

c) Synthesis of 3-Fluoro-4-aminopyridine from 3-Fluoro-4-pyridinecarboxylic Acid

This protocol outlines the conversion of the carboxylic acid to the corresponding amine via a Hofmann degradation of an intermediate carboxamide.[4]

Experimental Protocol:

  • Esterification: Dissolve 71 g of 3-fluoro-4-pyridinecarboxylic acid in 480 mL of anhydrous methanol. Add 89.2 g of thionyl chloride dropwise and reflux the mixture for 24 hours. Cool to room temperature and concentrate to obtain the methyl ester.

  • Ammonolysis: Treat the methyl ester with ammonia to form 3-fluoro-4-pyridinecarboxamide.

  • Hofmann Degradation: Subject the 3-fluoro-4-pyridinecarboxamide to a Hofmann degradation reaction to yield 3-fluoro-4-aminopyridine.

Note: Specific reagent quantities and detailed conditions for the ammonolysis and Hofmann degradation steps are outlined in the referenced patent.[4]

Starting MaterialProductOverall YieldReference
3-Fluoropyridine3-Fluoro-4-aminopyridine60.3%[4]

Diagram: Synthesis of 4-Amino-3-fluoropyridine

G cluster_0 Route A: Directed ortho-Metalation cluster_1 Route B: Nucleophilic Aromatic Substitution 3-Fluoropyridine 3-Fluoropyridine 3-Fluoro-4-lithiopyridine 3-Fluoro-4-lithiopyridine 3-Fluoropyridine->3-Fluoro-4-lithiopyridine 1. LDA, THF, -70°C 3-Fluoro-4-pyridinecarboxylic_acid 3-Fluoro-4-pyridinecarboxylic acid 3-Fluoro-4-lithiopyridine->3-Fluoro-4-pyridinecarboxylic_acid 2. CO2 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxamide 3-Fluoro-4-pyridinecarboxylic_acid->3-Fluoro-4-pyridinecarboxamide Esterification, then Ammonolysis 4-Amino-3-fluoropyridine_A 4-Amino-3-fluoropyridine 3-Fluoro-4-pyridinecarboxamide->4-Amino-3-fluoropyridine_A Hofmann Degradation Methyl_3-nitropyridine-4-carboxylate Methyl 3-nitropyridine- 4-carboxylate Methyl_3-fluoropyridine-4-carboxylate Methyl 3-fluoropyridine- 4-carboxylate Methyl_3-nitropyridine-4-carboxylate->Methyl_3-fluoropyridine-4-carboxylate CsF, DMSO, 120°C 3-Fluoro-4-pyridinecarboxylic_acid_B 3-Fluoro-4-pyridinecarboxylic acid Methyl_3-fluoropyridine-4-carboxylate->3-Fluoro-4-pyridinecarboxylic_acid_B Hydrolysis 4-Amino-3-fluoropyridine_B 4-Amino-3-fluoropyridine 3-Fluoro-4-pyridinecarboxylic_acid_B->4-Amino-3-fluoropyridine_B Curtius or similar rearrangement

Caption: Synthetic pathways to 4-amino-3-fluoropyridine.

Functionalization of the this compound Core

Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling of Halo-3-fluoro-2-methylpyridines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This protocol provides a general procedure for the coupling of a bromo-substituted this compound with an arylboronic acid.

General Experimental Protocol:

  • In a flame-dried Schlenk flask, combine the halo-3-fluoro-2-methylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst SystemBaseSolventTemperatureYieldReference
Pd(PPh3)4K3PO4Dioxane/H2O85-95 °CModerate to Good[6]
Pd(OAc)2/SPhosNa3PO4Toluene/H2O100 °CVariable[6]
PdCl2(dppf)K2CO3MeCN/H2O80 °CVariable[6]

b) Buchwald-Hartwig Amination of Halo-3-fluoro-2-methylpyridines

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.

General Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the halo-3-fluoro-2-methylpyridine (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos, 1-5 mol%), and a base (e.g., NaOt-Bu, K3PO4, or Cs2CO3, 1.2-2.0 equiv.).

  • Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C) until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Note: The choice of catalyst, ligand, and base is crucial and often requires optimization for specific substrates.

Diagram: Cross-Coupling Functionalization

G Halo-3-fluoro-2-methylpyridine Halo-3-fluoro-2-methylpyridine Aryl-substituted_derivative Aryl-substituted This compound Halo-3-fluoro-2-methylpyridine->Aryl-substituted_derivative Suzuki-Miyaura Coupling (Pd catalyst, base) Amino-substituted_derivative Amino-substituted This compound Halo-3-fluoro-2-methylpyridine->Amino-substituted_derivative Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Aryl-B(OH)2 Ar-B(OH)2 Aryl-B(OH)2->Aryl-substituted_derivative R2NH R2NH R2NH->Amino-substituted_derivative

Caption: Palladium-catalyzed functionalization pathways.

Functionalization of the Methyl Group

The 2-methyl group can be functionalized through deprotonation followed by reaction with an electrophile.

a) Lithiation and Alkylation of the Methyl Group (Representative Protocol)

This protocol is adapted from the lithiation of a related 4-methylpyridine derivative and serves as a representative example.[7]

Experimental Protocol:

  • Dissolve the this compound derivative (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -20 °C.

  • Add n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise.

  • Stir the mixture at -20 to -10 °C for 1 hour. A colored precipitate may form.

  • Cool the reaction mixture to -78 °C and add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for an additional 10-30 minutes.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography.

Starting MaterialElectrophileProductYieldReference
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridineCH3CHO1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)propan-2-olGood[7]

Diagram: Methyl Group Functionalization Workflow

G Start This compound Derivative Deprotonation Deprotonation (n-BuLi, -20°C) Start->Deprotonation Lithio_Intermediate 2-(Lithiomethyl)-3-fluoropyridine Intermediate Deprotonation->Lithio_Intermediate Electrophilic_Quench Electrophilic Quench (E+, -78°C to RT) Lithio_Intermediate->Electrophilic_Quench Functionalized_Product 2-(Functionalized methyl)- 3-fluoropyridine Derivative Electrophilic_Quench->Functionalized_Product

Caption: Workflow for functionalizing the 2-methyl group.

Conclusion

The synthetic routes outlined in this document provide a versatile toolkit for the preparation of a wide range of functionalized this compound derivatives. By leveraging modern synthetic methodologies such as directed ortho-metalation and palladium-catalyzed cross-coupling, researchers can efficiently access novel compounds with potential applications in drug discovery and development. The provided protocols serve as a practical guide for the synthesis and manipulation of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields and purity.

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 3-Fluoro-2-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, imparted by the fluorine atom, make it an attractive component in the synthesis of novel pharmaceuticals and functional materials.[1][2][3] The fluorine substituent can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving halogenated derivatives of this compound, which are key intermediates in the elaboration of this scaffold.

The primary challenge in cross-coupling reactions with pyridine derivatives is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition and reduced yields.[4] The selection of appropriate ligands, bases, and reaction conditions is therefore crucial for achieving high efficiency. These notes are intended to serve as a comprehensive guide for researchers utilizing this versatile synthetic intermediate.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are important motifs in various advanced materials and biologically active compounds.

Application Notes

The Sonogashira coupling of halogenated this compound derivatives provides a direct route to 2-methyl-3-fluoro-alkynylpyridines. Based on protocols for structurally similar compounds like 6-bromo-3-fluoro-2-cyanopyridine, the reaction can be performed under mild, room temperature conditions.[5] The use of a copper(I) co-catalyst is common in Sonogashira reactions, though copper-free conditions have also been developed. The choice of palladium catalyst and ligands is critical to prevent catalyst deactivation by the pyridine nitrogen.

Quantitative Data Summary

The following table summarizes representative data for a Sonogashira coupling of a related fluorinated bromopyridine with various terminal alkynes, demonstrating the scope of the reaction.[5]

EntryAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
11-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N1692
2PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N1693
31-HexynePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N1685
43,3-Dimethyl-1-butynePd(PPh₃)₄ / CuIEt₃NTHF/Et₃N1690
Experimental Protocol: Sonogashira Coupling of 2-Bromo-3-fluoro-6-methylpyridine with 1-Ethyl-4-ethynylbenzene (Adapted from a similar procedure)[5]

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine (1.0 equiv)

  • 1-Ethyl-4-ethynylbenzene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of 2-bromo-3-fluoro-6-methylpyridine in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ and CuI.

  • Degas the reaction mixture for an additional 5 minutes at room temperature.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylpyridine derivative.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 2-bromo-3-fluoro-6-methylpyridine, Pd(PPh3)4, and CuI in THF/Et3N B Degas the mixture A->B Degas C Add terminal alkyne B->C Addition D Stir at room temperature for 16h C->D Reaction E Concentrate the reaction mixture D->E Workup F Purify by flash chromatography E->F Purification G Obtain pure product F->G Isolation

Sonogashira Coupling Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[4] It is particularly valuable for the synthesis of biaryl and heteroaryl structures.[4]

Application Notes

For the Suzuki-Miyaura coupling of a halogenated this compound, the choice of catalyst, ligand, base, and solvent system is critical to overcome potential catalyst inhibition by the pyridine nitrogen.[4] The use of bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial. The reaction conditions need to be carefully optimized for each specific substrate combination to minimize side reactions like protodeboronation of the boronic acid partner.

Quantitative Data Summary

The following table presents a comparison of reaction conditions for the Suzuki-Miyaura coupling of substituted bromopyridines, which can serve as a starting point for the optimization of reactions with this compound derivatives.[4]

EntryPyridine SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901875-85
23-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (3)Toluene10018-
3General HalopyridineArylboronic acidPdCl₂(dppf)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-6-methylpyridine with Phenylboronic Acid (General Procedure)[4]

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-fluoro-6-methylpyridine, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[6][7][8] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Application Notes

The Buchwald-Hartwig amination of halogenated this compound derivatives can be challenging due to the potential for the substrate to act as both an electrophile and a nucleophile (in the case of aminopyridines), leading to self-coupling.[9] The choice of a suitable bulky phosphine ligand, such as RuPhos or BrettPhos, is crucial for achieving high yields and selectivity.[9] The use of a strong, non-nucleophilic base like LiHMDS is often required.[9]

Quantitative Data Summary

The following table provides representative conditions for the Buchwald-Hartwig amination of a related 3-bromo-2-aminopyridine with various amines.[9]

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 71 | | 2 | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | 65 | | 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 65 | 16 | 78 |

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-3-fluoro-6-methylpyridine with Morpholine (General Procedure)[9]

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ and RuPhos.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, 2-bromo-3-fluoro-6-methylpyridine, and morpholine.

  • Add LiHMDS to the reaction mixture.

  • Heat the reaction mixture at 65 °C for 16 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] It is a valuable method for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.

Application Notes

The Heck reaction with halogenated this compound derivatives can be used to introduce vinyl groups at the position of the halogen. The success of the reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. Phosphine-free catalyst systems have been developed and can be effective. The regioselectivity of the alkene insertion is an important consideration, particularly with unsymmetrical alkenes.

Quantitative Data Summary

The following table provides general conditions for the Heck reaction of aryl bromides with an alkene, which can be adapted for this compound derivatives.

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100-120
PdCl₂(PPh₃)₂-NaOAcDMA100-140
Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃Dioxane80-110
Experimental Protocol: Heck Reaction of 2-Bromo-3-fluoro-6-methylpyridine with Styrene (General Procedure)

Materials:

  • 2-Bromo-3-fluoro-6-methylpyridine (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-bromo-3-fluoro-6-methylpyridine, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, styrene, and Et₃N via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 110 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Heck_Mechanism A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Alkene Coordination C->D E Ar-Pd(II)-X(L2)(Alkene) D->E F Migratory Insertion E->F G R-CH(Ar)-CH2-Pd(II)-X(L2) F->G H β-Hydride Elimination G->H I Ar-C=C-R + H-Pd(II)-X(L2) H->I J Reductive Elimination (Base) I->J J->A Regenerates Catalyst

Heck Reaction Mechanism

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Fluoro-2-methylpyridine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes for this compound are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr).

  • Balz-Schiemann Reaction: This method involves the diazotization of 3-amino-2-methylpyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., fluoroboric acid) to yield the final product.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the displacement of a good leaving group (such as a nitro or chloro group) from the 3-position of a 2-methylpyridine ring with a fluoride ion.

Q2: I am experiencing a low yield in my Balz-Schiemann reaction. What are the common causes?

A2: Low yields in the Balz-Schiemann reaction are a common issue. Key factors include:

  • Incomplete diazotization: Ensure the reaction temperature is kept low (0-5 °C) and that the addition of sodium nitrite is slow and controlled.

  • Decomposition of the diazonium salt: This intermediate is often unstable and can decompose before the fluorination step. It is crucial to proceed to the decomposition step promptly after the diazonium salt is formed.

  • Suboptimal decomposition conditions: The temperature for the thermal decomposition of the diazonium salt is critical. If the temperature is too low, the reaction will be incomplete. If it is too high, it can lead to the formation of byproducts and charring.

  • Presence of water: Water can react with the diazonium salt to form undesired phenol byproducts. Using anhydrous conditions as much as possible is recommended.

Q3: What are the typical side products in the synthesis of this compound?

A3: Common side products can include:

  • From Balz-Schiemann reaction: 2-Methyl-3-hydroxypyridine (from reaction with water), and other regioisomeric fluorinated picolines if the starting material is not pure. Tarry polymerization products can also form.

  • From SNAr reaction: If the starting material is a chloro-substituted pyridine, incomplete reaction will leave starting material. If the reaction conditions are not well-controlled, other nucleophiles present in the reaction mixture (e.g., hydroxide) can lead to the formation of the corresponding hydroxy-picoline.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, depending on the scale and the impurities present.

  • Distillation: Fractional distillation under reduced pressure is often effective for separating the product from less volatile impurities.

  • Column Chromatography: For smaller scales or for removing impurities with similar boiling points, column chromatography on silica gel can be employed. A mixture of hexane and ethyl acetate is a common eluent system.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation in Balz-Schiemann Reaction
Click to expand troubleshooting steps

Troubleshooting_Balz_Schiemann start Low/No Product check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_workup Check Workup/Purification start->check_workup temp_control Inadequate Temperature Control (> 5 °C) check_diazotization->temp_control nitrite_addition Rapid NaNO2 Addition check_diazotization->nitrite_addition incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization decomp_temp Suboptimal Decomposition Temperature check_decomposition->decomp_temp moisture Presence of Water check_decomposition->moisture salt_instability Diazonium Salt Instability check_decomposition->salt_instability extraction_issue Inefficient Extraction check_workup->extraction_issue distillation_loss Loss During Distillation check_workup->distillation_loss solution1 Maintain 0-5 °C temp_control->solution1 solution2 Slow, dropwise addition of NaNO2 solution nitrite_addition->solution2 incomplete_diazotization->solution1 incomplete_diazotization->solution2 solution3 Optimize decomposition temperature (start with literature values and adjust) decomp_temp->solution3 solution4 Use anhydrous reagents and solvents moisture->solution4 solution5 Use diazonium salt immediately after formation salt_instability->solution5 solution6 Adjust pH and use appropriate solvent for extraction extraction_issue->solution6 solution7 Use fractional distillation under reduced pressure distillation_loss->solution7

Troubleshooting workflow for the Balz-Schiemann reaction.

Problem 2: Low Yield in SNAr Reaction
Click to expand troubleshooting steps

Troubleshooting_SNAr start Low Yield in SNAr check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_workup Check Workup/Purification start->check_workup fluoride_source Inactive Fluoride Source (e.g., hydrated KF/CsF) check_reagents->fluoride_source solvent_purity Wet Solvent check_reagents->solvent_purity leaving_group Poor Leaving Group check_reagents->leaving_group temperature Insufficient Temperature check_conditions->temperature reaction_time Inadequate Reaction Time check_conditions->reaction_time phase_transfer Inefficient Phase Transfer Catalysis (if applicable) check_conditions->phase_transfer extraction_issue Inefficient Extraction check_workup->extraction_issue purification_loss Loss During Purification check_workup->purification_loss solution1 Use freshly dried KF/CsF or spray-dried KF fluoride_source->solution1 solution2 Use anhydrous aprotic polar solvent (e.g., DMF, DMSO) solvent_purity->solution2 solution3 Ensure a good leaving group is present (e.g., -NO2, -Cl) leaving_group->solution3 solution4 Optimize reaction temperature (e.g., 100-150 °C) temperature->solution4 solution5 Monitor reaction by TLC/GC to determine optimal time reaction_time->solution5 solution6 Choose an appropriate phase transfer catalyst and optimize its concentration phase_transfer->solution6 solution7 Ensure complete extraction from the reaction mixture extraction_issue->solution7 solution8 Optimize purification method (distillation vs. chromatography) purification_loss->solution8

Troubleshooting workflow for the SNAr reaction.

Data Presentation: Comparison of Synthesis Methods

FeatureBalz-Schiemann ReactionNucleophilic Aromatic Substitution (SNAr)
Starting Material 3-Amino-2-methylpyridine3-Nitro-2-methylpyridine or 3-Chloro-2-methylpyridine
Typical Reagents NaNO2, HBF4 (or other fluoride source)KF or CsF, often with a phase-transfer catalyst
Typical Solvents Aqueous acid, then often thermal decomposition without solventHigh-boiling polar aprotic solvents (e.g., DMF, DMSO, Sulfolane)
Reaction Temperature 0-5 °C for diazotization; 100-200 °C for decomposition100-220 °C
Reported Yields (General) 20-60%30-80%
Key Advantages Readily available starting material.Can be higher yielding and more scalable.
Key Disadvantages Often lower yields, potential for explosive diazonium intermediate, formation of phenolic byproducts.Requires a suitable leaving group on the starting material, which may require an extra synthetic step. High reaction temperatures.

Experimental Protocols

The following are generalized experimental protocols that can be adapted and optimized for the synthesis of this compound.

Protocol 1: Balz-Schiemann Reaction of 3-Amino-2-methylpyridine (Adapted from similar procedures)

1. Diazotization:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-2-methylpyridine (1.0 eq) in a 48% aqueous solution of fluoroboric acid (HBF4) (3.0 eq) at 0 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.

2. Decomposition:

  • Isolate the diazonium salt by filtration and wash it with cold diethyl ether. Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields.

  • In a flask equipped with a distillation apparatus, gently heat the isolated diazonium salt under reduced pressure. The decomposition will be evidenced by the evolution of nitrogen gas.

  • The product, this compound, will distill over.

3. Purification:

  • Collect the distillate and wash it with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by fractional distillation.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) from 3-Nitro-2-methylpyridine

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-2-methylpyridine (1.0 eq), spray-dried potassium fluoride (KF) (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq).

  • Add a high-boiling polar aprotic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

2. Reaction:

  • Heat the reaction mixture to 120-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • The reaction time can vary from a few hours to overnight.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before starting any experiment.

Technical Support Center: Purification of 3-Fluoro-2-methylpyridine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals purifying 3-Fluoro-2-methylpyridine via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The atmospheric boiling point of this compound is 114°C.

Q2: My crude product is a dark color. Will distillation purify it?

A2: Distillation is an effective method for removing colored, non-volatile impurities. However, a dark color could also indicate thermal decomposition, especially if the product has been heated for an extended period. If discoloration occurs during distillation, consider using vacuum distillation to lower the boiling point and minimize thermal stress on the compound.

Q3: I have a low yield after distillation. What are the potential causes?

A3: Low yield can result from several factors:

  • Inefficient Fractionation: Poor separation from impurities or loss of product to intermediate fractions. Ensure your distillation column is adequately insulated and has a sufficient number of theoretical plates.

  • Thermal Decomposition: The compound may be degrading at its boiling point. Consider using vacuum distillation.

  • Leaks in the Apparatus: Ensure all joints in your distillation setup are properly sealed.

  • Incomplete Transfer: Material loss during transfers between vessels.

Q4: How can I remove residual water from my crude this compound before distillation?

A4: To remove water, you can dry the crude product over a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. Alternatively, azeotropic distillation with a solvent like toluene can be employed to remove water.

Q5: What are the likely impurities I might encounter?

A5: Impurities can include starting materials, reaction byproducts, and related isomers. A common impurity could be the non-fluorinated starting material, 2-methylpyridine (2-picoline), or its isomers if present in the starting materials. The separation of these will depend on their boiling points relative to the product.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the distillation of this compound.

Issue 1: Product Discoloration During Distillation
  • Observation: The material in the distillation flask darkens significantly upon heating, and the collected distillate has a yellow or brown tint.

  • Potential Cause 1: Thermal Decomposition: Fluorinated pyridines can be susceptible to thermal degradation, which can produce colored byproducts. Prolonged heating at the atmospheric boiling point increases the risk of decomposition.

  • Solution 1:

    • Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of this compound, reducing the thermal stress on the molecule and minimizing decomposition.

    • Minimize Heating Time: Ensure the distillation is completed as efficiently as possible. Do not leave the material heating for extended periods.

  • Potential Cause 2: Presence of Reactive Impurities: Certain impurities may be catalyzing decomposition at elevated temperatures.

  • Solution 2:

    • Pre-treatment: Consider a pre-distillation workup, such as a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by drying.

Issue 2: Poor Separation of Impurities
  • Observation: GC analysis of the collected fractions shows significant overlap between the product and an impurity.

  • Potential Cause 1: Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate compounds with close boiling points.

  • Solution 1:

    • Use a More Efficient Column: Employ a column with a higher number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponge).

    • Increase Reflux Ratio: Slow down the distillation rate by increasing the reflux ratio. This allows for better equilibration between the liquid and vapor phases in the column, leading to improved separation.

  • Potential Cause 2: Azeotrope Formation: The impurity may form an azeotrope with the product, making separation by conventional distillation impossible. While no common azeotropes for this compound are widely reported, this remains a possibility.

  • Solution 2:

    • Azeotropic Distillation: If an azeotrope is suspected, consider adding a third component that can alter the relative volatilities and break the azeotrope.

    • Alternative Purification: If distillation fails, consider other purification techniques such as column chromatography.

Data Presentation

The table below summarizes the boiling points of this compound and potential related impurities for easy comparison during analysis and purification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₆FN111.12114
2-Methylpyridine (2-Picoline)C₆H₇N93.13128-129[1][2]
3-Methylpyridine (3-Picoline)C₆H₇N93.13144[1][3][4]
4-Methylpyridine (4-Picoline)C₆H₇N93.13145[1]

Experimental Protocols

Protocol for Fractional Distillation of this compound
  • Preparation:

    • Ensure the crude this compound is dry. If necessary, treat with a suitable drying agent (e.g., anhydrous MgSO₄) and filter.

    • Add the dry, crude material to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. Use a well-insulated fractionating column (e.g., Vigreux) to ensure efficient separation.

    • Place a thermometer with the bulb positioned just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Ensure all glass joints are securely clamped and sealed.

  • Distillation Procedure:

    • Begin heating the distillation flask gently using a heating mantle. If using a stir bar, ensure it is stirring at a steady rate.

    • As the mixture begins to boil, observe the vapor rising through the column. Allow the vapor to equilibrate in the column by adjusting the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second of distillate).

    • Discard any initial low-boiling fractions (forerun).

    • Collect the main fraction distilling at a constant temperature, which should be at or near the boiling point of this compound (114°C at atmospheric pressure).

    • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main product has finished distilling. Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.

  • Shutdown and Storage:

    • Allow the apparatus to cool down completely before disassembling.

    • Store the purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Visualizations

The following diagrams illustrate the troubleshooting workflow for distillation issues and a standard fractional distillation setup.

DistillationTroubleshooting start Distillation Issue Observed issue_low_yield Low Yield start->issue_low_yield issue_discoloration Product Discoloration start->issue_discoloration issue_poor_separation Poor Separation start->issue_poor_separation cause_leak Apparatus Leak issue_low_yield->cause_leak cause_decomp Thermal Decomposition issue_low_yield->cause_decomp issue_discoloration->cause_decomp cause_inefficient_column Inefficient Column issue_poor_separation->cause_inefficient_column solution_check_seals Check and Reseal Joints cause_leak->solution_check_seals solution_vacuum_distill Use Vacuum Distillation cause_decomp->solution_vacuum_distill solution_better_column Use More Efficient Column / Increase Reflux cause_inefficient_column->solution_better_column

Caption: Troubleshooting workflow for common distillation problems.

DistillationSetup cluster_0 Distillation Apparatus flask Heating Mantle & Round-Bottom Flask (Crude Product) column Fractionating Column flask->column Vapor thermometer Thermometer column->thermometer condenser Condenser (Water Out) thermometer->condenser Vapor receiver Receiving Flask (Purified Product) condenser->receiver Distillate water_in (Water In)

Caption: Diagram of a standard fractional distillation apparatus.

References

managing exothermic reactions in 3-Fluoro-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of 3-Fluoro-2-methylpyridine.

Troubleshooting Guide: Managing Exothermic Events

The synthesis of this compound, particularly via the Balz-Schiemann reaction of 3-amino-2-methylpyridine, involves highly exothermic steps. Proper management of these reactions is critical for safety and product yield.

Problem Potential Cause Solution
Rapid Temperature Increase During Nitrite Addition 1. Rate of sodium nitrite addition is too fast.2. Inadequate cooling of the reaction vessel.3. Poor mixing, leading to localized "hot spots".1. Add the sodium nitrite solution dropwise, ensuring the temperature does not exceed the set limit (typically 0-5°C).2. Use an efficient cooling bath (e.g., ice-salt bath) and ensure the reaction vessel is adequately submerged.3. Employ vigorous mechanical stirring to ensure homogenous heat distribution.
Uncontrolled Gas Evolution (N₂) and Foaming Premature decomposition of the diazonium salt due to a rise in temperature.1. Immediately cease the addition of sodium nitrite.2. Enhance cooling to bring the temperature back within the desired range.3. Ensure the reaction is conducted in a well-ventilated fume hood with a blast shield.
Violent Decomposition During Heating of Diazonium Salt The thermal decomposition of isolated diazonium tetrafluoroborate salts can be explosive.[1][2]1. Avoid Isolation: Whenever possible, use the diazonium salt in situ for the subsequent fluorination step.[2][3]2. Controlled Heating: If isolation is necessary, heat the salt in small portions and behind a blast shield. Heat the salt gently and in a controlled manner.3. Solvent Use: Performing the decomposition in a high-boiling inert solvent can help to temper the reaction.[2]
Low Yield of Fluorinated Product 1. Decomposition of the diazonium intermediate before fluorination.2. Suboptimal temperature for the fluoro-dediazoniation step.1. Maintain the recommended low temperature during diazotization and handle the diazonium salt promptly.2. Optimize the heating temperature for the decomposition step. Some modern variations of the Balz-Schiemann reaction may proceed at lower temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most critical exothermic step in the synthesis of this compound via the Balz-Schiemann reaction?

A1: There are two primary exothermic steps to manage. The first is the diazotization of 3-amino-2-methylpyridine with nitrous acid (generated from sodium nitrite and a strong acid), which is a rapid and exothermic reaction.[4] The second is the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield this compound. This decomposition can be highly exothermic and potentially explosive if not controlled.[1][2]

Q2: What is the recommended temperature for the diazotization step?

A2: The diazotization reaction should be carried out at low temperatures, typically between 0°C and 5°C, to ensure the stability of the diazonium salt intermediate and prevent its premature decomposition.[3][5] Maintaining this temperature range is crucial for both safety and yield.

Q3: Is it safe to isolate the intermediate diazonium tetrafluoroborate salt?

A3: While aryl diazonium tetrafluoroborate salts are among the more stable diazonium salts, they are still potentially explosive, and their isolation is a significant safety risk.[2][4] It is highly recommended to use the diazonium salt in situ (in the reaction mixture without isolation) for the subsequent fluorination step to avoid handling the hazardous solid.[2][3]

Q4: Are there alternative, safer methods for this synthesis?

A4: Continuous-flow chemistry is emerging as a safer and more scalable method for hazardous reactions like diazotization and the Balz-Schiemann reaction.[1][4][6] Flow reactors offer superior heat and mass transfer, which allows for better temperature control and minimizes the accumulation of hazardous intermediates.[4][7] Other fluorination methods, such as using silver(II) fluoride, may also offer milder reaction conditions.[8][9]

Q5: How can I monitor the completion of the diazotization reaction?

A5: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A common method is to use potassium iodide-starch paper, which will turn blue in the presence of a slight excess of nitrous acid, indicating that all of the primary amine has been consumed.

Experimental Protocols

Protocol: Synthesis of this compound via Balz-Schiemann Reaction (Illustrative)

This protocol is a representative procedure adapted from general Balz-Schiemann reaction methodologies and should be optimized for your specific laboratory conditions.

Step 1: Diazotization of 3-amino-2-methylpyridine

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-2-methylpyridine.

  • Add a 48% aqueous solution of fluoroboric acid (HBF₄) and cool the mixture to 0°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in water and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the aminopyridine salt over 1-2 hours.

  • Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes.

Step 2: Fluoro-dediazoniation (In Situ)

  • Slowly and carefully warm the reaction mixture to room temperature. Gas evolution (N₂) will be observed.

  • Continue to heat the mixture gently to the decomposition temperature of the diazonium salt. This temperature may need to be determined experimentally, but often ranges from 50°C to 100°C. The heating should be done in a controlled manner behind a blast shield.

  • Once gas evolution ceases, the reaction is complete.

  • Cool the reaction mixture and proceed with extraction and purification of the this compound product.

Parameter Recommended Value/Range
Diazotization Temperature 0-5°C
NaNO₂ Addition Rate Slow, dropwise (to maintain temperature)
Stirring Vigorous, mechanical
Decomposition Temperature Gradual heating, typically 50-100°C (monitor gas evolution)

Visualizations

Logical Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow Workflow for Exothermic Reaction Control cluster_prep Preparation cluster_reaction Reaction Execution cluster_control Control Measures cluster_completion Completion start Start: Prepare Reagents and Cooled Bath setup Set up Reaction Vessel with Stirring and Monitoring start->setup add_reagent Slowly Add Reagent (e.g., NaNO2) setup->add_reagent monitor_temp Continuously Monitor Temperature add_reagent->monitor_temp continue_stirring Continue Stirring at Low Temp add_reagent->continue_stirring Addition Complete temp_check Temp < 5°C? monitor_temp->temp_check temp_check->add_reagent Yes adjust_rate Adjust Addition Rate temp_check->adjust_rate No adjust_rate->monitor_temp enhance_cooling Enhance Cooling adjust_rate->enhance_cooling proceed Proceed to Next Step (e.g., Decomposition) continue_stirring->proceed

Caption: A logical workflow for controlling exothermic reactions.

Decision Pathway for Diazonium Salt Handling

Diazonium_Handling Decision Pathway for Diazonium Salt Intermediate start Diazotization Complete decision Is Isolation Necessary? start->decision in_situ Use Diazonium Salt In Situ decision->in_situ No (Recommended) isolate Isolate Diazonium Salt decision->isolate Yes decomposition Proceed with Controlled Thermal Decomposition in_situ->decomposition safety Implement Strict Safety Precautions (e.g., Blast Shield, Small Portions) isolate->safety safety->decomposition

Caption: Decision pathway for handling the diazonium salt intermediate.

References

side reactions and byproduct formation in 3-Fluoro-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

General FAQs

Q1: What are the most common synthetic routes to this compound?

A1: The three most common synthetic routes for the preparation of this compound are:

  • The Balz-Schiemann Reaction: This classic method involves the diazotization of 3-amino-2-methylpyridine followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the displacement of a good leaving group, such as a nitro or chloro group, from the 3-position of a 2-methylpyridine ring with a fluoride anion. A common example is the Halex process, which uses alkali metal fluorides at high temperatures.

  • Electrophilic Fluorination: This method involves the direct fluorination of 2-methylpyridine using an electrophilic fluorinating agent, such as Selectfluor®.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, required scale, safety considerations, and desired purity.

  • The Balz-Schiemann reaction is a well-established method but can suffer from safety concerns related to the instability of diazonium salts and the formation of tarry byproducts.[1][2]

  • Nucleophilic Aromatic Substitution can be effective, especially if an activated precursor like 2-methyl-3-nitropyridine is available. The Halex process, however, often requires high temperatures.[3][4]

  • Electrophilic fluorination offers a more direct approach but may suffer from a lack of regioselectivity and potential side reactions on the methyl group.

Troubleshooting Guide: The Balz-Schiemann Reaction

The Balz-Schiemann reaction for the synthesis of this compound starts from 3-amino-2-methylpyridine. The process involves two main steps: diazotization and fluoro-dediazoniation.

Experimental Protocol (General Procedure)

This is a general procedure and may require optimization for specific laboratory conditions.

Step 1: Diazotization

  • Dissolve 3-amino-2-methylpyridine in an aqueous solution of fluoroboric acid (HBF₄) or hydrochloric acid (HCl) at a low temperature (typically 0-5 °C).

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.

  • Stir the mixture for a period to ensure complete formation of the diazonium salt.

Step 2: Fluoro-dediazoniation

  • The formed diazonium tetrafluoroborate salt can be isolated by filtration.

  • The isolated salt is then thermally decomposed, often in an inert, high-boiling solvent or neat, to yield this compound, nitrogen gas, and boron trifluoride.[5]

FAQs and Troubleshooting

Q3: My reaction is producing a significant amount of 2-methyl-3-hydroxypyridine. How can I prevent this?

A3: The formation of 2-methyl-3-hydroxypyridine is a common side reaction where the diazonium salt reacts with water. To minimize this byproduct:

  • Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents for the decomposition step.

  • Use non-aqueous diazotization agents: Consider using reagents like tert-butyl nitrite in an organic solvent to avoid the presence of water during diazotization.

  • Control the temperature: The decomposition of the diazonium salt should be performed at a carefully controlled temperature to favor fluorination over hydrolysis.

Q4: I am observing significant tar formation in my reaction. What is the cause and how can I avoid it?

A4: Tar formation is often due to the uncontrolled decomposition of the diazonium salt at high temperatures.[2] To mitigate this:

  • Precise temperature control: Use a high-boiling, inert solvent to maintain a consistent and optimal decomposition temperature.

  • Alternative decomposition methods: Consider photochemical decomposition or the use of ionic liquids, which may allow for lower and more controlled reaction temperatures.

Q5: My product is contaminated with biaryl byproducts. How can I suppress their formation?

A5: Biaryl byproducts can form through radical-mediated side reactions. This is more prevalent with electron-rich aminopyridines. To reduce biaryl formation:

  • Use a radical scavenger: The addition of a radical scavenger to the reaction mixture can sometimes suppress these side reactions.

  • Optimize the solvent: The choice of solvent can influence the reaction pathway. Experiment with different inert solvents to find one that disfavors radical formation.

Data Presentation
ParameterCondition 1Condition 2Condition 3
Temperature (°C)
Solvent
Yield of this compound (%)
Yield of 2-methyl-3-hydroxypyridine (%)
Yield of Biaryl Byproducts (%)
Tar Formation (qualitative)
Reaction Pathway and Troubleshooting Workflow

. Caption: Balz-Schiemann reaction pathway and common side reactions.

Balz_Schiemann cluster_main Desired Pathway cluster_side Side Reactions 3-Amino-2-methylpyridine 3-Amino-2-methylpyridine Diazonium Salt Diazonium Salt 3-Amino-2-methylpyridine->Diazonium Salt Diazotization (NaNO₂, HBF₄) This compound This compound Diazonium Salt->this compound Thermal Decomposition 2-methyl-3-hydroxypyridine 2-methyl-3-hydroxypyridine Diazonium Salt->2-methyl-3-hydroxypyridine + H₂O Tar Tar Diazonium Salt->Tar High Temp. Biaryl Byproducts Biaryl Byproducts Diazonium Salt->Biaryl Byproducts Radical Mechanism

Caption: Troubleshooting workflow for the Balz-Schiemann synthesis.

Troubleshooting_Balz_Schiemann Start Start Low Yield Low Yield Start->Low Yield High Impurities High Impurities Low Yield->High Impurities No Incomplete Reaction? Incomplete Reaction? Low Yield->Incomplete Reaction? Yes 2-methyl-3-hydroxypyridine? 2-methyl-3-hydroxypyridine? High Impurities->2-methyl-3-hydroxypyridine? Yes Tar Formation? Tar Formation? High Impurities->Tar Formation? No Optimize Reaction Time/Temp. Optimize Reaction Time/Temp. Incomplete Reaction?->Optimize Reaction Time/Temp. Use Anhydrous Conditions Use Anhydrous Conditions 2-methyl-3-hydroxypyridine?->Use Anhydrous Conditions Control Decomposition Temp. Control Decomposition Temp. Tar Formation?->Control Decomposition Temp. Biaryl Byproducts? Biaryl Byproducts? Tar Formation?->Biaryl Byproducts? No Use Radical Scavenger Use Radical Scavenger Biaryl Byproducts?->Use Radical Scavenger

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr route to this compound typically starts from 2-methyl-3-nitropyridine or 3-chloro-2-methylpyridine, where the nitro or chloro group is displaced by a fluoride ion.

Experimental Protocol (General Procedure for Halex Reaction)

This is a general procedure and requires optimization.

  • In a high-pressure reactor, combine the starting material (e.g., 3-chloro-2-methylpyridine), a fluoride source (e.g., anhydrous potassium fluoride), and a high-boiling polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).[3][4]

  • Heat the mixture to a high temperature (typically 150-250 °C) with vigorous stirring.[4]

  • The reaction is monitored for the consumption of the starting material.

  • After completion, the reaction mixture is cooled, and the product is isolated through extraction and purified by distillation or chromatography.

FAQs and Troubleshooting

Q6: My SNAr reaction is very slow or incomplete. How can I improve the conversion?

A6: Low reactivity in SNAr reactions of pyridines can be due to several factors:

  • Insufficiently activated ring: The pyridine ring needs to be sufficiently electron-deficient for nucleophilic attack. A nitro group is a strong activating group. If you are using a chloro- leaving group without other activating groups, the reaction will be more challenging.

  • Fluoride source activity: Ensure your fluoride source (e.g., KF) is anhydrous and of high purity. The presence of water can deactivate the fluoride ions. Spray-dried KF is often preferred.

  • Solvent choice: Highly polar aprotic solvents like DMSO or sulfolane are crucial for solvating the fluoride ions and increasing their nucleophilicity.[4]

  • Temperature: These reactions often require high temperatures to proceed at a reasonable rate.[4]

Q7: I am observing byproducts from the reaction with the solvent. How can I avoid this?

A7: At the high temperatures required for some SNAr reactions, the solvent can sometimes participate in side reactions.

  • Solvent stability: Choose a solvent that is stable under the reaction conditions.

  • Lower temperature: If possible, explore the use of a more reactive fluoride source (e.g., CsF or tetraalkylammonium fluorides) that may allow for lower reaction temperatures.

Data Presentation

Researchers should collect data to understand the influence of different parameters on the reaction outcome.

ParameterCondition 1Condition 2Condition 3
Starting Material
Fluoride Source
Solvent
Temperature (°C)
Reaction Time (h)
Yield of this compound (%)
Conversion of Starting Material (%)
Reaction Pathway and Troubleshooting Workflow

. Caption: SNAr (Halex) reaction pathway for this compound synthesis.

SNAr cluster_main Desired Pathway 2-methyl-3-X-pyridine\n(X = Cl, NO₂) 2-methyl-3-X-pyridine (X = Cl, NO₂) Meisenheimer Complex Meisenheimer Complex 2-methyl-3-X-pyridine\n(X = Cl, NO₂)->Meisenheimer Complex + F⁻ This compound This compound Meisenheimer Complex->this compound - X⁻

Caption: Troubleshooting workflow for the SNAr synthesis.

Troubleshooting_SNAr Start Start Low Conversion Low Conversion Start->Low Conversion Increase Temperature? Increase Temperature? Low Conversion->Increase Temperature? Yes Check Fluoride Source? Check Fluoride Source? Low Conversion->Check Fluoride Source? No Monitor for Solvent Decomposition Monitor for Solvent Decomposition Increase Temperature?->Monitor for Solvent Decomposition Use Anhydrous KF/CsF Use Anhydrous KF/CsF Check Fluoride Source?->Use Anhydrous KF/CsF Optimize Solvent? Optimize Solvent? Check Fluoride Source?->Optimize Solvent? No Use Polar Aprotic (DMSO, Sulfolane) Use Polar Aprotic (DMSO, Sulfolane) Optimize Solvent?->Use Polar Aprotic (DMSO, Sulfolane)

Troubleshooting Guide: Electrophilic Fluorination

This route involves the direct fluorination of 2-methylpyridine with an electrophilic fluorinating agent.

Experimental Protocol (General Procedure)

This is a general procedure and requires careful optimization.

  • Dissolve 2-methylpyridine in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add the electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at a controlled temperature (often room temperature or below).

  • The reaction is monitored for the formation of the product and the consumption of the starting material.

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically by column chromatography.

FAQs and Troubleshooting

Q8: My reaction is producing a mixture of regioisomers (e.g., 5-fluoro-2-methylpyridine). How can I improve the selectivity for the 3-position?

A8: Regioselectivity in electrophilic fluorination of substituted pyridines can be challenging.

  • Directing groups: The existing methyl group will influence the position of fluorination. The electronic and steric effects need to be considered.

  • Fluorinating agent: Different electrophilic fluorinating agents may offer different levels of regioselectivity. It may be necessary to screen various N-F reagents.

  • Reaction conditions: Temperature and solvent can also play a role in directing the fluorination.

Q9: I am observing the formation of 2-fluoromethyl-pyridine. What is causing this and how can it be prevented?

A9: The formation of 2-fluoromethyl-pyridine is a result of the fluorinating agent reacting with the methyl group instead of the pyridine ring.

  • Reactivity of the fluorinating agent: A highly reactive fluorinating agent is more likely to cause this side reaction. A milder agent might be more selective for the aromatic C-H bond.

  • Protecting the methyl group: While more synthetically demanding, temporary protection of the methyl group could be a strategy if this side reaction is severe.

Data Presentation

To optimize for regioselectivity and minimize side reactions, systematic data collection is essential.

ParameterCondition 1Condition 2Condition 3
Fluorinating Agent
Solvent
Temperature (°C)
Yield of this compound (%)
Yield of 5-Fluoro-2-methylpyridine (%)
Yield of 2-Fluoromethyl-pyridine (%)
Reaction Pathway and Troubleshooting Workflow

. Caption: Electrophilic fluorination pathway and potential side reactions.

Electrophilic_Fluorination 2-methylpyridine 2-methylpyridine Desired Product\n(this compound) Desired Product (this compound) 2-methylpyridine->Desired Product\n(this compound) Electrophilic Fluorination (Ring Attack) Side Product 1\n(Other Regioisomers) Side Product 1 (Other Regioisomers) 2-methylpyridine->Side Product 1\n(Other Regioisomers) Electrophilic Fluorination (Ring Attack) Side Product 2\n(2-Fluoromethyl-pyridine) Side Product 2 (2-Fluoromethyl-pyridine) 2-methylpyridine->Side Product 2\n(2-Fluoromethyl-pyridine) Electrophilic Fluorination (Methyl Group Attack)

Caption: Troubleshooting workflow for electrophilic fluorination.

Troubleshooting_Elec_Fluor Start Start Low Regioselectivity Low Regioselectivity Start->Low Regioselectivity Methyl Fluorination Methyl Fluorination Start->Methyl Fluorination Screen Fluorinating Agents Screen Fluorinating Agents Low Regioselectivity->Screen Fluorinating Agents Optimize Temp./Solvent Optimize Temp./Solvent Low Regioselectivity->Optimize Temp./Solvent Use Milder Fluorinating Agent Use Milder Fluorinating Agent Methyl Fluorination->Use Milder Fluorinating Agent

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-2-methylpyridine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methylpyridine. Here you will find detailed information to help you optimize your derivatization reactions, overcome common challenges, and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The primary strategies for functionalizing this compound and related fluorinated pyridines involve:

  • Directed ortho-Metalation (DoM): This involves deprotonation at the C4 or C6 position using a strong base, followed by quenching with an electrophile. The regioselectivity can be influenced by the choice of base and reaction conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: These are widely used methods for forming carbon-carbon and carbon-heteroatom bonds. Key examples include:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[1]

    • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[2]

Q2: How does the fluorine atom at the 3-position influence the reactivity of the pyridine ring?

A2: The fluorine atom at the 3-position has a significant electronic impact on the pyridine ring. Its strong electron-withdrawing nature can:

  • Increase the acidity of the ring protons, facilitating deprotonation in directed metalation reactions.

  • Influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

  • Affect the coordination of the pyridine nitrogen to a metal catalyst in cross-coupling reactions, which can sometimes be detrimental to catalytic activity.[3]

  • Enhance the metabolic stability of the resulting derivatives, a desirable property in drug discovery.[4]

Q3: What are the key factors to consider for a successful Suzuki-Miyaura coupling with a this compound derivative?

A3: For a successful Suzuki-Miyaura coupling, it is crucial to consider the following:

  • Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often effective for challenging couplings involving electron-deficient heteroaryl halides.[5]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For sensitive substrates prone to protodeboronation, milder bases may be necessary.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed to dissolve both the organic substrates and the inorganic base.[6]

  • Boronic Acid/Ester Stability: Pyridylboronic acids can be unstable and prone to protodeboronation. Using more stable derivatives like pinacol esters or MIDA boronates can improve reaction outcomes.[3]

Troubleshooting Guides

Directed ortho-Metalation (Lithiation)
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion - Insufficiently strong base.- Reaction temperature is too high, leading to base decomposition.- Poor quality of reagents (e.g., moisture contamination).- Use a stronger base such as n-BuLi or s-BuLi.- Maintain a low reaction temperature (typically -78 °C).- Ensure all reagents and solvents are anhydrous.
Poor regioselectivity - The choice of base can influence the site of deprotonation.- Steric hindrance from the methyl group.- Screen different lithium amide bases (e.g., LDA, LiTMP) which can offer different selectivity compared to alkyllithiums.[7]- The directing effect of substituents can be exploited to favor a specific position.
Side reactions (e.g., addition to the pyridine ring) - Highly reactive organolithium reagents can add to the C=N bond of the pyridine.- Use a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to minimize nucleophilic addition.[8]
Suzuki-Miyaura Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low yield or no reaction - Inactive catalyst.- Inefficient transmetalation.- Protodeboronation of the boronic acid.[5]- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Select a suitable base (e.g., K₃PO₄, CsF) to facilitate transmetalation.- Use a more stable boronic acid derivative (pinacol or MIDA ester).[3]- Employ anhydrous conditions and thoroughly degas solvents.[3]
Formation of homocoupled byproducts - Presence of oxygen in the reaction mixture.- Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen).- Thoroughly degas all solvents and reagents before use.
Dehalogenation of the starting material - The catalytic system promotes a competing reduction pathway.- Optimize the ligand-to-metal ratio.- Screen different palladium sources and ligands.
Buchwald-Hartwig Amination
Problem Possible Cause(s) Suggested Solution(s)
Low conversion - Catalyst deactivation.- Inappropriate base for the specific amine and aryl halide.- Use a more robust catalyst system, such as a second or third-generation Buchwald precatalyst.- The choice of base is critical; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective.[9]
Formation of side products - Reductive elimination is slow, leading to side reactions like β-hydride elimination.- The use of bulky, electron-rich ligands can promote the desired reductive elimination step.[1]
Poor reactivity with certain amines - Sterically hindered or electron-poor amines can be challenging substrates.- Higher reaction temperatures and more active catalyst systems may be required.- Screening a variety of ligands is often necessary to find optimal conditions.

Quantitative Data Summary

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Halopyridine Boronic Acid/Ester Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O12070
3-BromopyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120>70
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120<70
3-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)Benzimidazolium salt (2)K₂CO₃DMF/H₂O120~70
Data adapted from a study on Suzuki-Miyaura reactions of halopyridines.[6]

Table 2: Conditions for Sonogashira Coupling of 6-bromo-3-fluoro-2-cyanopyridine

Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp Yield (%)
1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT92
1-Ethynyl-4-methoxybenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT93
Propargyl alcoholPd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT90
Data from a study on the Sonogashira cross-coupling of bromocyanofluoro pyridine nuclei.[10]

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Lithiation and Electrophilic Quench
  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes to the cooled solution while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: In a Schlenk tube, combine the this compound derivative (e.g., a bromo-substituted analog, 1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., toluene/ethanol/water).[5]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow_lithiation start Start: This compound in anhydrous THF cool Cool to -78 °C start->cool 1 add_base Add n-BuLi (1.1 equiv) cool->add_base 2 stir Stir for 1-2 h at -78 °C add_base->stir 3 add_electrophile Add Electrophile (1.2 equiv) stir->add_electrophile 4 warm_quench Warm to RT and Quench (NH4Cl) add_electrophile->warm_quench 5 extract Extract with Organic Solvent warm_quench->extract 6 purify Purify by Chromatography extract->purify 7 end Product purify->end 8

Caption: Workflow for Directed ortho-Lithiation.

suzuki_coupling_cycle cluster_reactants pd0 Pd(0)L2 pd_complex R-Pd(II)L2-X pd0->pd_complex oxidative_addition Oxidative Addition pd_r_r R-Pd(II)L2-R' pd_complex->pd_r_r transmetalation Transmetalation pd_r_r->pd0 reductive_elimination Reductive Elimination aryl_halide R-X (3-Fluoro-2-methyl- pyridyl-X) boronic_acid R'-B(OR)2 borate_complex [R'-B(OR)2(Base)]- base Base product R-R'

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

References

safe handling and storage procedures for 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and emergency protocols for the use of 3-Fluoro-2-methylpyridine in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with this information before working with this compound.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments with this compound.

ProblemPossible Cause(s)Solution(s)
Unexpected Color Change or Vigor of Reaction - Contamination of the reaction vessel.- Reaction temperature is too high.- Incompatible solvent or reagent used.- Ensure all glassware is clean and dry before use.- Maintain strict temperature control using an ice bath or other cooling methods.- Review the experimental protocol and ensure all solvents and reagents are compatible with this compound. Incompatible materials include acids, acid chlorides, and strong oxidizing agents.[1][2][3]
Spill of this compound Accidental splashing or container breakage.- Small spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Ventilate the area.- Large spills: Evacuate the area immediately. Wear full personal protective equipment (PPE), including respiratory protection.[1][4] Contain the spill using non-combustible absorbent materials. Prevent entry into waterways.
Difficulty in Dissolving the Compound The compound is only slightly soluble in water.[5]- Use an appropriate organic solvent. Consult literature for suitable solvents for your specific reaction.
Skin or Eye Contact Inadequate personal protective equipment (PPE) or accidental exposure.- Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

Based on information for similar fluorinated pyridines, this compound is expected to be a flammable liquid and an irritant.[6] It may cause skin and serious eye irritation.[4] Inhalation of vapors may cause respiratory irritation.

2. What personal protective equipment (PPE) should I wear when handling this compound?

It is essential to wear appropriate PPE to minimize exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[7]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[1][4] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

3. How should I properly store this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid chlorides, and strong oxidizing agents.[1][2][3] Recommended storage temperature is between 0-8°C.[6][9]

4. What should I do in case of a fire involving this compound?

Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish the fire.[1][2] Water spray can be used to cool containers.[3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][8]

5. What are the first-aid measures for inhalation or ingestion?

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse the mouth with water.[4] Seek immediate medical attention.[1]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₆FN[9][10]
Molecular Weight 111.12 g/mol [9][10]
Appearance Clear, colorless to yellow liquid[6][9]
Density 1.077 g/mL[9]
Boiling Point 114 °C[9]
Storage Temperature 0-8 °C[6][9]

Safe Handling and Storage Workflow

Safe_Handling_Workflow Safe Handling and Storage of this compound A Receipt of Chemical B Inspect Container for Damage A->B Initial Check C Store in Designated Area (0-8°C, Well-ventilated) B->C If OK H Follow Emergency Procedures B->H If Damaged D Don Personal Protective Equipment (PPE) C->D E Handling in Fume Hood D->E F Experimentation E->F G Spill or Exposure Event? F->G G->H Yes I Proper Waste Disposal G->I No J Decontaminate Work Area H->J I->J K Remove and Dispose of PPE J->K L End of Process K->L

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: 3-Fluoro-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methylpyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 15931-15-4) is a fluorinated pyridine derivative used as a versatile building block in organic synthesis.[1] Its strategic placement of a fluorine atom significantly influences the molecule's electronic properties and reactivity.[1] It is a key intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and pesticides.[1][2][3] Introducing the fluorinated pyridine moiety can improve a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2]

Q2: What are the main safety hazards associated with this compound?

According to its GHS classification, this compound is a flammable liquid and vapor. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Q3: How should this compound be stored?

Due to its flammable nature, it should be stored in a cool, dry, well-ventilated area away from sources of ignition. The container should be kept tightly closed.

Troubleshooting Guide: Common Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds. However, using heteroaromatic halides like this compound can present unique challenges.

Q: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the likely causes?

A: Low yields in Suzuki couplings with pyridine substrates are common and can often be traced to several factors:

  • Catalyst Inhibition : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and reduced efficiency.[5]

  • Inappropriate Ligand Choice : The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient pyridine substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than standard ligands like PPh₃.

  • Incorrect Base or Solvent : The choice of base and solvent is crucial. Inorganic bases like K₃PO₄ and Na₂CO₃ are commonly used.[5][6] The solvent system must be able to dissolve both the organic and inorganic reagents; mixtures like Dioxane/Water or Toluene are often employed.[5]

  • Poor Quality Reagents : Ensure that the boronic acid is pure and the solvents are anhydrous, as water can lead to protodeboronation (hydrolysis of the boronic acid).

Q: I am observing a significant amount of a homo-coupled by-product from my boronic acid. How can I prevent this?

A: Homo-coupling of the boronic acid is a common side reaction. To minimize it, ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen. Additionally, adding the palladium catalyst last, after all other reagents and solvents have been combined and degassed, can sometimes reduce the extent of this side reaction.

Q: The reaction is not going to completion, and I'm recovering unreacted starting material. What should I try?

A: If the reaction stalls, consider the following adjustments:

  • Increase Temperature : Gently increasing the reaction temperature can sometimes drive the reaction to completion.

  • Change Catalyst System : If using a Pd(0) source like Pd(PPh₃)₄, consider switching to a more robust Pd(II) precatalyst with a specialized ligand, such as PdCl₂(dppf) or a combination of Pd₂(dba)₃ and SPhos.[5]

  • Check the Base : Ensure the base is sufficiently strong and anhydrous. Using a freshly opened or properly stored base is recommended.

Troubleshooting Flowchart for Low Suzuki Coupling Yield

G start Low or No Yield in Suzuki Coupling Reaction check_catalyst Is the Catalyst/Ligand System Optimal for Pyridines? start->check_catalyst check_conditions Are the Base and Solvent Appropriate? start->check_conditions check_reagents Are Reagents Pure and Reaction Atmosphere Inert? start->check_reagents solution_catalyst Action: Switch to bulky, electron-rich ligands (e.g., SPhos) with a robust Pd source (e.g., Pd₂(dba)₃). check_catalyst->solution_catalyst solution_conditions Action: Use K₃PO₄ or Cs₂CO₃. Ensure proper solvent choice (e.g., Dioxane/H₂O, Toluene). check_conditions->solution_conditions solution_reagents Action: Use pure boronic acid. Degas solvents thoroughly. Maintain a strict inert atmosphere. check_reagents->solution_reagents end_node Re-run Experiment solution_catalyst->end_node solution_conditions->end_node solution_reagents->end_node

Caption: A logical workflow to diagnose and solve low-yield issues in Suzuki coupling reactions.

Directed ortho-Metalation (Lithiation)

Lithiation is a powerful method for C-H functionalization, but regioselectivity can be a significant challenge with substituted pyridines.

Q: I am attempting a lithiation on this compound, but the reaction is giving poor regioselectivity or a complex mixture. Why?

A: The regiochemical outcome of lithiation on this substrate is complex. The fluorine at C-3 is an ortho-directing group, favoring deprotonation at C-4. However, the pyridine nitrogen also strongly directs to the C-2 and C-6 positions.

  • Competing Directing Groups : The fluorine directs to C-4, while the nitrogen directs to C-6 (the C-2 position is blocked). The acidity of the methyl protons must also be considered. The outcome depends heavily on the base and reaction conditions.

  • Nucleophilic Addition : Strong, unhindered bases like n-BuLi can add to the C=N bond of the pyridine ring instead of deprotonating it.[7] This leads to undesired side products.

  • Wrong Base : For selective deprotonation, a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often required, especially at low temperatures (-78 °C).[7] This minimizes nucleophilic addition. Some specialized superbase combinations like BuLi-LiDMAE have been shown to favor C-6 lithiation in certain pyridine systems.[8][9]

Q: How can I favor deprotonation at a specific position?

A: To control regioselectivity:

  • For C-4 Lithiation (ortho to Fluorine) : Use a hindered amide base like LDA at low temperatures (-78 °C). This leverages the directing ability of the fluorine while minimizing competitive pathways.

  • For C-6 Lithiation (ortho to Nitrogen) : This is more challenging. While standard alkyllithiums may not be selective, specialized base systems or bromine-lithium exchange from a pre-functionalized 6-bromo-3-fluoro-2-methylpyridine could be an alternative strategy.

  • For Methyl Group Lithiation : To deprotonate the more acidic benzylic-type protons of the methyl group, a lithium amide base is generally preferred over an alkyllithium.[10]

Regioselectivity in the Lithiation of this compound

Caption: Potential sites for deprotonation on this compound and factors influencing selectivity.

Data Presentation

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions for Bromopyridines

This table summarizes various reaction conditions that have been successfully applied to the Suzuki-Miyaura coupling of bromopyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[5]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018N/AFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[5]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854N/AGeneral procedure for halo-aromatic rings.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of a bromopyridine with an arylboronic acid.[5]

  • Reaction Setup : To an oven-dried Schlenk flask, add 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition : Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. (Note: Adding 0.5-1% triethylamine to the eluent can prevent the product from streaking on the column).

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r1r2 R¹-Pd(II)L₂-R² transmetal->pd2_r1r2 red_elim Reductive Elimination pd2_r1r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (e.g., this compound-Br) r1x->ox_add r2by2 R²-B(OR)₂ r2by2->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6][11]

Protocol 2: General Procedure for Directed ortho-Metalation (LDA)

This protocol describes a general method for the lithiation of a pyridine derivative at the position ortho to a directing group, followed by quenching with an electrophile.

  • Amide Base Preparation : In an oven-dried, three-neck flask under an inert atmosphere (Argon), prepare a solution of diisopropylamine (1.1 mmol, 1.1 equiv.) in anhydrous tetrahydrofuran (THF, 5 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • LDA Formation : Add n-butyllithium (1.1 mmol, 1.1 equiv., typically 1.6 M in hexanes) dropwise to the stirred diisopropylamine solution. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Substrate Addition : Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (2 mL) dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature. A color change often indicates the formation of the lithiated species.

  • Electrophilic Quench : Add the desired electrophile (e.g., iodomethane, benzaldehyde) (1.2 mmol, 1.2 equiv.) dropwise at -78 °C.

  • Warming : Allow the reaction to slowly warm to room temperature overnight.

  • Work-up : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: Scale-Up of 3-Fluoro-2-methylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 3-Fluoro-2-methylpyridine.

Troubleshooting Guides

Scaling up the synthesis of this compound from the lab to pilot or industrial scale can introduce a variety of challenges. Below is a guide to common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient reaction time or temperature.- Sub-optimal stoichiometry of reactants.- Degradation of starting materials or product under reaction conditions.- Poor mixing in a larger reactor, leading to localized "hot spots" or concentration gradients.- Monitor reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction endpoint.- Re-optimize reactant ratios at the larger scale.- Perform thermal stability studies on starting materials and the product.- Ensure adequate agitation and baffling in the reactor for homogenous mixing.
High Levels of Impurities - Formation of regioisomers or over-fluorinated by-products.- Incomplete quenching of the reaction.- Cross-contamination from previous batches or equipment.- Insufficient purification methodology.- Adjust reaction temperature and addition rates to control selectivity.- Develop a robust quenching procedure and validate its effectiveness.- Implement rigorous cleaning protocols for all equipment.- Develop and validate a scalable purification method, such as fractional distillation or recrystallization.
Exothermic Runaway - Poor heat transfer in larger reactors.- Rapid addition of a highly reactive reagent (e.g., fluorinating agent).- Insufficient cooling capacity for the reactor size.- Utilize a reactor with a high surface-area-to-volume ratio or a jacketed reactor with efficient heat transfer fluid.- Control the addition rate of reagents using a calibrated dosing pump.- Ensure the cooling system is appropriately sized for the scale of the reaction.
Difficulty in Product Isolation and Purification - Formation of azeotropes with solvents or by-products.- Product instability during purification (e.g., distillation at high temperatures).- Co-precipitation of impurities with the product.- Screen for alternative purification solvents to break azeotropes.- Consider vacuum distillation to reduce the boiling point and minimize thermal degradation.- Optimize crystallization conditions (solvent, temperature profile) to enhance purity.
Inconsistent Batch-to-Batch Quality - Variability in raw material quality.- Lack of precise control over critical process parameters (temperature, pressure, addition rates).- Human error in manual operations.- Establish strict specifications for all incoming raw materials.- Implement automated process control systems to maintain consistency.- Develop and adhere to detailed Standard Operating Procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two common routes considered for scale-up are:

  • Diazotization-Fluorination of 2-Amino-3-methylpyridine: This classic Balz-Schiemann type reaction involves the diazotization of the corresponding aminopyridine followed by thermal decomposition in the presence of a fluoride source. While effective, it involves potentially hazardous diazonium intermediates and requires careful temperature control.

  • Halogen Exchange (Halex) Reaction: Starting from a chloro- or bromo-precursor, such as 3-chloro-2-methylpyridine, a nucleophilic aromatic substitution is performed using a fluoride salt (e.g., KF, CsF) at elevated temperatures. This method can be safer but may require high temperatures and polar aprotic solvents, which can be challenging to handle at scale.

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Key safety considerations include:

  • Handling of Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Anhydrous hydrogen fluoride (HF) is particularly hazardous and requires specialized equipment and handling procedures.

  • Thermal Hazards: The fluorination reaction can be highly exothermic. A thorough understanding of the reaction calorimetry is essential to prevent thermal runaway.

  • Pressure Build-up: Diazotization reactions can generate nitrogen gas, leading to pressure build-up in a closed system. Reactors must be equipped with appropriate pressure relief systems.

  • Waste Disposal: Fluoride-containing waste streams require specialized treatment and disposal procedures.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: At-line or in-line process analytical technology (PAT) is recommended for real-time monitoring. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (e.g., FTIR, Raman) can provide valuable data on reactant consumption, product formation, and impurity profiles without the need for frequent sampling.

Q4: What are the critical process parameters to control during scale-up?

A4: The following parameters are generally critical:

  • Temperature: Precise temperature control is crucial for managing reaction kinetics, selectivity, and safety.

  • Addition Rate: The rate of addition of key reagents, especially the fluorinating agent or diazotizing agent, must be carefully controlled to manage exotherms and minimize side reactions.

  • Mixing Efficiency: Agitator speed and design should be optimized to ensure homogeneity throughout the reaction mass.

  • Pressure: For reactions that evolve gas, maintaining pressure within a safe operating window is critical.

Quantitative Data

The following table provides an illustrative example of how reaction parameters can influence the yield and purity of this compound during a hypothetical scale-up of a Halex reaction.

Parameter Condition A (Lab Scale) Condition B (Pilot Scale - Unoptimized) Condition C (Pilot Scale - Optimized)
Scale 100 g10 kg10 kg
Temperature 180°C180°C165°C
Reaction Time 8 hours12 hours10 hours
Agitator Speed 300 RPM150 RPM250 RPM
Yield 85%65%82%
Purity (by GC) 99.0%95.5%98.8%

Experimental Protocols

Generalized Protocol for Diazotization-Fluorination of 2-Amino-3-methylpyridine

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety protocols.

  • Charge the Reactor: Charge anhydrous hydrogen fluoride (HF)-pyridine solution into a suitable reactor equipped with robust temperature control and a pressure relief system.

  • Cooling: Cool the reactor contents to -15°C to -10°C.

  • Substrate Addition: Slowly add 2-amino-3-methylpyridine to the reactor while maintaining the temperature below -5°C.

  • Diazotization: Prepare a solution of sodium nitrite in concentrated sulfuric acid. Add this solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 0°C.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by an appropriate analytical method (e.g., quenching an aliquot and analyzing by GC).

  • Thermal Decomposition: Once the diazotization is complete, slowly warm the reaction mixture to 50-60°C. The diazonium salt will decompose, evolving nitrogen gas and forming the product. Maintain this temperature until gas evolution ceases.

  • Quenching: Cool the reaction mixture to 0-5°C and slowly quench by adding it to a stirred slurry of ice and a neutralizing agent (e.g., calcium carbonate or sodium bicarbonate).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

TroubleshootingWorkflow start Low Yield or Purity Issue Identified check_reaction Verify Reaction Completion (via GC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Reaction Time or Temperature incomplete->increase_params check_impurities Analyze Impurity Profile complete->check_impurities increase_params->check_reaction known_impurities Known Impurities? check_impurities->known_impurities optimize_purification Optimize Purification Method check_impurities->optimize_purification unknown_impurities Investigate Unknown By-products known_impurities->unknown_impurities No optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) known_impurities->optimize_conditions Yes unknown_impurities->optimize_conditions end Issue Resolved optimize_conditions->end optimize_purification->end

Caption: Troubleshooting workflow for low yield and purity issues.

SynthesisRouteSelection start Select Synthesis Route for Scale-Up cost Raw Material Cost and Availability start->cost safety Safety and Hazard Assessment (EHS) start->safety process Process Robustness and Scalability start->process waste Waste Stream Management start->waste decision Decision Matrix cost->decision safety->decision process->decision waste->decision diazotization Diazotization Route decision->diazotization Higher Risk, Lower Temp halex Halex Route decision->halex Lower Risk, Higher Temp

Caption: Decision factors for selecting a synthesis route for scale-up.

Technical Support Center: Purification of 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with crude 3-Fluoro-2-methylpyridine.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound.

Issue 1: Presence of Colored Impurities (Yellow to Brown Discoloration)

Question: My crude this compound is a yellow or brown liquid, but the pure compound should be colorless. What is the cause of this discoloration and how can I remove it?

Answer: Discoloration in crude this compound is typically due to the presence of degradation products or high-molecular-weight byproducts formed during synthesis. These impurities can often be removed by distillation or treatment with activated carbon.

Troubleshooting Steps:

  • Purity Assessment:

    • Before purification, it is advisable to analyze a small sample of the crude material by GC-MS or ¹H NMR to identify the nature and approximate quantity of the impurities.

  • Purification Method Selection:

    • Fractional Distillation: This is often the most effective method for removing colored impurities from liquid products like this compound.

    • Activated Carbon Treatment: If distillation does not completely remove the color, a pre-treatment with activated carbon can be effective.

Experimental Protocols:

  • Activated Carbon Treatment:

    • Dissolve the crude this compound in a suitable low-boiling solvent (e.g., diethyl ether or dichloromethane).

    • Add a small amount of activated carbon (approximately 1-2% by weight of the crude product).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of celite to remove the activated carbon.

    • Carefully remove the solvent under reduced pressure.

    • Proceed with fractional distillation of the decolorized liquid.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.

    • Add the crude or decolorized this compound to the distillation flask along with a few boiling chips. Do not fill the flask to more than two-thirds of its volume.

    • Slowly heat the flask.

    • Collect and discard any initial low-boiling fractions.

    • Carefully collect the fraction that boils at the expected boiling point of this compound (114 °C at atmospheric pressure).[1]

    • Monitor the purity of the collected fractions by GC.

Issue 2: Presence of Starting Materials or Isomeric Impurities

Question: My purified this compound still shows the presence of starting materials (e.g., 3-amino-2-methylpyridine) or other isomeric impurities. How can I improve the separation?

Answer: The presence of starting materials or isomers after initial purification indicates that a more efficient separation technique is required. The choice of method will depend on the properties of the impurities.

Troubleshooting Steps:

  • Identify the Impurities: Use analytical techniques like GC-MS or NMR to identify the specific impurities.

  • Method Selection:

    • Acid-Base Extraction: If the impurity is a basic starting material like 3-amino-2-methylpyridine, an acid-base extraction can be highly effective.

    • High-Efficiency Fractional Distillation: For isomeric impurities with close boiling points, a distillation column with a higher number of theoretical plates may be necessary.

    • Preparative Column Chromatography: This is a versatile technique for separating compounds with different polarities.

Experimental Protocols:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move to the aqueous layer.

    • Separate the organic layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Further purify the product by distillation.

  • Preparative Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.3).

    • Procedure:

      • Pack the column with silica gel slurried in the non-polar solvent.

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column with the chosen solvent mixture, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and evaporate the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The common impurities depend on the synthetic route.

  • From 3-amino-2-methylpyridine (via Balz-Schiemann reaction): Unreacted 3-amino-2-methylpyridine, and potentially phenolic byproducts if water is present.[2][3]

  • From direct fluorination of 2-methylpyridine (3-picoline): Other positional isomers of fluoro-2-methylpyridine.[4]

  • General Impurities: Water from atmospheric moisture, residual solvents from the reaction or workup, and colored degradation products.

Q2: My yield is low after purification by distillation. What could be the reason?

A2: Low yield after distillation can be due to several factors:

  • Broad Boiling Range: If the crude product is highly impure, a significant portion may be lost in the forerun or remain in the distillation pot.

  • Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can cause some degradation. Consider performing the distillation under reduced pressure to lower the boiling point.

  • Mechanical Losses: Product can be lost on the surfaces of the distillation apparatus, especially with small-scale purifications.

Q3: Can I use recrystallization to purify this compound?

A3: Since this compound is a liquid at room temperature, direct recrystallization is not feasible.[1] However, if the product is converted to a solid derivative (e.g., a salt), recrystallization of that derivative could be a viable purification strategy. For related solid fluoropyridine compounds, solvent systems like ethyl acetate/petroleum ether have been used.[5]

Q4: How should I store purified this compound?

A4: Purified this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Data Presentation

The following table illustrates the expected improvement in purity of this compound after applying different purification techniques. Note: These values are representative and the actual purity improvement will depend on the specific nature and amount of impurities in the crude material.

Purification MethodStarting Purity (Crude)Purity After 1st PassPurity After 2nd PassPredominant Impurities Removed
Fractional Distillation ~85%~98%>99.5%High and low boiling point impurities, colored byproducts
Acid-Base Extraction ~85%~95%-Basic impurities (e.g., unreacted amines)
Column Chromatography ~85%>99%-Isomers and other compounds with different polarity

Mandatory Visualization

PurificationWorkflow start Crude this compound purity_check1 Assess Purity (GC-MS, NMR) start->purity_check1 impurity_type Identify Impurity Type purity_check1->impurity_type basic_impurities Basic Impurities Present? impurity_type->basic_impurities e.g., Amines colored_impurities Colored Impurities? impurity_type->colored_impurities e.g., Degradation Products distillation Fractional Distillation impurity_type->distillation e.g., Isomers, Solvents acid_base Perform Acid-Base Extraction basic_impurities->acid_base Yes basic_impurities->colored_impurities No acid_base->colored_impurities carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment Yes colored_impurities->distillation No carbon_treatment->distillation purity_check2 Assess Final Purity distillation->purity_check2 chromatography Column Chromatography chromatography->purity_check2 pure_product Pure this compound (>99.5%) purity_check2->pure_product Purity OK re_purify Re-purify if needed purity_check2->re_purify Purity Not OK re_purify->impurity_type

References

stability issues of 3-Fluoro-2-methylpyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Fluoro-2-methylpyridine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered a stable intermediate compound, widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its stability is a key property that makes it a valuable building block in multi-step syntheses.[2] However, like many heterocyclic compounds, its stability can be compromised under harsh acidic or basic conditions.

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is expected to be nucleophilic aromatic substitution (SNAr) of the fluorine atom by a hydroxide ion, leading to the formation of 3-Hydroxy-2-methylpyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack.

Q3: How does the position of the fluorine and methyl groups affect stability?

A3: The fluorine atom at the 3-position and the methyl group at the 2-position influence the electronic properties and reactivity of the pyridine ring. The methyl group is weakly electron-donating, while the fluorine atom is strongly electron-withdrawing. This substitution pattern affects the susceptibility of the C-F bond to nucleophilic attack.

Q4: Are there any specific catalysts that can accelerate the degradation?

A4: While not extensively studied for this specific molecule, transition metal catalysts, often used in cross-coupling reactions, could potentially interact with the pyridine ring and facilitate decomposition under certain conditions. Additionally, strong light exposure (photodegradation) could also contribute to instability, although this is a separate mechanism from acid/base hydrolysis.

Q5: What analytical methods are recommended for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound and quantifying its degradation products.[4] Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) can also be used.[4]

Troubleshooting Guides

Issue 1: Unexpectedly low yield or complete loss of this compound in a reaction mixture.
  • Potential Cause: The reaction conditions are too acidic or basic, leading to the degradation of the starting material.

  • Troubleshooting Steps:

    • pH Measurement: Carefully measure and control the pH of the reaction mixture.

    • Buffer System: If possible, use a buffer system to maintain a stable pH throughout the reaction.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of degradation.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to harsh conditions.

    • Reagent Addition: If a strong acid or base is required, consider slow, portion-wise addition to avoid localized high concentrations.

Issue 2: Appearance of an unknown impurity peak in HPLC analysis.
  • Potential Cause: Formation of a degradation product, likely 3-Hydroxy-2-methylpyridine.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS to determine the mass of the impurity. The expected mass of 3-Hydroxy-2-methylpyridine is 109.12 g/mol .

    • Co-injection: If a standard of 3-Hydroxy-2-methylpyridine is available, perform a co-injection to confirm the identity of the impurity peak.

    • Forced Degradation Study: Conduct a controlled forced degradation study (see experimental protocols below) to intentionally generate the degradation product and confirm its retention time.

Issue 3: Inconsistent reaction outcomes.
  • Potential Cause: Variability in the quality of reagents or solvents, leading to different levels of acidic or basic impurities.

  • Troubleshooting Steps:

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents.

    • Inert Atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

    • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues.

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data (e.g., degradation rate constants, half-lives) on the stability of this compound under acidic and basic conditions. The following table provides a template for researchers to populate with their own experimental data.

ConditionTemperature (°C)pHHalf-life (t½)Major Degradation Product
Acidic6013-Hydroxy-2-methylpyridine
Basic60133-Hydroxy-2-methylpyridine
Neutral607-

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is based on the ICH guidelines for stress testing of new drug substances.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 1 M NaOH to stop the degradation process.

  • Sample Analysis: Dilute the neutralized samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation and identify any degradation products.

Protocol 2: Forced Degradation Study under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as in the acidic study.

  • Neutralization: Neutralize the withdrawn aliquots with an equivalent amount of 1 M HCl.

  • Sample Analysis: Analyze the samples as described in Protocol 1.

  • Data Analysis: Calculate the percentage of degradation and identify any degradation products.

Visualizations

cluster_acid Acidic Conditions A_start This compound A_intermediate Protonated Pyridine Intermediate A_start->A_intermediate + H+ A_product 3-Hydroxy-2-methylpyridine A_intermediate->A_product + H2O - HF, -H+

Caption: Degradation pathway of this compound under acidic conditions.

cluster_base Basic Conditions B_start This compound B_intermediate Meisenheimer-like Complex B_start->B_intermediate + OH- B_product 3-Hydroxy-2-methylpyridine B_intermediate->B_product - F-

Caption: Degradation pathway of this compound under basic conditions.

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Stress Conditions (Acidic/Basic, 60°C) prep->stress sampling Withdraw Aliquots (0, 2, 4, 8, 12, 24h) stress->sampling neutralize Neutralize Aliquots sampling->neutralize analyze HPLC Analysis neutralize->analyze data Data Analysis (% Degradation) analyze->data

Caption: General experimental workflow for forced degradation studies.

References

strategies to avoid charring in 3-fluoro-2-nitropyridine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful preparation of 3-fluoro-2-nitropyridine, with a focus on preventing charring and other side reactions.

Troubleshooting Guide: Strategies to Avoid Charring

Charring during the synthesis of 3-fluoro-2-nitropyridine is a common issue, primarily arising from the uncontrolled thermal decomposition of the intermediate diazonium tetrafluoroborate salt. This guide provides solutions to mitigate this problem.

ProblemProbable Cause(s)Recommended Solution(s)
Severe charring during the decomposition of the diazonium salt. 1. Runaway thermal decomposition: The decomposition of diazonium salts is highly exothermic and can become uncontrollable if the temperature rises too quickly.[1] 2. Decomposition of the dry diazonium salt: Isolated, dry diazonium salts are often thermally unstable and can decompose violently upon heating.[2]1. Precise temperature control: Maintain the decomposition temperature within a narrow, optimal range (e.g., 95-100°C in a high-boiling solvent) to ensure a controlled reaction rate. 2. Portion-wise addition: Instead of heating a bulk amount of the diazonium salt, add it in small portions to a pre-heated high-boiling inert solvent (e.g., toluene). This allows for better management of the exotherm. 3. Use of a suitable solvent: Solvents can help dissipate heat and temper the reaction. Low- or non-polar solvents may allow for decomposition at lower temperatures.[3][4]
Charring and low yield observed even with temperature control. 1. Presence of impurities: Residual nitrous acid, bases, or transition metals can lower the decomposition temperature of the diazonium salt, leading to unpredictable and premature decomposition.[2][5] 2. Formation of side products: Under certain conditions, side reactions such as the formation of phenols (if water is present) or azo compounds can occur, which may contribute to the formation of tar-like substances.[1][6]1. Ensure complete diazotization and quenching of excess nitrous acid: Use a stoichiometric amount of sodium nitrite and test for its absence (e.g., with starch-iodide paper) before proceeding. Any remaining nitrous acid can be quenched with sulfamic acid.[2] 2. Thorough washing and drying of the intermediate: Ensure the isolated diazonium salt is washed properly to remove impurities. However, be extremely cautious when drying, as friction or scratching of the dry salt can be hazardous.[2] 3. Anhydrous conditions: Perform the decomposition step under anhydrous conditions to minimize the formation of phenolic byproducts.
Reaction appears sluggish and requires high temperatures, leading to charring. 1. Poor heat transfer: In larger scale reactions, inefficient stirring or inadequate heating can lead to localized overheating and subsequent charring. 2. Inappropriate solvent choice: A solvent with a boiling point that is too high may necessitate excessive heating, increasing the risk of decomposition.1. Efficient stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature. 2. Solvent selection: Choose a solvent with a boiling point that allows for controlled decomposition without requiring excessive temperatures. Toluene or similar inert, high-boiling solvents are often suitable.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of charring in the preparation of 3-fluoro-2-nitropyridine?

A1: Charring is primarily caused by the rapid, uncontrolled thermal decomposition of the intermediate pyridine diazonium tetrafluoroborate salt. This decomposition is a highly exothermic process, and if the heat generated is not effectively dissipated, it can lead to a runaway reaction and the formation of carbonized, tar-like materials.[1] Pyridine diazonium salts are known to be particularly thermally unstable.[2][7]

Q2: Is it safe to isolate the intermediate diazonium tetrafluoroborate salt?

A2: Extreme caution is advised. While diazonium tetrafluoroborates are generally more stable than other diazonium salts (e.g., chlorides), they can still be explosive, especially when dry.[2][5] There are documented instances of pyridine diazonium tetrafluoroborates decomposing violently.[2] Whenever possible, in-situ generation and decomposition of the diazonium salt is a safer alternative. If isolation is necessary, the salt should be handled with care, avoiding friction, shock, and excessive heat, and it should be used immediately.[2]

Q3: How does the choice of solvent affect the charring process?

A3: The solvent plays a crucial role in moderating the decomposition reaction. An inert, high-boiling solvent can help to control the temperature and dissipate the heat generated during the exothermic decomposition.[1] Studies have shown that low- or non-polar solvents can facilitate the decomposition at lower temperatures, potentially reducing the risk of charring.[3][4]

Q4: What are the key reaction parameters to control to prevent charring?

A4: The most critical parameters are:

  • Temperature: Strict control of the temperature during both the diazotization (low temperature, e.g., -8 to -2°C) and the decomposition (controlled heating, e.g., 95-100°C) is essential.

  • Rate of addition: Slow, portion-wise addition of the diazonium salt to the hot solvent helps to manage the exothermic nature of the decomposition.

  • Purity of reagents and intermediates: Ensuring the absence of impurities like residual nitrous acid can prevent premature and uncontrolled decomposition.[2][5]

  • Anhydrous conditions: Keeping the decomposition step free of water minimizes the formation of phenolic impurities.

Q5: Are there alternative, safer methods for the synthesis of 3-fluoro-2-nitropyridine?

A5: While the Balz-Schiemann reaction is a common method, research into safer alternatives is ongoing. One approach involves the in-situ generation and decomposition of the diazonium salt, which avoids the hazardous isolation of the intermediate.[1] Other fluorination methods may exist, but for this specific transformation, the modified Balz-Schiemann reaction with stringent temperature and addition control remains a prevalent strategy.

Experimental Protocols

Protocol 1: Safer, Controlled Decomposition of Pyridine-3-diazoniun Tetrafluoroborate

This protocol is based on the principle of portion-wise addition to a hot solvent to control the exotherm and minimize charring.

Step 1: Diazotization

  • In a suitable reaction vessel, a mixture of 3-amino-2-nitropyridine and 34% fluoroboric acid is stirred and cooled to a temperature between -8°C and -2°C.

  • A solution of sodium nitrite in water is added dropwise, ensuring the temperature is maintained within the specified range.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The resulting suspension is filtered, and the solid diazonium tetrafluoroborate salt is washed with cold 34% fluoroboric acid and then with ether.

  • The salt is dried under vacuum. Extreme caution should be exercised at this stage as the dry salt can be explosive.

Step 2: Controlled Decomposition

  • A high-boiling, inert solvent such as toluene is heated to 95-100°C in a separate reaction vessel equipped with a condenser and a stirrer.

  • The dried pyridine-3-diazonium tetrafluoroborate salt is added in small portions (lots) to the hot solvent over a period of time. The rate of addition should be carefully controlled to maintain the reaction temperature and avoid a rapid increase in temperature.

  • After the addition is complete, the reaction mixture is maintained at the same temperature for a specified period (e.g., 3 hours) to ensure complete decomposition.

  • The mixture is then cooled to room temperature.

Step 3: Work-up and Purification

  • The cooled reaction mixture is treated with a 10% sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-fluoro-2-nitropyridine.

  • The crude product can be further purified by techniques such as column chromatography or distillation.

Visualizations

ReactionPathway cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition cluster_byproducts Byproducts A 3-Amino-2-nitropyridine B Pyridine-3-diazonium Tetrafluoroborate A->B  NaNO₂, HBF₄ (-8 to -2°C) C 3-Fluoro-2-nitropyridine B->C  Heat (95-100°C) in Toluene D N₂ + BF₃ B->D

Caption: Reaction pathway for the synthesis of 3-fluoro-2-nitropyridine.

TroubleshootingWorkflow Start Charring Observed Q1 Was the decomposition temperature strictly controlled (95-100°C)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the diazonium salt added in small portions? A1_Yes->Q2 Sol1 Implement precise temperature control and monitoring. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were anhydrous conditions maintained during decomposition? A2_Yes->Q3 Sol2 Adopt portion-wise addition to manage the exotherm. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was excess nitrous acid quenched before decomposition? A3_Yes->Q4 Sol3 Use dry solvents and glassware to prevent phenol formation. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Charring Minimized A4_Yes->End Sol4 Quench with sulfamic acid and verify with starch-iodide paper. A4_No->Sol4 Sol4->End

Caption: Troubleshooting workflow for charring issues.

LogicalRelationships Charring Charring RunawayReaction Runaway Thermal Decomposition Charring->RunawayReaction SideReactions Side Reactions (e.g., Phenol Formation) Charring->SideReactions TempControl Precise Temperature Control TempControl->RunawayReaction prevents SuccessfulSynthesis Successful Synthesis of 3-Fluoro-2-nitropyridine TempControl->SuccessfulSynthesis PortionwiseAddition Portion-wise Addition PortionwiseAddition->RunawayReaction prevents PortionwiseAddition->SuccessfulSynthesis AnhydrousConditions Anhydrous Conditions AnhydrousConditions->SideReactions prevents AnhydrousConditions->SuccessfulSynthesis ImpurityRemoval Impurity Removal ImpurityRemoval->RunawayReaction prevents ImpurityRemoval->SuccessfulSynthesis

Caption: Logical relationships of preventative strategies.

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-2-methylpyridine and 2-Fluoro-3-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy to modulate physicochemical properties and enhance biological activity. Among the fluorinated pyridines, isomers such as 3-Fluoro-2-methylpyridine and 2-Fluoro-3-methylpyridine serve as valuable building blocks. This guide provides a comparative analysis of these two isomers, offering insights into their properties, reactivity, and applications, supported by available data.

Physicochemical Properties: A Tale of Two Isomers

The position of the fluorine and methyl substituents on the pyridine ring significantly influences the electronic properties and, consequently, the physicochemical characteristics of these isomers. A summary of their key properties is presented below.

PropertyThis compound2-Fluoro-3-methylpyridine
CAS Number 15931-15-42369-18-8
Molecular Formula C₆H₆FNC₆H₆FN
Molecular Weight 111.12 g/mol 111.12 g/mol
Boiling Point 114 °C154-155 °C
Density 1.077 g/mL1.098 g/mL at 25 °C
pKa (Predicted) 3.53 ± 0.10-0.14 ± 0.10
Appearance Colorless to pale yellow liquidClear, colorless to yellow liquid

Note: pKa values are predicted and should be considered as estimates. Experimental determination is recommended for precise applications.

The most striking difference lies in their predicted pKa values. The fluorine atom at the 2-position in 2-Fluoro-3-methylpyridine exerts a strong electron-withdrawing effect, significantly reducing the basicity of the pyridine nitrogen. In contrast, the fluorine at the 3-position in this compound has a less pronounced effect on the nitrogen's basicity. This difference in pKa can have profound implications for drug design, affecting salt formation, solubility, and interaction with biological targets.

Spectroscopic Data: A Glimpse into Molecular Structure

G Predicted ¹³C NMR Environments cluster_0 This compound cluster_1 2-Fluoro-3-methylpyridine a C2-Me b C3-F c C4 d C5 e C6 f C2-F g C3-Me h C4 i C5 j C6

Caption: Predicted ¹³C NMR environments for the two isomers.

Reactivity and Synthetic Applications

Both isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their reactivity is largely dictated by the position of the fluorine atom, particularly in nucleophilic aromatic substitution (SNAr) reactions.

2-Fluoro-3-methylpyridine: The fluorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen. This makes it a good leaving group in SNAr reactions, allowing for the introduction of various nucleophiles at this position. This reactivity profile is advantageous for building complex molecular scaffolds.[1]

This compound: In this isomer, the fluorine atom is at the 3-position and is less activated towards traditional SNAr compared to a halogen at the 2- or 4-position. However, its presence still influences the overall electronic nature of the pyridine ring, making it a useful component in designing molecules with specific electronic properties.[2] It is frequently employed to introduce a fluorinated pyridine moiety into drug candidates to improve metabolic stability and binding affinity.[4]

The following diagram illustrates a general workflow for a comparative reactivity study.

G cluster_0 Comparative Reactivity Workflow start Select Isomers: This compound 2-Fluoro-3-methylpyridine reagents Choose Nucleophile and Reaction Conditions start->reagents reaction Parallel Reactions reagents->reaction analysis Monitor Reaction Progress (e.g., GC-MS, LC-MS) reaction->analysis kinetics Determine Reaction Rates and Yields analysis->kinetics comparison Compare Reactivity Profiles kinetics->comparison

Caption: General workflow for a comparative reactivity study.

Experimental Protocols: Synthesis of Isomers

Detailed synthetic procedures for both isomers are often proprietary or described within patents. Below are generalized experimental protocols based on common synthetic strategies for fluorinated pyridines.

Synthesis of this compound

A common route to 3-fluoropyridines involves the Balz-Schiemann reaction of the corresponding aminopyridine.

Protocol:

  • Diazotization: 3-Amino-2-methylpyridine is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid, HBF₄). The solution is cooled to 0-5 °C.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Fluorination: The resulting diazonium salt is then thermally decomposed, often in an inert solvent, to yield this compound.

  • Purification: The crude product is purified by extraction and distillation.

Synthesis of 2-Fluoro-3-methylpyridine

The synthesis of 2-fluoropyridines can also be achieved from the corresponding aminopyridine or via halogen exchange reactions.

Protocol:

  • Diazotization: 2-Amino-3-methylpyridine is diazotized in a similar manner to the 3-fluoro isomer, using a suitable acid and sodium nitrite at low temperatures.

  • Fluorination: The diazonium salt is decomposed to introduce the fluorine atom.

  • Alternative Halogen Exchange: Alternatively, 2-chloro-3-methylpyridine can be subjected to a halogen exchange (Halex) reaction using a fluoride source such as potassium fluoride (KF) with a phase-transfer catalyst in a high-boiling polar aprotic solvent.

  • Purification: The product is isolated and purified using standard techniques like distillation.

The following diagram outlines the general logic of these synthetic pathways.

G cluster_0 Synthetic Pathways to Fluoromethylpyridines start_A Aminomethylpyridine diazotization Diazotization (NaNO₂, Acid) start_A->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt fluorination Thermal Decomposition (Balz-Schiemann) diazonium_salt->fluorination product Fluoromethylpyridine fluorination->product start_B Chloromethylpyridine halex Halogen Exchange (KF, Catalyst) start_B->halex halex->product

Caption: General synthetic routes to fluoromethylpyridines.

Biological Applications and Drug Development

Both this compound and 2-Fluoro-3-methylpyridine are primarily utilized as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The introduction of a fluorinated pyridine moiety can influence a compound's metabolic stability, lipophilicity, and binding interactions with protein targets.

  • This compound has been used in the development of antiviral and antibacterial agents.[2] Its incorporation can enhance efficacy and selectivity.

  • 2-Fluoro-3-methylpyridine serves as an important intermediate in the development of drugs targeting neurological disorders and in the formulation of agrochemicals.[1]

The choice between these isomers in a drug discovery program will depend on the specific requirements of the target and the desired physicochemical properties of the final compound. A thorough understanding of their comparative profiles is crucial for making informed decisions in lead optimization.

References

A Comparative Guide to Purity Validation of 3-Fluoro-2-methylpyridine: GC-MS vs. an Alternative Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 3-Fluoro-2-methylpyridine is a key building block in the development of various novel compounds.[1] Its purity directly impacts the reaction yield, impurity profile, and overall quality of the final product. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity, supported by experimental protocols and performance data.

Method Performance Comparison

The choice of analytical technique for purity assessment depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the required sensitivity and selectivity of the method. Below is a summary of typical performance characteristics for GC-MS and HPLC in the analysis of pyridine derivatives.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Applicability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wider range of compounds, including non-volatile and thermally labile substances.
Linearity (R²) ≥ 0.995≥ 0.999
Accuracy (% Recovery) 89-105%98-102%
Precision (% RSD) < 5%< 2%
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL range
Limit of Quantitation (LOQ) Low ng/mL to pg/mL rangeLow ng/mL range

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline proposed experimental protocols for the purity analysis of this compound using GC-MS and HPLC.

GC-MS Protocol for Purity Validation

This method is designed for the separation and quantification of this compound and the identification of its volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard (commercially available with purities of ≥99%, ≥98%, or ≥96%) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Prepare a sample solution of the this compound batch to be tested at the same concentration.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be tentatively identified by comparing their mass spectra with the NIST library and confirmed using certified reference standards if available.

Alternative Method: HPLC Protocol for Purity Validation

HPLC provides a robust alternative for purity analysis, particularly for identifying non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.

1. Sample Preparation:

  • Prepare a stock solution of this compound reference standard at 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

  • Prepare a sample solution of the this compound batch to be tested at the same concentration.

  • Prepare calibration standards by serial dilution.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 10% B, hold for 2 minutes.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

3. Data Analysis:

  • Purity is determined by the area percentage method.

  • Peak tracking and impurity profiling can be performed by comparing the retention times and UV spectra with the reference standard.

Potential Impurities in this compound

Understanding the potential impurities arising from the synthesis is crucial for developing a robust analytical method. Common synthetic routes for fluorinated pyridines may introduce the following impurities:

  • Isomers: Such as 2-fluoro-3-methylpyridine or other positional isomers.

  • Starting Materials: Unreacted precursors, for example, 2-methyl-3-chloropyridine or 2-methyl-3-bromopyridine.

  • By-products: Compounds formed from side reactions, such as defluorinated or other halogenated pyridine derivatives.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for method selection.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solution Dilution Create Calibration Standards Prep_Standard->Dilution Prep_Sample Prepare Test Sample Solution GC_Injection Inject into GC-MS Prep_Sample->GC_Injection Dilution->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation Detection Mass Spectrometric Detection (EI, Scan Mode) Separation->Detection Integration Peak Integration & Identification Detection->Integration Purity_Calc Purity Calculation (Area % Method) Integration->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report Method_Selection Analyte Analyte Properties: This compound Is_Volatile Is the analyte volatile and thermally stable? Analyte->Is_Volatile Use_GCMS GC-MS is the preferred method Is_Volatile->Use_GCMS Yes Consider_HPLC Consider HPLC for non-volatile impurities or as an orthogonal method Is_Volatile->Consider_HPLC No / Unsure

References

A Comparative Guide to the Reactivity of Fluoropyridine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the three fluoropyridine isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—in nucleophilic aromatic substitution (SNAr) reactions. A comprehensive understanding of their relative reactivities is essential for the strategic design of synthetic routes in the development of pharmaceuticals and other advanced materials. This document synthesizes experimental data to elucidate the factors governing the reactivity of these key building blocks.

Executive Summary

The position of the fluorine atom on the pyridine ring profoundly influences the susceptibility of the molecule to nucleophilic attack. The established order of reactivity for fluoropyridine isomers in SNAr reactions is:

4-Fluoropyridine > 2-Fluoropyridine >> 3-Fluoropyridine

This trend is primarily dictated by the ability of the electron-withdrawing pyridine nitrogen to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. In the cases of 2- and 4-fluoropyridine, the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization of the transition state lowers the activation energy and thus accelerates the reaction. Conversely, for 3-fluoropyridine, the negative charge in the Meisenheimer complex cannot be delocalized onto the nitrogen atom, leading to a higher energy intermediate and a significantly slower reaction rate.[1][2]

Fluoropyridines are generally more reactive than their chloro-, bromo-, and iodo- counterparts in SNAr reactions.[3] This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Notably, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is approximately 320 times faster than the corresponding reaction with 2-chloropyridine.[3]

Data Presentation

The following table summarizes quantitative data comparing the reactivity of fluoropyridine isomers. It is important to note that direct side-by-side kinetic data for all three isomers under identical conditions is limited in the literature. Therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the differing reaction conditions.

IsomerNucleophileSolventTemperature (°C)Rate Constant (k) or YieldNotes
2-Fluoropyridine PiperidineMethanol25k = 2.18 x 10-3 M-2s-1 (for N-methylpyridinium salt)The reaction is second-order in piperidine.[4]
Morpholinetert-Amyl alcohol110High Yield (qualitative)General protocol for amine nucleophiles.[5]
Sodium EthoxideEthanol-Relative rate vs. 2-chloropyridine: ~320x fasterDemonstrates the superior leaving group ability of fluoride in this context.[3]
3-Fluoropyridine Alkyl Cyanide AnionTHF14085% YieldReaction catalyzed by an organic superbase (t-Bu-P4).[6]
Piperidine--Significantly less reactive than 2- and 4-isomersGenerally requires more forcing conditions.
4-Fluoropyridine Piperidine--More reactive than 2-fluoropyridineThe para-position allows for strong resonance stabilization of the intermediate.[1]
HydroxybenzaldehydesMildly Basic-Nearly quantitative yieldsDemonstrates high reactivity even with less potent nucleophiles.[7]

Reaction Mechanism and Reactivity Rationale

The SNAr reaction of fluoropyridines proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_intermediate Rate-Determining Step Fluoropyridine Fluoropyridine Isomer Meisenheimer Meisenheimer Complex (Anionic Intermediate) Fluoropyridine->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Substituted_Pyridine Substituted Pyridine Meisenheimer->Substituted_Pyridine - F⁻ (Elimination) Fluoride Fluoride Ion (F⁻)

Figure 1: Generalized workflow for the nucleophilic aromatic substitution (SNAr) of fluoropyridines.

The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored in the second step by the elimination of the fluoride ion.

The superior reactivity of the 2- and 4-fluoropyridine isomers can be attributed to the effective delocalization of the negative charge in the Meisenheimer complex onto the electronegative nitrogen atom.

Reactivity_Comparison Relative Reactivity of Fluoropyridine Isomers cluster_stabilization Stabilization of Meisenheimer Complex 4-Fluoropyridine 4-Fluoropyridine 2-Fluoropyridine 2-Fluoropyridine 4-Fluoropyridine->2-Fluoropyridine > High High (Resonance with N) 4-Fluoropyridine->High 3-Fluoropyridine 3-Fluoropyridine 2-Fluoropyridine->3-Fluoropyridine >> Moderate Moderate (Resonance with N) 2-Fluoropyridine->Moderate Low Low (No Resonance with N) 3-Fluoropyridine->Low

Figure 2: Logical relationship between isomer structure and reactivity in SNAr.

Experimental Protocols

The following are generalized experimental protocols for conducting SNAr reactions with fluoropyridine isomers. Specific conditions may need to be optimized based on the nucleophile and substrate.

Protocol 1: General Procedure for Nucleophilic Substitution on 2-Fluoropyridine and 4-Fluoropyridine with Amine Nucleophiles
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suitable base (e.g., K3PO4, 1.5 equivalents). The flask is then sealed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the fluoropyridine isomer (1.0 equivalent) and the amine nucleophile (1.2 equivalents) to the flask.

  • Solvent Addition: Add an anhydrous solvent, such as tert-amyl alcohol or DMSO, to achieve a desired concentration (e.g., 0.2 M).

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 110-130 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC/MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution on 3-Fluoropyridine

Reactions with 3-fluoropyridine often require more forcing conditions due to its lower reactivity.

  • Reaction Setup: In a dry reaction vessel, combine the 3-fluoropyridine (1.0 equivalent) and the nucleophile (1.5-2.0 equivalents).

  • Solvent and Base/Catalyst: Add a high-boiling point aprotic polar solvent such as DMSO or DMF. For challenging reactions, a strong base (e.g., NaH, KOtBu) or a catalyst (e.g., an organic superbase) may be required.[6]

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-160 °C) and monitor for completion.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.

Conclusion

The reactivity of fluoropyridine isomers in nucleophilic aromatic substitution is a well-defined trend governed by electronic effects. 4-Fluoropyridine and 2-fluoropyridine are significantly more reactive than 3-fluoropyridine due to the ability of the pyridine nitrogen to stabilize the key Meisenheimer intermediate. This predictable reactivity profile, coupled with the enhanced reactivity of the C-F bond compared to other C-halogen bonds, makes fluoropyridines versatile and valuable building blocks in medicinal chemistry and materials science. The provided experimental protocols offer a starting point for the successful implementation of SNAr reactions on these important heterocyclic scaffolds.

References

A Comparative Guide to 3-Fluoro-2-methylpyridine and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles is a cornerstone for optimizing the pharmacological properties of therapeutic candidates. Among these, 3-Fluoro-2-methylpyridine has emerged as a valuable building block, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the choice of a building block in a synthetic campaign is a multifaceted decision, balancing reactivity, cost, and desired physicochemical properties. This guide provides a comprehensive comparison of this compound with its alternative reagents, offering experimental data and protocols to inform the selection process for researchers, scientists, and drug development professionals.

Alternatives to this compound

The primary alternatives to this compound are its halogenated and triflate-activated counterparts. These reagents offer different reactivity profiles in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex drug-like molecules.[4]

Key Alternatives:

  • 3-Bromo-2-methylpyridine: A highly versatile intermediate due to the bromine atom's excellent reactivity in a wide range of cross-coupling reactions.[4]

  • 3-Chloro-2-methylpyridine: A more cost-effective option, though its lower reactivity often necessitates more forcing reaction conditions or specialized catalyst systems.

  • 2-Methyl-3-pyridyl Triflate: A highly reactive alternative, particularly useful when the corresponding halide is unreactive.

Physicochemical Properties of 3-Substituted 2-Methylpyridines

The choice of substituent at the 3-position of the 2-methylpyridine core significantly influences the molecule's electronic properties, which in turn affects its reactivity and the properties of the final drug molecule.

PropertyThis compound3-Chloro-2-methylpyridine3-Bromo-2-methylpyridine
Molecular Weight ( g/mol ) 111.12[1]127.57[5]172.02[6]
Boiling Point (°C) 114[7]~180-182 (predicted)~198-200 (predicted)
logP (predicted) 1.4[1]1.9[5]2.2 (predicted)
pKa (predicted) ~3.5 (less basic)~3.0 (less basic)~2.9 (less basic)

Note: Predicted values are based on computational models and may vary from experimental values.

Reactivity in Key Synthetic Transformations

The utility of these building blocks is largely defined by their performance in common carbon-carbon and carbon-nitrogen bond-forming reactions. The reactivity of the halide in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl > F.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. The reactivity of the 3-halo-2-methylpyridine is a critical factor in the success of this reaction.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-Bromopyridine Pd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂OReflux12~70-90
3-Chloropyridine Pd₂(dba)₃/SPhos (2 mol%/4 mol%)K₃PO₄1,4-Dioxane10018~80-95
3-Fluoropyridine Generally requires more forcing conditions or specialized catalysts due to the strong C-F bond. Often, the corresponding boronic acid is used instead of the halide.
3-Pyridyl Triflate Pd(PPh₃)₄ (10 mol%)K₃PO₄1,4-Dioxane10012>90[9]

Note: Yields are representative and can vary significantly based on the specific coupling partners and reaction conditions.

Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another important C-C bond-forming reaction. It is often milder and more functional group tolerant than other methods.

SubstrateCatalystSolventTemp (°C)Time (h)Yield (%)
2-Bromo-3-methylpyridine Pd(PPh₃)₄THFReflux18-24High[10]
2-Chloropyridines Pd(PPh₃)₄THFReflux>24Moderate to Good[11]
Fluoropyridines Generally considered inert in standard Negishi couplings.[12]
Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of arylamines, a common motif in pharmaceuticals. The reactivity of the halide is again a key determinant of reaction efficiency.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aryl Bromide Pd₂(dba)₃/XPhos (5 mol%/10 mol%)NaOtBuToluene110-12024High[13]
Aryl Chloride Requires more active catalysts (e.g., with Buchwald ligands) and stronger bases.
Aryl Fluoride Very challenging and requires specialized, highly active catalyst systems.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine

To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol). Evacuate and backfill the flask with argon three times. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL). The reaction mixture is then heated to reflux and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Negishi Coupling of 2-Bromo-3-methylpyridine

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 equiv) dropwise. After stirring for 30 minutes, add a solution of anhydrous zinc chloride (1.2 equiv) in THF. Allow the mixture to warm to room temperature. In a separate flask, add the aryl halide (1.2 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to anhydrous THF. Transfer the prepared organozinc reagent to the second flask via cannula. Heat the reaction mixture to reflux and monitor by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[14]

General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Anhydrous toluene is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time. After cooling, the reaction is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.[13]

Impact on Drug Discovery and Signaling Pathways

The choice of the 3-substituent on the 2-methylpyridine ring can have a profound impact on the biological activity of a drug molecule. The fluorine atom in this compound is often introduced to block a site of metabolism, thereby increasing the drug's half-life.[15] Furthermore, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, which can influence its interaction with the target protein.

For instance, in the design of kinase inhibitors, the pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase. The basicity of this nitrogen, influenced by the 3-substituent, can fine-tune the strength of this interaction and thus the inhibitor's potency and selectivity.[16]

Below is a conceptual diagram illustrating the role of a substituted pyridine in kinase inhibition.

G cluster_0 Kinase Hinge Region cluster_1 Kinase Inhibitor cluster_2 Substituent Effect hinge_residue Hinge Amino Acid (e.g., Alanine) inhibitor Substituted Pyridine Moiety inhibitor->hinge_residue Hydrogen Bond substituent 3-Substituent (F, Cl, Br) modulates pKa of Pyridine Nitrogen substituent->inhibitor

Caption: Interaction of a substituted pyridine inhibitor with a kinase hinge region.

The following diagram illustrates a typical workflow for selecting a building block in a drug discovery project.

G start Define Target Product Profile reagent_selection Select Building Block (e.g., 3-Halo-2-methylpyridine) start->reagent_selection synthesis Synthetic Route Development reagent_selection->synthesis Reactivity/ Cost screening Biological Screening (Potency, Selectivity) synthesis->screening adme ADME/Tox Profiling screening->adme lead_optimization Lead Optimization adme->lead_optimization lead_optimization->reagent_selection Iterative Design clinical_candidate Clinical Candidate lead_optimization->clinical_candidate Meets Criteria

Caption: Workflow for building block selection in drug discovery.

Conclusion

The selection of an appropriate building block is a critical decision in drug discovery that impacts both the synthetic feasibility and the ultimate biological profile of a new chemical entity. While this compound offers distinct advantages in modulating metabolic stability and target engagement, its lower reactivity in some key transformations necessitates consideration of its halogenated and triflate-activated analogs. 3-Bromo-2-methylpyridine provides a more reactive handle for a broader range of cross-coupling reactions, albeit at a potentially higher cost. 3-Chloro-2-methylpyridine represents a more economical option, though it may require more rigorous optimization of reaction conditions. 2-Methyl-3-pyridyl triflates are excellent, highly reactive alternatives for challenging couplings. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery of novel therapeutics.

References

A Comparative Spectroscopic Analysis of 3-Fluoro-2-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 3-Fluoro-2-methylpyridine and its key analogs: 2-methylpyridine and 3-fluoropyridine. The inclusion of fluorine and a methyl group on the pyridine ring significantly influences the electronic environment and, consequently, the spectral properties of these molecules. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical and materials science.

This report presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4~7.30tJ(H4-H5) ≈ 7.8
H-5~7.05dddJ(H5-H4) ≈ 7.8, J(H5-H6) ≈ 4.8, J(H5-F) ≈ 9.0
H-6~8.15dJ(H6-H5) ≈ 4.8
-CH₃~2.50dJ(CH₃-F) ≈ 3.0
2-Methylpyridine [1][2]H-37.08dJ(H3-H4) = 7.6
H-47.55tJ(H4-H3) = J(H4-H5) = 7.6
H-57.08tJ(H5-H4) = J(H5-H6) = 6.2
H-68.45dJ(H6-H5) = 4.8
-CH₃2.52s-
3-Fluoropyridine [3]H-28.52dJ(H2-H6) = 2.4
H-47.38dddJ(H4-H5) = 8.4, J(H4-F) = 9.0, J(H4-H6) = 1.0
H-57.16ddddJ(H5-H4) = 8.4, J(H5-H6) = 4.8, J(H5-F) = 2.0, J(H5-H2) = 0.5
H-68.59dtJ(H6-H5) = 4.8, J(H6-F) = 2.0

Note: The data for this compound is estimated based on substituent effects and may vary slightly under different experimental conditions.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundC-2C-3C-4C-5C-6-CH₃
This compound ~146 (d, J(C2-F) ≈ 14)~155 (d, J(C3-F) ≈ 250)~123 (d, J(C4-F) ≈ 20)~120 (d, J(C5-F) ≈ 5)~147 (d, J(C6-F) ≈ 3)~14 (d, J(CH₃-F) ≈ 4)
2-Methylpyridine [4][5]158.29120.72136.28123.27149.0124.5
3-Fluoropyridine [6]141.2 (d, J=19.1)156.9 (d, J=243.5)124.2 (d, J=19.1)123.3 (d, J=4.8)147.1 (d, J=4.8)-

Note: The data for this compound is estimated based on substituent effects and known C-F coupling constants. Actual values may vary.

¹⁹F NMR Spectral Data

Table 3: ¹⁹F NMR Chemical Shifts (δ) relative to CFCl₃

CompoundChemical Shift (ppm)
This compound ~ -130 to -135
3-Fluoropyridine [7]-131.7

Note: The chemical shift for this compound is an estimation.

Infrared (IR) Spectral Data

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundC-H (Aromatic)C=C, C=N StretchingC-F StretchingC-H (Alkyl)
This compound ~3100-3000~1600-1450~1250-1000~2980-2850
2-Methylpyridine 3054, 30111591, 1572, 1479, 1434-2975, 2925
3-Fluoropyridine [8]~3100-3000~1600-1400~1250-1000-
Mass Spectrometry (MS) Data

Table 5: Key Mass-to-Charge Ratios (m/z) in Mass Spectra

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 111110, 92, 82, 65
2-Methylpyridine [4][9]9392, 66, 65, 39
3-Fluoropyridine [8]9770, 51, 50

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-64 (to achieve adequate signal-to-noise).

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition :

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-160 ppm.

  • ¹⁹F NMR Acquisition :

    • Pulse sequence: Standard single-pulse sequence without proton decoupling.

    • Number of scans: 128-512.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -100 to -180 ppm (referenced to CFCl₃).

  • Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.

  • Data Acquisition :

    • A background spectrum of the clean salt plates was recorded.

    • The sample was then scanned over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The liquid sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) interface.

  • Instrumentation : An electron ionization (EI) mass spectrometer was used.

  • Ionization : The sample molecules were ionized using a standard electron energy of 70 eV.

  • Mass Analysis : The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection : The ion abundance was measured using an electron multiplier detector.

  • Data Acquisition : The mass spectrum was recorded over a mass range of m/z 10-200.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the pyridine compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Results Compound Pyridine Compound NMR_Sample Dissolve in CDCl3 with TMS Compound->NMR_Sample IR_Sample Neat Liquid Film on Salt Plates Compound->IR_Sample MS_Sample Direct Injection or GC Inlet Compound->MS_Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Results Chemical Shifts (δ) Coupling Constants (J) NMR_Data->NMR_Results IR_Results Absorption Bands (cm⁻¹) IR_Data->IR_Results MS_Results Mass-to-Charge Ratios (m/z) MS_Data->MS_Results

Caption: Workflow for Spectroscopic Analysis of Pyridine Analogs.

References

Assessing the Biological Activity of 3-Fluoro-2-methylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pyridine scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates.[1][2] Among these, derivatives of 3-Fluoro-2-methylpyridine are emerging as a promising class of compounds with significant therapeutic potential, particularly in the development of novel antibacterial agents. This guide provides an objective comparison of the biological activity of these derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Comparative Analysis of Antibacterial Activity

Recent studies have focused on the synthesis and evaluation of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, a class of compounds structurally related to the antibiotic linezolid. These derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Data

The antibacterial efficacy of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives was assessed against a panel of Gram-positive bacterial strains. The results, summarized in the table below, highlight the potent activity of these compounds, with some derivatives showing superior or comparable efficacy to the commercially available antibiotic, Linezolid.[3]

CompoundR GroupMIC (μg/mL) vs. S. aureus (ATCC 29213)MIC (μg/mL) vs. MRSA (ATCC 43300)MIC (μg/mL) vs. S. pneumoniae (ATCC 49619)MIC (μg/mL) vs. E. faecalis (ATCC 29212)
Linezolid -1212
7j 4-cyanophenyl0.250.50.250.5
7a phenyl2424
7d 4-fluorophenyl1212
7h 4-methoxyphenyl4848
7k 3-cyanophenyl0.510.51

Data extracted from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[3]

Key Observations:

  • Compound 7j , featuring a 4-cyanophenyl substituent, demonstrated the most potent antibacterial activity, being 4 to 8-fold more effective than Linezolid against the tested strains.[3]

  • The presence and position of substituents on the phenyl ring significantly influence antibacterial efficacy, indicating a clear structure-activity relationship.

  • Fluorination at the para-position of the phenyl ring (compound 7d ) resulted in activity comparable to Linezolid.

Experimental Protocols

To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains were cultured on Mueller-Hinton agar (MHA) plates overnight at 37°C. Single colonies were then inoculated into Mueller-Hinton broth (MHB) and incubated at 37°C until the turbidity reached the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The bacterial suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Compound Preparation: The test compounds and the reference drug (Linezolid) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of two-fold serial dilutions were then prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: An equal volume of the diluted bacterial suspension was added to each well of the microtiter plate containing the serially diluted compounds. The final volume in each well was 100 μL.

  • Data Interpretation: The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental and Drug Discovery Workflow

The general workflow for the discovery and evaluation of novel this compound derivatives involves several key stages, from initial design and synthesis to comprehensive biological testing.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Scaffold Selection (this compound) B Computational Modeling (Molecular Docking) A->B C Chemical Synthesis of Derivatives B->C D Primary Screening (Antibacterial Activity - MIC) C->D E Secondary Screening (e.g., Antibiofilm Activity) D->E F Cytotoxicity Assays (e.g., against mammalian cells) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Synthesis of Optimized Analogs G->H H->D Iterative Improvement

Caption: Drug discovery workflow for this compound derivatives.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics, the class to which these derivatives belong, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[3] They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a crucial step for bacterial protein production. The unique binding site and mechanism of action contribute to the low frequency of cross-resistance with other antibiotic classes.[3]

G cluster_0 Bacterial Ribosome cluster_1 Initiation Complex Formation (Blocked) R_50S 50S Subunit mRNA mRNA R_50S->mRNA tRNA fMet-tRNA R_50S->tRNA Protein Protein Synthesis (Inhibited) R_30S 30S Subunit R_30S->R_50S Derivative This compound Derivative Derivative->R_50S Binds to 23S rRNA

Caption: Mechanism of action of oxazolidinone derivatives.

References

A Comparative Guide to the Quantitative Analysis of 3-Fluoro-2-methylpyridine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated pyridine derivatives, the accurate quantification of target molecules within complex reaction mixtures is paramount. 3-Fluoro-2-methylpyridine, a key building block in the development of pharmaceuticals and agrochemicals, requires robust analytical methods to ensure reaction efficiency, product purity, and process control.[1][2] This guide provides a comparative overview of three prevalent analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on several factors, including the complexity of the sample matrix, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the quantitative analysis of this compound. The presented values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.2 - 2 µg/mL50 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Precision (% RSD) < 5%< 2%< 1%
Advantages High resolution for volatile compounds, robust and widely available.Broad applicability to a wide range of compounds, high precision and accuracy.Non-destructive, requires no analyte-specific reference standard for relative quantification, provides structural information.
Disadvantages Requires volatile and thermally stable analytes, potential for thermal degradation of sensitive compounds.Can be challenging for very polar or non-polar compounds, requires chromophore for UV detection.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction mixtures and instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine analysis of this compound in relatively clean reaction mixtures where the components are volatile and thermally stable.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Capillary column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.

Reagents:

  • High-purity helium or nitrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • This compound reference standard (≥98% purity).[3]

  • Internal standard (e.g., dodecane or another non-interfering, stable compound).

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the analyte in the reaction mixture. Each calibration standard should contain a constant concentration of the internal standard.

  • Sample Preparation:

    • Quench a known amount of the reaction mixture.

    • Dilute the quenched reaction mixture with the chosen solvent to a concentration within the calibration range.

    • Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Inject the prepared sample and determine the concentration of this compound using the calibration curve.

High-Performance Liquid Chromatography-UV (HPLC-UV)

HPLC-UV is a versatile method suitable for a wide range of reaction mixtures, including those containing non-volatile components.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile and water.

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • This compound reference standard (≥98% purity).[4]

  • Internal standard (e.g., a structurally similar, stable compound that does not co-elute with other components).

  • Solvent for sample and standard preparation (e.g., a mixture of acetonitrile and water).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

    • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

    • Prepare a series of calibration standards by diluting the stock solutions. Each standard should contain a constant concentration of the internal standard.

  • Sample Preparation:

    • Quench and dilute a known amount of the reaction mixture with the mobile phase or a suitable solvent to fall within the calibration range.

    • Add the internal standard to the diluted sample.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 265 nm (or the λmax of this compound).

  • Analysis:

    • Construct a calibration curve from the analysis of the calibration standards.

    • Inject the sample and quantify this compound based on the calibration curve.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a powerful technique for the direct quantification of this compound in a reaction mixture without the need for an analyte-specific calibration curve. ¹H or ¹⁹F NMR can be utilized.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6) that dissolves all components of the reaction mixture and does not have signals overlapping with the analyte or internal standard.

  • Internal standard of known purity (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should have at least one sharp signal in a region of the spectrum that is free from other signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh a known amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹⁹F NMR spectrum with parameters optimized for quantitative analysis:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is often sufficient.

      • Pulse Angle: 90° flip angle.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both this compound and the internal standard. For ¹H NMR, the methyl protons of this compound would be a suitable signal. For ¹⁹F NMR, the single fluorine resonance would be used.

    • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * (Wₛ / Wᵣₘ)

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of nuclei for the analyte signal (e.g., 3 for the methyl group in ¹H NMR)

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of nuclei for the internal standard signal

    • Mₛ = Molar mass of the internal standard

    • Mₓ = Molar mass of the analyte

    • Wₛ = Weight of the internal standard

    • Wᵣₘ = Weight of the reaction mixture

Visualizations

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Reaction_Mixture Reaction Mixture Quenching Quenching & Dilution Reaction_Mixture->Quenching Add_IS Add Internal Standard Quenching->Add_IS qNMR_Analysis qNMR Analysis Quenching->qNMR_Analysis GC_HPLC_Analysis GC-FID or HPLC-UV Analysis Add_IS->GC_HPLC_Analysis Reference_Standard Reference Standard Calibration_Standards Prepare Calibration Standards Reference_Standard->Calibration_Standards Calibration_Standards->GC_HPLC_Analysis Calibration_Curve Generate Calibration Curve GC_HPLC_Analysis->Calibration_Curve Integrate_Signals Integrate NMR Signals qNMR_Analysis->Integrate_Signals Quantify_Chrom Quantify Analyte Calibration_Curve->Quantify_Chrom Calculate_Conc Calculate Concentration Integrate_Signals->Calculate_Conc

Caption: General workflow for the quantitative analysis of this compound.

Method Selection Logic Start Start: Define Analytical Needs High_Throughput High Throughput / Routine QC? Start->High_Throughput High_Sensitivity High Sensitivity Required? High_Throughput->High_Sensitivity  No GC_FID GC-FID High_Throughput->GC_FID  Yes Structural_Info Structural Confirmation Needed? High_Sensitivity->Structural_Info  No HPLC_UV HPLC-UV High_Sensitivity->HPLC_UV  Yes Structural_Info->HPLC_UV  No qNMR qNMR Structural_Info->qNMR  Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to 3-Fluoro-2-methylpyridine in Parallel Synthesis Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput synthesis, the choice of building blocks is critical to the efficiency and success of discovery campaigns. This guide provides an objective comparison of the performance of 3-Fluoro-2-methylpyridine against common alternatives, namely 2-Chloro-3-fluoropyridine and 2-Bromo-3-fluoropyridine, within parallel synthesis platforms. The comparison is supported by an analysis of their chemical reactivity and includes detailed experimental protocols for key reactions.

Performance Comparison

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl > C-F. This trend suggests that for reactions where the pyridine acts as the electrophile, this compound would be the least reactive compared to its chloro and bromo counterparts. However, the strong electron-withdrawing nature of the fluorine atom can also influence the reactivity of other positions on the pyridine ring and the overall properties of the resulting molecules.

Table 1: Comparison of this compound and its Alternatives

FeatureThis compound2-Chloro-3-fluoropyridine2-Bromo-3-fluoropyridine
Typical Purity ≥99.0%[1]≥97%≥98.0%
Reactivity in Cross-Coupling (as electrophile) LowerModerateHigher
Typical Reaction Times Potentially longerModerateShorter
Product Yields Variable, dependent on reaction conditionsGenerally goodOften high
Post-reaction Purification Can be challenging due to lower conversionGenerally straightforwardGenerally straightforward
Key Applications Introduction of a fluorinated pyridine moiety to enhance metabolic stability and binding affinity.[1]Versatile building block for further functionalization via cross-coupling.Highly reactive building block for rapid library synthesis.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for a parallel synthesis platform. These protocols are general and may require optimization for specific substrates.

Protocol 1: Parallel Suzuki-Miyaura Coupling

This protocol describes the coupling of a 2-halopyridine with a boronic acid.

Materials:

  • 2-Halopyridine (this compound, 2-Chloro-3-fluoropyridine, or 2-Bromo-3-fluoropyridine) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel synthesis reaction block

Procedure:

  • To each reaction vessel in the parallel synthesizer block, add the 2-halopyridine, arylboronic acid, and base.

  • In a glovebox or under a flow of inert gas, add the palladium catalyst to each vessel.

  • Add the degassed solvent to each reaction vessel.

  • Seal the reaction block and heat to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reactions for completion using a high-throughput method such as LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Perform a parallel work-up by adding water and an organic solvent (e.g., ethyl acetate) to each vessel.

  • After phase separation, the organic layer is typically isolated and concentrated.

  • The crude products are then purified using high-throughput purification techniques like mass-directed preparative HPLC.

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol describes the coupling of a 2-halopyridine with an amine.

Materials:

  • 2-Halopyridine (this compound, 2-Chloro-3-fluoropyridine, or 2-Bromo-3-fluoropyridine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Parallel synthesis reaction block

Procedure:

  • To each reaction vessel in the parallel synthesizer block, add the base.

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst and ligand to each vessel.

  • Add the degassed solvent to each reaction vessel and stir briefly to form the active catalyst.

  • Add the 2-halopyridine and the amine to each vessel.

  • Seal the reaction block and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reactions for completion using a high-throughput method such as LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • Perform a parallel work-up by quenching with a suitable aqueous solution and extracting with an organic solvent.

  • The organic layers are isolated, combined, and concentrated.

  • The crude products are then purified using high-throughput purification techniques.

Visualizations

Signaling Pathway

The ERK/MAPK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5] Cyclin-dependent kinases (CDKs) are key components of the cell cycle machinery that is often influenced by this pathway.[2][6][7] Small molecule inhibitors of CDKs, often synthesized using fluorinated pyridine building blocks, are a major focus of cancer drug discovery.[6][7]

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle CDK_Inhibitor CDK Inhibitor (e.g., synthesized from This compound) CDK_Inhibitor->CellCycle Inhibition

Caption: The ERK/MAPK signaling pathway and the point of intervention for CDK inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for a parallel synthesis campaign, from reaction setup to final analysis.

Parallel_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Reaction Setup (Parallel Synthesizer) Reaction Reaction Incubation (Heating & Stirring) Start->Reaction Workup Parallel Work-up (Liquid-Liquid Extraction) Reaction->Workup Evaporation Solvent Evaporation Workup->Evaporation Purification High-Throughput Purification (Prep-HPLC) Evaporation->Purification Analysis Purity & Identity Analysis (LC-MS, NMR) Purification->Analysis Storage Compound Library Storage Analysis->Storage

Caption: A typical workflow for a parallel synthesis experiment.

Logical Relationship Diagram

This diagram outlines the decision-making process for selecting a 2-halopyridine building block for a parallel synthesis campaign based on desired outcomes.

Halopyridine_Selection cluster_reactivity Desired Reactivity cluster_choice Building Block Choice Start Goal of Synthesis Campaign High_Reactivity High Reactivity (Rapid Library Generation) Start->High_Reactivity Moderate_Reactivity Moderate Reactivity (Balanced Approach) Start->Moderate_Reactivity Specific_Modification Introduce Fluorine for Improved Properties Start->Specific_Modification Bromo 2-Bromo-3-fluoropyridine High_Reactivity->Bromo Chloro 2-Chloro-3-fluoropyridine Moderate_Reactivity->Chloro Fluoro This compound Specific_Modification->Fluoro

References

A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyridine scaffolds is a critical endeavor in the fields of medicinal chemistry and materials science. 3-Fluoro-2-methylpyridine, in particular, represents a valuable building block, and its derivatization through cross-coupling reactions opens avenues to novel chemical entities with unique properties. The efficiency of these transformations is heavily reliant on the judicious selection of a catalyst system. This guide provides a comparative overview of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving substrates structurally and electronically analogous to this compound, supported by experimental data from the literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of catalyst and ligand is crucial for achieving high yields, especially with heteroaromatic substrates. Below is a comparison of various palladium-based catalytic systems for the coupling of pyridine derivatives.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O2-Thiopheneboronic acid pinacol ester72Pyridine-2-sulfonyl fluoride
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High5-bromo-2-methylpyridin-3-amine
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂OPhenylboronic acid855-bromo-2-methylpyridin-3-amine
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High5-bromo-2-methylpyridin-3-amine
Pd(OAc)₂Benzimidazolium SaltK₂CO₃DMFPhenylboronic acid85-953-Halopyridines

Note: The data presented is compiled from studies on structurally similar substrates and serves as a strong indicator of expected performance for this compound. Direct comparison of yields should be interpreted with caution due to variations in reaction conditions.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. The selection of the appropriate ligand is critical for achieving high efficiency, particularly with challenging substrates like fluorinated pyridines.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Reference Substrate
RuPhos-precatalystRuPhosLiHMDSTHFMorpholine923-Bromo-2-aminopyridine
BrettPhos-precatalystBrettPhosLiHMDSTHFCyclopentylamine783-Bromo-2-aminopyridine
Pd(OAc)₂BINAPK₂CO₃TolueneAniline852-Fluoro-4-iodopyridine
Pd(OAc)₂X-PhosKOt-BuTolueneNitroaniline>902- or 4-iodo-13α-estrone

Catalyst Performance in Sonogashira Coupling

The Sonogashira reaction is a reliable method for the formation of C-C triple bonds. While traditionally requiring a copper co-catalyst, copper-free conditions have also been developed.

Catalyst SystemCo-catalystBaseSolventCoupling PartnerYield (%)Reference Substrate
Pd(PPh₃)₄CuIEt₃NTHF1-Ethyl-4-ethynylbenzene926-Bromo-3-fluoro-2-cyanopyridine
[DTBNpP]Pd(crotyl)ClNoneTMPDMSO3-Ethynylpyridine971-Bromo-3,5-dimethoxybenzene

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a pyridine-2-sulfonyl fluoride.[1]

  • Reaction Setup: In a dry vial, combine 3-Fluoro-2-halopyridine (0.3 mmol, 1.0 eq), the arylboronic acid pinacol ester (0.45 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 eq).

  • Solvent Addition: Add a mixture of dioxane (0.8 mL) and water (0.2 mL).

  • Reaction: Cap the vial and heat the reaction mixture to 100 °C. Stir for the required time, monitoring its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This protocol is based on a procedure for the amination of 3-halo-2-aminopyridines.[2][3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 3-Fluoro-2-halopyridine (1.0 eq), the amine (1.2 eq), the appropriate palladium precatalyst (e.g., RuPhos-precatalyst, 2-5 mol%), and LiHMDS (2.0 eq) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous THF.

  • Reaction: Seal the tube and heat the reaction mixture to 65-100 °C. Stir for 4-16 hours, monitoring its progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Sonogashira Coupling Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine.

  • Reaction Setup: To a degassed solution of 3-Fluoro-2-halopyridine (1.1 eq) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 eq) and CuI (0.3 eq).

  • Reagent Addition: After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: After completion (monitored by TLC), filter the reaction mixture through a pad of celite. Concentrate the filtrate and purify the residue.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.

CrossCouplingWorkflow General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (Aryl Halide, Coupling Partner, Base) Setup Combine in Dry Solvent under Inert Atmosphere Reactants->Setup Catalyst Prepare Catalyst System (Pd source + Ligand) Catalyst->Setup Heating Heat to Reaction Temperature Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

A Comparative Guide to the Efficacy of Fluorinated Pyridine Insecticides and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel pesticides is crucial for effective crop protection and pest management. Compounds incorporating a fluorinated pyridine backbone have emerged as a significant class of agrochemicals, valued for their unique physicochemical properties that can enhance biological activity and metabolic stability. This guide provides a comparative analysis of the efficacy of a representative insecticide from this class, Flonicamid, against several alternative insecticides with different modes of action.

Due to the limited public availability of efficacy data for pesticides directly synthesized from 3-Fluoro-2-methylpyridine, this guide uses Flonicamid as a representative example of a commercially significant insecticide containing a fluorinated pyridine moiety (specifically, a trifluoromethylpyridine group). Flonicamid is a selective insecticide primarily used against sucking insects. Its performance is benchmarked against three widely used insecticides: Imidacloprid (a neonicotinoid), Cypermethrin (a pyrethroid), and Chlorantraniliprole (a diamide). This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their work in agrochemical research and development.

Comparative Efficacy of Selected Insecticides

The following tables summarize the lethal concentration (LC50) values of Flonicamid and its alternatives against common aphid species. The LC50 represents the concentration of an insecticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity.

Table 1: Comparative Toxicity (LC50) Against Aphis gossypii (Cotton Aphid)

InsecticideChemical ClassMode of Action (IRAC Group)LC50 (mg/L) after 48hReference
Flonicamid Pyridinecarboxamide29 (Chordotonal Organ Modulators)0.372[1]
Imidacloprid Neonicotinoid4A (Nicotinic Acetylcholine Receptor Agonists)~4.44 (for A. glycines)[2]
Cypermethrin Pyrethroid3A (Sodium Channel Modulators)14.12 µg/cm² (for M. persicae)[3]
Chlorantraniliprole Diamide28 (Ryanodine Receptor Modulators)Not typically effective against aphids[4][5]

Note: Data for different aphid species and from different studies are presented to provide a general comparison. Direct comparative studies under identical conditions are limited. The value for Cypermethrin is in µg/cm², indicating a different testing methodology (residual film technique).

Table 2: Comparative Toxicity (LC50) Against Other Aphid Species

InsecticideTarget PestLC50 (ppm)Exposure TimeReference
Flonicamid Myzus persicae5.12Not Specified[6]
Flonicamid Lipaphis erysimi5.79Not Specified[6]
Flonicamid Aphis craccivora0.07924h[7]
Imidacloprid Myzus persicae5.14Not Specified[6]
Imidacloprid Aphis craccivora0.06324h[7]
Chlorantraniliprole Brevicoryne brassicaeHigher than Imidacloprid and Cypermethrin24h & 48h[8]

Mode of Action

The selected insecticides exhibit distinct modes of action, which is a critical factor in resistance management.

  • Flonicamid: Belongs to IRAC Group 29. It is a chordotonal organ modulator.[9] Flonicamid and its metabolite, TFNA-AM, disrupt the function of chordotonal organs, which are stretch receptors in insects responsible for hearing, balance, and spatial perception.[9][10] This disruption leads to a rapid cessation of feeding, ultimately causing starvation and dehydration.[9][11]

  • Imidacloprid: A neonicotinoid in IRAC Group 4A, it acts as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[12][13] It causes a blockage of the nicotinergic neuronal pathway, leading to paralysis and death.[12]

  • Cypermethrin: A pyrethroid insecticide in IRAC Group 3A, it targets the voltage-gated sodium channels in nerve cells.[14][15] It prolongs the opening of these channels, leading to hyperexcitation of the nervous system, convulsions, paralysis, and death.[14]

  • Chlorantraniliprole: A diamide insecticide in IRAC Group 28, it selectively activates the ryanodine receptors in insect muscle cells.[16][17] This leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and eventual death of the insect.[16][17][18]

Experimental Protocols

The data presented in this guide are typically generated using standardized bioassay procedures. The following is a detailed methodology for a common technique used to assess insecticide efficacy against aphids.

Leaf-Dip Bioassay Protocol

This method is widely used to evaluate the toxicity of insecticides to sucking insects.[19][20]

  • Preparation of Insecticide Solutions:

    • A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone).

    • Serial dilutions are made from the stock solution to create a range of desired concentrations. A surfactant (e.g., Triton X-100 or Tween-80) is typically added to the final aqueous dilutions to ensure even spreading on the leaf surface.

  • Leaf Preparation and Treatment:

    • Fresh, untreated leaves from the host plant (e.g., cabbage, cotton, or broad bean) are collected.

    • Each leaf is dipped into one of the insecticide dilutions for a standardized period (e.g., 10-20 seconds) with gentle agitation.[21]

    • Control leaves are dipped in a solution containing only water and the surfactant.

    • The treated leaves are allowed to air-dry completely in a fume hood.

  • Insect Exposure:

    • The petioles of the dried leaves are inserted into water-soaked cotton or agar in a petri dish to maintain turgidity.

    • A specific number of adult aphids (e.g., 20-30) are carefully transferred onto the treated leaf surface using a fine brush.

    • The petri dishes are then covered with a ventilated lid and maintained under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment:

    • Mortality is typically assessed after 24, 48, and/or 72 hours.

    • Insects that are unable to move when prodded gently with a fine brush are considered dead.

    • The mortality data is corrected for control mortality using Abbott's formula.

  • Data Analysis:

    • The corrected mortality data is subjected to probit analysis to determine the LC50 value, along with its 95% confidence limits.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

flonicamid_mode_of_action flonicamid Flonicamid metabolite Metabolite (TFNA-AM) flonicamid->metabolite Metabolized in insect chordotonal_organ Chordotonal Organ (Stretch Receptor Neuron) metabolite->chordotonal_organ Acts on ion_channel Undefined Target Site (Ion Channel Modulation) chordotonal_organ->ion_channel Affects disruption Disruption of Mechanotransduction & Proprioception ion_channel->disruption feeding_cessation Rapid Inhibition of Stylet Penetration disruption->feeding_cessation starvation Starvation & Dehydration feeding_cessation->starvation death Insect Death starvation->death

Mode of Action for Flonicamid.

leaf_dip_bioassay_workflow start Start prep_solutions Prepare Serial Dilutions of Insecticide start->prep_solutions dip_leaves Dip Leaves in Solutions (10-20 seconds) prep_solutions->dip_leaves prep_leaves Select Healthy Host Plant Leaves prep_leaves->dip_leaves dry_leaves Air-Dry Leaves dip_leaves->dry_leaves setup_arena Place Leaves in Petri Dishes dry_leaves->setup_arena introduce_insects Introduce Aphids (e.g., n=20-30) setup_arena->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate assess_mortality Assess Mortality (e.g., at 48h) incubate->assess_mortality analyze_data Data Analysis (Probit Analysis to find LC50) assess_mortality->analyze_data end End analyze_data->end

Experimental Workflow for a Leaf-Dip Bioassay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

3-Fluoro-2-methylpyridine, like many pyridine derivatives, should be treated as a hazardous chemical. It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[1]

Hazard and Disposal Information Summary

Hazard ClassificationHandling and Disposal Considerations
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[2][3][4][5]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[2][6][7]
Environmental Hazards Do not allow product to enter drains or waterways.[2][8] Discharge into the environment must be avoided.[2]
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3][5] This is often achieved through controlled incineration.[7][9]
Personal Protective Equipment (PPE) Requirements

Before handling or disposing of this compound, ensure all personnel are equipped with the following PPE:[1]

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[1]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA approved respirator may be required.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[1][2]

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][6]

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[1]

  • Waste Collection and Labeling:

    • Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[6]

    • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[6]

  • Storage:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • The storage area should be away from sources of ignition and incompatible materials.[10]

  • Spill Management:

    • In the event of a small spill, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6]

    • The recommended method of disposal is through a licensed chemical destruction plant, which typically involves controlled incineration with flue gas scrubbing.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood waste_gen Generate Waste (liquid or solid) hood->waste_gen segregate Segregate Waste waste_gen->segregate collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Professional Disposal (Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 3-Fluoro-2-methylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-Fluoro-2-methylpyridine (CAS No. 15931-15-4). Adherence to these procedures is critical for ensuring personal safety and operational integrity in the laboratory.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1] It is crucial to recognize these risks before commencing any work.

  • Flammable Liquid and Vapor (H226)[1]

  • Causes Skin Irritation (H315)[1]

  • Causes Serious Eye Irritation (H319)[1]

  • May Cause Respiratory Irritation (H335)[1]

The signal word for this chemical is Warning .[1]

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk. The following sections provide step-by-step guidance for each phase of the chemical's lifecycle in the laboratory.

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]

The selection of appropriate Personal Protective Equipment (PPE) is the primary barrier against exposure. The following table summarizes the required PPE.

Protection TypeSpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes that can cause serious eye irritation.[2][3]
Skin Protection - Gloves: Butyl rubber or laminate film (SilverShield) gloves are recommended for prolonged contact. Neoprene or nitrile gloves may be used for incidental splash protection but must be changed immediately upon contact.[4][5] - Lab Coat: A flame-retardant, fully-buttoned lab coat. - Clothing: Long pants and closed-toe shoes are mandatory.Prevents skin contact, which can cause irritation and potential absorption.[2][3] Pyridine and its derivatives can permeate common glove materials; selecting the correct type is critical.
Respiratory - A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for handling large quantities or spills.[2][3]Minimizes the inhalation of vapors, which are known to cause respiratory tract irritation.[1]

Glove Selection Guidance: Data for pyridine indicates that nitrile gloves offer poor to fair resistance, with breakthrough times often less than 30 minutes for incidental contact.[6] For extended handling, more robust materials are necessary.

Glove MaterialBreakthrough Time (Pyridine)Recommendation
Butyl Rubber> 480 minutesExcellent (Recommended for prolonged use)
Laminate Film (e.g., SilverShield/4H)> 480 minutesExcellent (Recommended for prolonged use)
Neoprene60 - 120 minutesGood (Suitable for moderate-duration tasks)
Nitrile< 10 - 30 minutesPoor to Fair (For incidental splash only)
Latex< 10 minutesNot Recommended

Note: Data is for Pyridine and should be used as a guideline. Always inspect gloves before use and change them immediately if contamination is suspected.[4][5]

Safe Handling and Storage Protocol

Handling:

  • Avoid breathing vapors or mist.[2]

  • Do not get in eyes, on skin, or on clothing.[2]

  • Use only non-sparking tools and take precautionary measures against static discharges.[2]

  • Ground and bond containers when transferring material.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is between 0-8°C.[7]

  • Store locked up.[2]

  • Keep segregated from incompatible materials such as strong oxidizers, acids, acid chlorides, and chloroformates.[2]

Spill Management Plan

Immediate and correct response to a spill is critical to prevent injury and further contamination.

Emergency Spill Response Workflow

SpillResponse start Spill Occurs assess Assess Spill Size & Hazard Level start->assess small_spill Small Spill? (<100 mL, Contained) assess->small_spill large_spill Large Spill? (>100 mL or Uncontained) assess->large_spill evacuate Evacuate Area Alert Others call_ehs Call Emergency Services & EH&S evacuate->call_ehs small_spill->evacuate No don_ppe Don Appropriate PPE: - Respirator - Chemical Goggles - Butyl/Laminate Gloves - Lab Coat small_spill->don_ppe Yes large_spill->evacuate Yes large_spill->don_ppe No contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) don_ppe->contain collect Collect Residue with Non-Sparking Tools contain->collect package Place in Sealed Container for Hazardous Waste collect->package decontaminate Decontaminate Area with Soap & Water package->decontaminate end Spill Secured decontaminate->end

Caption: Emergency workflow for a this compound spill.

Spill Cleanup Methodology:

  • Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.

  • Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the container and any contaminated PPE as hazardous waste according to institutional and local regulations.

First Aid Procedures

In case of exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][8]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8]
Disposal Plan

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, sealed, and properly labeled container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and disposal. Do not pour down the drain.

Quantitative Data Summary

The following tables provide key quantitative data for this compound and related compounds for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyThis compound3-Methylpyridine (Analog)2-Methylpyridine (Analog)
CAS Number 15931-15-4108-99-6109-06-8
Molecular Formula C₆H₆FNC₆H₇NC₆H₇N
Molecular Weight 111.12 g/mol [7]93.13 g/mol [9]93.13 g/mol
Boiling Point 114 °C[7]144 °C[9]128 - 129 °C[10]
Density 1.077 g/mL[7]0.957 g/mL[9]0.944 g/cm³[10]
Flash Point No data available38 °C (100.4 °F)[2]27 °C (81 °F)
Water Solubility Slightly soluble[11]MiscibleCompletely miscible[10]

Table 2: Toxicological and Exposure Data (Based on Analogs)

ParameterValueSpeciesCompound
LD50 Oral 400 mg/kg[2]Rat3-Methylpyridine
LD50 Oral 790 mg/kg[3]Rat2-Methylpyridine
LD50 Dermal 200 - 1000 mg/kg[2]Rabbit3-Methylpyridine
LC50 Inhalation 5.03 mg/L (4 h)[2]Rat3-Methylpyridine
Occupational Exposure No specific OEL established. Follow general guidelines for pyridine (e.g., ACGIH TLV-TWA 1 ppm).N/APyridine/Methylpyridines

Disclaimer: The toxicological data provided is for structurally similar compounds and should be used as an estimation of potential toxicity. This compound has not been fully investigated.

References

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